molecular formula C20H27F2N5O4S B610017 Ebvaciclib CAS No. 2185857-97-8

Ebvaciclib

カタログ番号: B610017
CAS番号: 2185857-97-8
分子量: 471.5 g/mol
InChIキー: QIEKHLDZKRQLLN-FOIQADDNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ebvaciclib is under investigation in clinical trial NCT03519178 (A Study of PF-06873600 in People With Cancer).
This compound is an orally bioavailable, cyclin dependent kinase (CDK) inhibitor, with potential antineoplastic activity. Upon administration, this compound selectively targets, binds to and inhibits the activity of CDKs. Inhibition of these kinases leads to cell cycle arrest, an induction of apoptosis, and inhibition of tumor cell proliferation. CDKs are ATP-dependent serine/threonine kinases that are important regulators of cell cycle progression and proliferation and are frequently overexpressed in tumor cells.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEKHLDZKRQLLN-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2185857-97-8
Record name Ebvaciclib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2185857978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EBVACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B512HJD65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ebvaciclib: A Technical Deep-Dive into its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ebvaciclib (PF-06873600) is a potent, orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinases (CDKs) 2, 4, and 6. These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By simultaneously inhibiting CDK2, CDK4, and CDK6, this compound disrupts the cell cycle machinery, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects by targeting the key engines of cell cycle progression: CDK2, CDK4, and CDK6. In normal and cancerous cells, the transition from the G1 phase (growth) to the S phase (DNA synthesis) is tightly controlled by the Retinoblastoma (Rb) protein.

The primary mechanism of action of this compound involves the following key steps:

  • Inhibition of CDK4/6-Cyclin D Complexes: In the G1 phase, CDK4 and CDK6 form complexes with Cyclin D. These complexes phosphorylate the Rb protein.

  • Prevention of Rb Phosphorylation: this compound binds to the ATP-binding pocket of CDK4 and CDK6, preventing them from phosphorylating Rb.

  • Maintenance of Rb-E2F Repression: Hypophosphorylated (active) Rb remains bound to the E2F family of transcription factors, preventing them from initiating the transcription of genes required for S-phase entry.

  • Induction of G1 Cell Cycle Arrest: By blocking the Rb-E2F pathway, this compound effectively halts the cell cycle in the G1 phase.

  • Inhibition of CDK2-Cyclin E Complexes: As cells approach the G1/S transition, the CDK2-Cyclin E complex becomes active and further phosphorylates Rb to promote S-phase entry. This compound's potent inhibition of CDK2 provides a secondary block, which is particularly relevant in tumors that have developed resistance to selective CDK4/6 inhibitors through the upregulation of Cyclin E.

  • Induction of Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death, or apoptosis, in cancer cells.[1]

This dual inhibition of CDK2, in addition to CDK4/6, gives this compound the potential to overcome resistance mechanisms that can emerge with therapies targeting only CDK4/6.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

ebvaciclib_mechanism cluster_G1 G1 Phase cluster_G1S_transition G1/S Transition cluster_S_phase S Phase cluster_inhibition cluster_CDK2 CyclinD Cyclin D CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD forms CDK46 CDK4/6 CDK46->CDK46_CyclinD forms Rb Rb CDK46_CyclinD->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F pRb pRb (Inactive) Rb->pRb E2F E2F E2F->Rb_E2F S_phase_genes S-Phase Genes E2F->S_phase_genes Activates Transcription pRb->E2F Releases DNA_synthesis DNA Synthesis & Cell Proliferation S_phase_genes->DNA_synthesis This compound This compound This compound->CDK46_CyclinD Inhibits CDK2_CyclinE CDK2-Cyclin E Complex This compound->CDK2_CyclinE Inhibits CDK2_CyclinE->Rb Phosphorylates CyclinE Cyclin E CyclinE->CDK2_CyclinE forms CDK2 CDK2 CDK2->CDK2_CyclinE forms

Figure 1: this compound's Mechanism of Action on the Rb-E2F Pathway.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation kinase_assay Biochemical Kinase Assay (Determine Ki) proliferation_assay Cell Proliferation Assay (Determine IC50/EC50) xenograft Tumor Xenograft Model (e.g., OVCAR-3 in mice) cell_culture Cancer Cell Line Culture treatment This compound Treatment (Dose-Response) cell_culture->treatment treatment->proliferation_assay western_blot Western Blot (pRb, Total Rb, Cell Cycle Markers) treatment->western_blot flow_cytometry Flow Cytometry (Cell Cycle Analysis) treatment->flow_cytometry in_vivo_treatment Oral Administration of this compound xenograft->in_vivo_treatment phase1_2 Phase 1/2a Clinical Trial (NCT03519178) tumor_measurement Tumor Volume Measurement in_vivo_treatment->tumor_measurement pharmacodynamics Pharmacodynamic Analysis (pRb, Ki67 in tumor tissue) in_vivo_treatment->pharmacodynamics safety_tolerability Safety & Tolerability Assessment phase1_2->safety_tolerability pk_pd Pharmacokinetics & Pharmacodynamics phase1_2->pk_pd efficacy Preliminary Efficacy (ORR, PFS) phase1_2->efficacy

Figure 2: A Generalized Experimental Workflow for Evaluating this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Potency of this compound

TargetAssay TypeValue (nM)Reference
CDK2Ki0.09[3]
CDK4Ki0.13[3]
CDK6Ki0.16[3]
OVCAR-3 CellsEC50 (6-day incubation)45[3]
OVCAR-3 CellsIC5048[3]

Table 2: Key Efficacy Results from the Phase 1/2a Clinical Trial (NCT03519178) in HR+/HER2- Metastatic Breast Cancer [1][2]

Patient CohortTreatmentObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Post-CDK4/6iThis compound + Fulvestrant6.7%5.6 months
CDK4/6i NaïveThis compound + Fulvestrant22.7%11.1 months

Table 3: Dose-Limiting Toxicities (DLTs) in the Phase 1/2a Clinical Trial (NCT03519178) [2]

Dose LevelNumber of Patients with DLTsType of DLT
35 mg BID2Grade 3 febrile neutropenia, Grade 3 colitis

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These are based on standard methodologies and information from the "Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer" publication and its likely supplementary information.

In Vitro Kinase Inhibition Assay (Determination of Ki)

Objective: To determine the inhibitory constant (Ki) of this compound against CDK2, CDK4, and CDK6.

Materials:

  • Recombinant human CDK2/Cyclin E, CDK4/Cyclin D1, and CDK6/Cyclin D3 enzymes

  • ATP, [γ-³³P]ATP

  • Rb protein (substrate)

  • This compound

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Filter plates

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a reaction plate, combine the kinase, substrate (Rb), and this compound at various concentrations in the assay buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

  • Determine the Ki value using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

Cell Proliferation Assay (CyQuant Assay)

Objective: To determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line (e.g., OVCAR-3)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • CyQuant® Cell Proliferation Assay Kit

  • Fluorescence plate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 6 days).

  • At the end of the incubation, remove the medium and freeze the plate at -80°C.

  • Thaw the plate and add the CyQuant GR dye/cell-lysis buffer to each well.

  • Incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.

  • Plot the fluorescence intensity against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Western Blot for Phospho-Rb (pRb)

Objective: To assess the effect of this compound on the phosphorylation of Rb in cancer cells.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture the cancer cells and treat them with various concentrations of this compound for a specified time.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against pRb overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin) to ensure equal protein loading.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., OVCAR-3)

  • This compound formulated for oral administration

  • Calipers for tumor measurement

Protocol:

  • Inject the cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.

  • Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for pRb and Ki67 immunohistochemistry).

Conclusion

This compound is a potent inhibitor of CDK2, CDK4, and CDK6 with a well-defined mechanism of action centered on the disruption of the Rb-E2F cell cycle checkpoint. Its ability to target CDK2 in addition to CDK4/6 provides a strong rationale for its development, particularly in the context of overcoming resistance to more selective CDK4/6 inhibitors. Preclinical data demonstrate its potent anti-proliferative activity in cancer cell lines and in vivo tumor models. The Phase 1/2a clinical trial has provided initial evidence of its safety and efficacy in patients with advanced breast cancer. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

The Therapeutic Potential of Ebvaciclib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebvaciclib (PF-06873600) is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6.[1][2] By targeting key regulators of cell cycle progression, this compound induces cell cycle arrest, apoptosis, and inhibition of tumor cell proliferation.[2][3] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, summarizing its mechanism of action, preclinical efficacy, and clinical trial findings. Detailed experimental protocols and structured data presentation are included to facilitate further research and development.

Introduction

The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle.[1][3] Dysregulation of CDK activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.[1] this compound is a first-in-class inhibitor that potently targets CDK2, CDK4, and CDK6, offering a broader spectrum of cell cycle control compared to selective CDK4/6 inhibitors.[4] This simultaneous inhibition is hypothesized to overcome mechanisms of resistance to CDK4/6-selective therapies.[5]

Mechanism of Action

This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of CDK2, CDK4, and CDK6.[2][3] In the G1 phase of the cell cycle, CDK4 and CDK6, in complex with cyclin D, phosphorylate the retinoblastoma protein (Rb).[6] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for S-phase entry.[6] CDK2, in complex with cyclin E, further phosphorylates Rb and other substrates to promote the G1/S transition and DNA replication.[7] By inhibiting these CDKs, this compound prevents Rb phosphorylation, leading to a G1 cell cycle arrest and subsequent tumor growth inhibition.[5][6]

Ebvaciclib_Mechanism_of_Action cluster_G1_Phase G1 Phase cluster_S_Phase S Phase (DNA Synthesis) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 activates CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits Gene Expression Gene Expression E2F->Gene Expression promotes This compound This compound This compound->CDK4/6 inhibits This compound->CDK2 inhibits

Figure 1: this compound Signaling Pathway

Preclinical Data

In Vitro Potency and Cellular Activity

This compound has demonstrated potent inhibition of its target kinases and anti-proliferative activity in various cancer cell lines.

TargetParameterValue (nM)
CDK2Ki0.09
CDK4Ki1.2
CDK6Ki0.1
Cell Line Parameter Value
HCT-116 (Colon)IC50220 nM
MCF7 (Breast)IC5048 nM
CCNE1-amplified Patient-Derived OrganoidIC50130 nM
Table 1: In Vitro Potency and Cellular Activity of this compound.[2][4]
Preclinical Experimental Protocols

3.2.1. In Vitro Kinase Inhibition Assay (General Protocol)

  • Enzyme and Substrate Preparation: Recombinant human CDK2/cyclin E, CDK4/cyclin D1, and CDK6/cyclin D3 enzymes and a suitable substrate (e.g., a peptide derived from Rb) are prepared in a kinase buffer.

  • Compound Dilution: this compound is serially diluted to various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor.

  • Detection: After incubation, the amount of phosphorylated substrate is quantified using a suitable method, such as a mobility shift microfluidic assay or an antibody-based detection method.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) is calculated by fitting the data to a dose-response curve.

3.2.2. Cell Proliferation Assay (General Protocol)

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density.

  • Compound Treatment: After allowing the cells to adhere, they are treated with various concentrations of this compound.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the sulforhodamine B (SRB) or CellTiter-Glo® assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against drug concentration and fitting the data to a sigmoidal dose-response curve.

Preclinical_Study_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Kinase_Assays Biochemical Kinase Assays (CDK2, CDK4, CDK6) Cell_Proliferation Cell Proliferation Assays (Cancer Cell Lines) Kinase_Assays->Cell_Proliferation Determine Potency Western_Blot Western Blot Analysis (pRb, Cell Cycle Markers) Cell_Proliferation->Western_Blot Confirm Mechanism Xenograft_Models Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) Models Western_Blot->Xenograft_Models Select Models Treatment This compound Administration Xenograft_Models->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Assess Efficacy Pharmacodynamics Pharmacodynamic Analysis (Tumor Biopsies - pRb, Ki67) Treatment->Pharmacodynamics Assess Target Engagement Clinical_Trial_Workflow_NCT03519178 Patient_Screening Patient Screening and Enrollment Part_1 Part 1: Dose Escalation & Finding (Monotherapy & Combination) Patient_Screening->Part_1 Part_2 Part 2: Dose Expansion (Combination with Fulvestrant) Part_1->Part_2 Determine Recommended Phase 2 Dose Safety_Monitoring Safety and Tolerability Assessment Part_1->Safety_Monitoring PK_PD_Analysis Pharmacokinetic and Pharmacodynamic Analysis Part_1->PK_PD_Analysis Efficacy_Evaluation Tumor Response Evaluation (RECIST 1.1) Part_1->Efficacy_Evaluation Part_2->Safety_Monitoring Part_2->PK_PD_Analysis Part_2->Efficacy_Evaluation Data_Analysis Data Analysis and Reporting Efficacy_Evaluation->Data_Analysis

References

The Discovery and Development of PF-06873600: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

PF-06873600 is a first-in-class, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6.[1][2] Its development was driven by the need to overcome resistance to existing CDK4/6 inhibitors, a significant clinical challenge in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. By targeting CDK2 in addition to CDK4 and CDK6, PF-06873600 aims to provide a more durable therapeutic response. This technical guide details the discovery, mechanism of action, preclinical development, and clinical evaluation of PF-06873600, providing researchers and drug development professionals with a comprehensive understanding of this novel therapeutic agent.

Introduction: The Rationale for a CDK2/4/6 Inhibitor

The inhibition of CDK4 and CDK6 has proven to be a successful therapeutic strategy in HR+/HER2- breast cancer. However, a significant portion of patients either do not respond or develop resistance to these therapies. Preclinical studies have identified that reactivation of the cell cycle, often through the upregulation of Cyclin E and subsequent activation of CDK2, is a key mechanism of resistance to CDK4/6 inhibitors. This provided a strong rationale for the development of a compound that could simultaneously inhibit CDK2, CDK4, and CDK6 to preemptively address this resistance mechanism.[3][4]

Discovery and Lead Optimization

The discovery of PF-06873600 was the result of a focused drug discovery program at Pfizer.[2] The process involved the optimization of a chemical series of CDK2/4/6 inhibitors, employing techniques such as structure-based drug design and Free-Wilson analysis to enhance potency and selectivity.[2][5] Molecular dynamics simulations were also utilized to gain insights into the molecular interactions driving selectivity, particularly against the anti-target CDK9.[2][5] The optimization process led to the identification of PF-06873600 (designated as compound 22 in the primary publication) as a clinical candidate with a favorable overall profile, including high potency, selectivity, and desirable ADME (absorption, distribution, metabolism, and excretion) properties.[2][5]

Mechanism of Action

PF-06873600 exerts its anti-cancer effects by inhibiting the kinase activity of CDK2, CDK4, and CDK6.[6] These kinases are critical regulators of the cell cycle. CDK4 and CDK6, in complex with D-type cyclins, initiate the phosphorylation of the retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F, allowing for the expression of genes required for the G1 to S phase transition. CDK2, in complex with Cyclin E, further phosphorylates Rb to promote S-phase entry and progression. By inhibiting these three CDKs, PF-06873600 effectively blocks Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.[6]

Below is a diagram illustrating the CDK2/4/6 signaling pathway and the point of intervention by PF-06873600.

CDK2_4_6_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D Upregulates CDK4_6_Cyclin_D_Complex CDK4/6-Cyclin D Complex Cyclin_D->CDK4_6_Cyclin_D_Complex CDK4_6 CDK4/6 CDK4_6->CDK4_6_Cyclin_D_Complex Rb Rb CDK4_6_Cyclin_D_Complex->Rb Phosphorylates Rb_E2F_Complex Rb-E2F Complex CDK4_6_Cyclin_D_Complex->Rb_E2F_Complex pRb p-Rb (Inactive) E2F E2F G1_S_Transition_Genes G1/S Transition Gene Expression E2F->G1_S_Transition_Genes Activates Rb_E2F_Complex->Rb Rb_E2F_Complex->E2F S_Phase_Entry S-Phase Entry G1_S_Transition_Genes->S_Phase_Entry Cyclin_E Cyclin E G1_S_Transition_Genes->Cyclin_E Upregulates CDK2_Cyclin_E_Complex CDK2-Cyclin E Complex Cyclin_E->CDK2_Cyclin_E_Complex CDK2 CDK2 CDK2->CDK2_Cyclin_E_Complex CDK2_Cyclin_E_Complex->Rb Phosphorylates PF06873600 PF-06873600 PF06873600->CDK4_6_Cyclin_D_Complex Inhibits PF06873600->CDK2_Cyclin_E_Complex Inhibits

Caption: The CDK2/4/6 signaling pathway in cell cycle progression.

Preclinical Evaluation

In Vitro Potency and Selectivity

PF-06873600 demonstrated potent inhibition of its target kinases. The inhibitory constants (Ki) were determined to be 0.1 nM for CDK2, 1.2 nM for CDK4, and 0.1 nM for CDK6.[6] The compound also showed good selectivity against a panel of other kinases, a critical factor for minimizing off-target effects.

TargetKi (nM)
CDK20.1
CDK41.2
CDK60.1
Table 1: In vitro inhibitory activity of PF-06873600 against target kinases.
In Vivo Efficacy in Xenograft Models

The anti-tumor activity of PF-06873600 was evaluated in various cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. In preclinical studies, PF-06873600 demonstrated robust anti-tumor activity as a single agent and in combination with endocrine therapy in multiple in vivo tumor models.[3][4] For instance, in a CCNE1-amplified ovarian cancer xenograft model, PF-06873600 showed significant tumor growth inhibition. It was also effective in models of CDK4/6 inhibitor-resistant breast cancer.

Clinical Development

PF-06873600 entered a first-in-human, Phase I/IIa clinical trial (NCT03519178) to evaluate its safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.[3] The study enrolled patients with various advanced solid tumors, including HR+/HER2- breast cancer, triple-negative breast cancer, and ovarian cancer.[3]

The diagram below outlines the workflow of the Phase I/IIa clinical trial.

Clinical_Trial_Workflow Patient_Enrollment Patient Enrollment (Advanced Solid Tumors) Part1 Part 1: Dose Escalation Patient_Enrollment->Part1 Part1A Part 1A: Single Agent Dose Escalation Part1->Part1A Part1B Part 1B: Combination with Endocrine Therapy Dose Finding Part1->Part1B Part1C Part 1C: Modified Release Formulation Part1->Part1C RDE_Determination Recommended Dose for Expansion (RDE) Determined Part1A->RDE_Determination Part1B->RDE_Determination Part1C->RDE_Determination Part2 Part 2: Dose Expansion RDE_Determination->Part2 Part2A Part 2A: Combination with Fulvestrant in CDK4/6i-pretreated HR+/HER2- mBC Part2->Part2A Part2C Part 2C: Combination with Fulvestrant in CDK4/6i-naïve HR+/HER2- mBC Part2->Part2C Endpoints Primary Endpoints: - Safety & Tolerability - MTD/RDE Secondary Endpoints: - PK, PD - Anti-tumor Activity (ORR) Part2A->Endpoints Part2C->Endpoints

Caption: Workflow of the Phase I/IIa clinical trial for PF-06873600.

Clinical Trial Results

The Phase I dose-escalation part of the study established a recommended dose for expansion (RDE) of 25 mg twice daily.[3] The most common treatment-related adverse events were nausea, anemia, and fatigue.[3] Preliminary efficacy data from the dose-expansion cohorts showed clinical activity in patients with HR+/HER2- metastatic breast cancer. In CDK4/6 inhibitor-pretreated patients (Part 2A), the objective response rate (ORR) was 6.7%.[3] In CDK4/6 inhibitor-naïve patients (Part 2C), the ORR was 22.7%.[3]

CohortTreatmentObjective Response Rate (ORR)
Part 2APF-06873600 + Fulvestrant (post-CDK4/6i)6.7%
Part 2CPF-06873600 + Fulvestrant (CDK4/6i-naïve)22.7%
Table 2: Preliminary efficacy of PF-06873600 in combination with fulvestrant in HR+/HER2- metastatic breast cancer.

Experimental Protocols

In Vitro Kinase Assays

Detailed protocols for the in vitro kinase assays are typically found in the supplementary information of the primary publication.[2] Generally, these assays involve incubating the purified recombinant CDK/cyclin complexes with a peptide substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often using a fluorescence-based method.

Cell-Based Assays

Cell proliferation assays were conducted to determine the effect of PF-06873600 on cancer cell growth. A common method is the use of a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. Cells are seeded in multi-well plates, treated with a range of inhibitor concentrations, and cell viability is measured after a set incubation period (e.g., 72 hours).

In Vivo Xenograft Studies

Animal studies were performed in accordance with institutional guidelines. For xenograft studies, human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified size, mice are randomized into treatment and control groups. The investigational drug is administered orally at a defined dose and schedule. Tumor volume is measured regularly to assess treatment efficacy. At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis.

Conclusion

PF-06873600 represents a rational and innovative approach to overcoming resistance to CDK4/6 inhibitors in breast cancer and potentially other malignancies. Its discovery and development have been guided by a strong understanding of the underlying biology of the cell cycle and mechanisms of drug resistance. The preclinical data demonstrated potent and selective inhibition of CDK2, 4, and 6, leading to significant anti-tumor activity. The early clinical trial results have shown a manageable safety profile and encouraging signs of clinical activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of PF-06873600 in various cancer settings.

References

An In-depth Technical Guide on the Core Inhibition Profile of Ebvaciclib (PF-06873600), a CDK2, CDK4, and CDK6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core inhibitory profile of Ebvaciclib (also known as PF-06873600), a potent and selective, orally bioavailable inhibitor of Cyclin-Dependent Kinases (CDKs) 2, 4, and 6. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the mechanism of action, quantitative inhibitory data, and relevant experimental methodologies related to this clinical candidate.

Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding pocket of CDK2, CDK4, and CDK6.[1] These serine/threonine kinases are crucial regulators of cell cycle progression.[2] Specifically, CDK4 and CDK6, in complex with D-type cyclins, initiate the phosphorylation of the Retinoblastoma protein (Rb).[3][4] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for the transition from the G1 (presynthetic) to the S (synthesis) phase of the cell cycle.[4]

CDK2, primarily in complex with cyclin E, further phosphorylates Rb and also plays a critical role in the G1/S transition and S-phase progression.[4][5] By potently inhibiting CDK2, CDK4, and CDK6, this compound prevents the hyperphosphorylation of Rb, thereby maintaining Rb in its active, E2F-bound state.[3] This leads to a G1 cell cycle arrest, induction of apoptosis, and ultimately, the inhibition of tumor cell proliferation.[1][2] The dual inhibition of CDK2 and CDK4/6 is a therapeutic strategy to overcome potential resistance mechanisms to selective CDK4/6 inhibitors.[5][6]

Quantitative Inhibition Profile

This compound demonstrates potent inhibitory activity against its target kinases, as evidenced by low nanomolar and subnanomolar Ki values. The following table summarizes the quantitative data for this compound's inhibition of CDK2, CDK4, and CDK6.

Target KinaseInhibition Constant (Ki)
CDK20.09 nM[2] / ~0.1 nM[3][7]
CDK40.13 nM[2] / ~1.2 nM[3][7]
CDK60.16 nM[2] / ~0.1 nM[3][7]

Note: Discrepancies in reported Ki values may arise from different experimental conditions or assay formats.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical CDK/Rb signaling pathway and the points of intervention by this compound.

CDK_Rb_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition CyclinD Cyclin D CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD Activation CDK46 CDK4/6 CDK46->CDK46_CyclinD p16 p16INK4a p16->CDK46 Inhibition Rb_E2F Rb-E2F Complex CDK46_CyclinD->Rb_E2F Phosphorylation Rb Rb E2F E2F pRb pRb (Phosphorylated) Rb_E2F->pRb E2F_free E2F (Active) Rb_E2F->E2F_free Release pRb->E2F_free Release S_Phase_Genes S-Phase Gene Transcription E2F_free->S_Phase_Genes Activation CyclinE Cyclin E S_Phase_Genes->CyclinE CDK2_CyclinE CDK2-Cyclin E Complex CyclinE->CDK2_CyclinE Activation CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->Rb_E2F Phosphorylation (Positive Feedback) This compound This compound (PF-06873600) This compound->CDK46 Inhibition This compound->CDK2 Inhibition

Caption: The CDK/Rb signaling pathway and this compound's inhibitory action.

Experimental Protocols

While specific, detailed experimental protocols for the determination of this compound's inhibitory profile are proprietary to the manufacturer, this section outlines generalized methodologies commonly employed in the characterization of CDK inhibitors.

Biochemical Kinase Assays (for Ki Determination)

The inhibitory activity of a compound against a specific kinase is typically determined using in vitro biochemical assays.

  • Principle: These assays measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor. The activity is often monitored by quantifying the phosphorylation of a substrate.

  • Generalized Protocol:

    • Reagents: Purified recombinant human CDK2/Cyclin E, CDK4/Cyclin D1, and CDK6/Cyclin D3 enzymes; a suitable substrate (e.g., a peptide derived from Rb protein); ATP (often radiolabeled, e.g., [γ-³³P]ATP); assay buffer; and the test compound (this compound).

    • Procedure:

      • The kinase, substrate, and varying concentrations of this compound are pre-incubated in the assay buffer in a multi-well plate.

      • The kinase reaction is initiated by the addition of ATP.

      • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

      • The reaction is terminated, typically by the addition of a stop solution (e.g., EDTA).

      • The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. Alternatively, fluorescence-based methods (e.g., LanthaScreen™, HTRF®) can be employed using a specific antibody that recognizes the phosphorylated substrate.

    • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration of ATP used in the assay.

Cell-Based Proliferation Assays

These assays assess the effect of the inhibitor on the growth and viability of cancer cell lines.

  • Principle: To measure the antiproliferative effect of a compound by quantifying the number of viable cells after a period of treatment.

  • Generalized Protocol:

    • Cell Culture: Cancer cell lines of interest (e.g., breast cancer, ovarian cancer cell lines) are cultured in appropriate media and conditions.

    • Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: The cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

    • Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).

    • Quantification of Viable Cells: The number of viable cells is determined using a variety of methods, such as:

      • MTS/MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

      • Crystal Violet Staining: Stains the DNA of adherent cells.

    • Data Analysis: The results are used to generate a dose-response curve, from which the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) can be calculated.

Generalized Experimental Workflow for CDK Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a CDK inhibitor like this compound.

Experimental_Workflow cluster_Discovery Discovery & Initial Screening cluster_In_Vitro In Vitro Characterization cluster_In_Vivo In Vivo Evaluation cluster_Clinical Clinical Development HTS High-Throughput Screening Lead_Opt Lead Optimization HTS->Lead_Opt Biochem_Assay Biochemical Kinase Assays (IC50, Ki determination) Lead_Opt->Biochem_Assay Cell_Prolif Cell-Based Proliferation Assays (GI50 in cancer cell lines) Biochem_Assay->Cell_Prolif Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Prolif->Cell_Cycle_Analysis Western_Blot Western Blotting (pRb, cell cycle markers) Cell_Cycle_Analysis->Western_Blot PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Western_Blot->PK_PD Xenograft Tumor Xenograft Models PK_PD->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity Phase_I Phase I Clinical Trials (Safety, Dose Escalation) Toxicity->Phase_I Phase_II Phase II Clinical Trials (Efficacy in specific tumors) Phase_I->Phase_II

Caption: A generalized experimental workflow for CDK inhibitor development.

Clinical Development

This compound has been investigated in clinical trials. For instance, the NCT03519178 study, a Phase 1/2a trial, evaluated the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound as a single agent and in combination with endocrine therapy in patients with various cancers, including hormone receptor-positive (HR+), HER2-negative breast cancer, triple-negative breast cancer, and ovarian cancer.[8][9] The study involved dose escalation and expansion cohorts.[8] While preliminary clinical activity was observed, further development was discontinued based on a strategic business decision.[8][10]

Conclusion

This compound is a potent, orally bioavailable inhibitor of CDK2, CDK4, and CDK6 with a well-defined mechanism of action centered on the inhibition of Rb phosphorylation and subsequent G1 cell cycle arrest. Its strong in vitro inhibitory profile has been demonstrated through biochemical assays. Preclinical and clinical studies have provided insights into its therapeutic potential. This technical guide serves as a foundational resource for understanding the core characteristics of this compound for scientific and drug development purposes.

References

Ebvaciclib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebvaciclib (PF-06873600) is an orally bioavailable, potent, and selective inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2, CDK4, and CDK6).[1][2][3] Developed by Pfizer, it has been investigated for the treatment of various advanced cancers, primarily hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer.[4][5] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, with a focus on clinical findings from the first-in-human Phase I/IIa study (NCT03519178; Study C3661001).[4]

Mechanism of Action

This compound targets key regulators of the cell cycle, CDK2, CDK4, and CDK6.[1][2][3] In many cancers, the CDK4/6-cyclin D-retinoblastoma (Rb) protein pathway is dysregulated, leading to uncontrolled cell proliferation. This compound's inhibition of CDK4 and CDK6 prevents the phosphorylation of the Rb protein, thereby inducing G1 cell cycle arrest and inhibiting tumor growth.[2] Furthermore, by targeting CDK2, this compound has the potential to overcome resistance mechanisms to CDK4/6-selective inhibitors, which can involve the upregulation of cyclin E-CDK2 activity.

The following diagram illustrates the proposed mechanism of action of this compound in inducing cell cycle arrest:

Ebvaciclib_Mechanism_of_Action cluster_0 G1 Phase cluster_1 S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds & activates Rb Rb CDK4/6->Rb phosphorylates (pRb) E2F E2F Rb->E2F sequesters pRb pRb S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription DNA Replication DNA Replication S-Phase Genes->DNA Replication promotes pRb->E2F releases This compound This compound This compound->CDK4/6 inhibits

Caption: Mechanism of this compound-induced G1 cell cycle arrest.

Pharmacokinetics

The primary source of human pharmacokinetic data for this compound is the Phase I/IIa clinical trial NCT03519178.[4] This study evaluated the safety, tolerability, and pharmacokinetics of this compound administered orally, both as a single agent and in combination with endocrine therapy.[4]

Clinical Pharmacokinetic Parameters

While the clinical trial synopsis and entries on ClinicalTrials.gov state that pharmacokinetic parameters including Cmax, Tmax, AUCinf, AUClast, apparent clearance (CL/F), and apparent volume of distribution (Vz/F) were determined, the specific quantitative results from the C3661001 study are not publicly available at this time.[4]

The study design involved dose escalation cohorts receiving this compound at doses ranging from 1 mg to 50 mg twice daily.[5] The recommended dose for expansion (RDE) was determined to be 25 mg twice daily.[5]

Table 1: Summary of Available Human Pharmacokinetic Information for this compound

ParameterValueSource
Route of Administration Oral[2]
Dosing Regimen (Phase I/IIa) 1 mg to 50 mg twice daily[5]
Recommended Dose for Expansion (RDE) 25 mg twice daily[5]
Key Pharmacokinetic Parameters Cmax, Tmax, AUCinf, AUClast, CL/F, Vz/F were assessed, but quantitative data are not publicly available.[4]
Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic and absorption, distribution, metabolism, and excretion (ADME) data for this compound in animal models are not extensively published in the public domain. Preclinical studies are mentioned to have demonstrated a favorable ADME profile, which supported its advancement to clinical trials.[6]

Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated in both preclinical models and clinical studies, primarily through the assessment of target engagement and downstream effects on cell proliferation.

Target Inhibition

This compound has demonstrated potent inhibitory activity against its target kinases, as summarized in the table below.

Table 2: In Vitro Inhibitory Potency of this compound

TargetKᵢ (nM)Source
CDK2 0.09[1][3]
CDK4 1.2[1]
CDK6 0.1[1]
Clinical Pharmacodynamic Assessments

In the NCT03519178 clinical trial, the pharmacodynamic effects of this compound were assessed through the analysis of tumor biopsies for changes in markers of cell cycle progression and proliferation.[4]

  • Phosphorylated Retinoblastoma (pRb): A reduction in the levels of pRb, a direct downstream target of CDK4/6, was observed in tumor biopsies from patients treated with this compound, indicating target engagement.[7]

  • Ki67: A decrease in the percentage of Ki67-positive tumor cells, a marker of cell proliferation, was also reported, consistent with the intended mechanism of action of the drug.[7]

The specific quantitative reductions in pRb and Ki67 from the clinical trial have not been publicly released.

Experimental Protocols

Detailed, study-specific experimental protocols for the clinical and preclinical assessments of this compound are not fully available in the public domain. However, based on standard methodologies, the following provides an overview of the likely experimental approaches.

Pharmacokinetic Analysis in Clinical Trials

The pharmacokinetic parameters in the NCT03519178 study were likely determined through the following workflow:

Clinical_PK_Workflow Patient Dosing Patient Dosing Serial Blood Sampling Serial Blood Sampling Patient Dosing->Serial Blood Sampling Plasma Isolation Plasma Isolation Serial Blood Sampling->Plasma Isolation Bioanalytical Assay (LC-MS/MS) Bioanalytical Assay (LC-MS/MS) Plasma Isolation->Bioanalytical Assay (LC-MS/MS) Concentration-Time Data Concentration-Time Data Bioanalytical Assay (LC-MS/MS)->Concentration-Time Data Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time Data->Pharmacokinetic Modeling PK Parameters (Cmax, Tmax, AUC, etc.) PK Parameters (Cmax, Tmax, AUC, etc.) Pharmacokinetic Modeling->PK Parameters (Cmax, Tmax, AUC, etc.)

Caption: General workflow for clinical pharmacokinetic analysis.

Blood samples are collected from patients at various time points after drug administration. Plasma is then separated and the concentration of this compound is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting concentration-time data are then analyzed using pharmacokinetic modeling software to determine key parameters.

Immunohistochemistry for pRb and Ki67

The assessment of pRb and Ki67 in tumor biopsies is performed using immunohistochemistry (IHC). While the specific antibody clones and staining conditions used in the NCT03519178 study are not detailed, a general protocol is outlined below.

IHC_Workflow Tumor Biopsy Collection Tumor Biopsy Collection Fixation & Embedding Fixation & Embedding Tumor Biopsy Collection->Fixation & Embedding Sectioning Sectioning Fixation & Embedding->Sectioning Antigen Retrieval Antigen Retrieval Sectioning->Antigen Retrieval Blocking Blocking Antigen Retrieval->Blocking Primary Antibody Incubation (anti-pRb or anti-Ki67) Primary Antibody Incubation (anti-pRb or anti-Ki67) Blocking->Primary Antibody Incubation (anti-pRb or anti-Ki67) Secondary Antibody & Detection Secondary Antibody & Detection Primary Antibody Incubation (anti-pRb or anti-Ki67)->Secondary Antibody & Detection Counterstaining & Mounting Counterstaining & Mounting Secondary Antibody & Detection->Counterstaining & Mounting Microscopic Evaluation & Scoring Microscopic Evaluation & Scoring Counterstaining & Mounting->Microscopic Evaluation & Scoring

Caption: General workflow for immunohistochemical analysis.

Protocol Steps:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.[8]

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigens.[9]

  • Blocking: Endogenous peroxidase activity and non-specific antibody binding are blocked.[9]

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for either phosphorylated Rb or Ki67.[8][9]

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to visualize the antibody binding.[8]

  • Counterstaining: A counterstain, such as hematoxylin, is used to visualize cell nuclei.[8]

  • Scoring: The percentage of positively stained tumor cells is determined by a pathologist.[10] For Ki67, this is often reported as the Ki67 proliferation index.[10]

Conclusion

This compound is a potent oral inhibitor of CDK2, CDK4, and CDK6 that has demonstrated clinical activity in patients with advanced breast cancer. Its mechanism of action, involving the induction of cell cycle arrest, is supported by pharmacodynamic data showing target engagement and inhibition of proliferation in patient tumors. While a comprehensive pharmacokinetic profile from clinical studies is not yet publicly available, the completed Phase I/IIa trial provides a foundation for understanding its clinical behavior. Further publication of the detailed pharmacokinetic and pharmacodynamic data from the C3661001 study will be crucial for the continued development and understanding of this compound's therapeutic potential.

References

Ebvaciclib: A Technical Guide to a First-in-Class CDK2/4/6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebvaciclib (PF-06873600) is a potent and orally bioavailable small molecule inhibitor targeting cyclin-dependent kinases (CDK) 2, 4, and 6.[1] By disrupting the cell cycle at the G1/S transition, this compound has demonstrated significant antineoplastic activity in preclinical models and has been evaluated in clinical trials for the treatment of various cancers, including hormone receptor-positive (HR+) breast cancer.[2][3] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data. Detailed experimental methodologies for key assays are also presented to support further research and development.

Chemical Structure and Properties

This compound is a pyrido[2,3-d]pyrimidin-7-one derivative with a complex chemical structure designed for high-affinity binding to the ATP-binding pocket of its target kinases.[4][5]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one[6]
CAS Number 2185857-97-8[2]
Molecular Formula C₂₀H₂₇F₂N₅O₄S[6]
Molecular Weight 471.5 g/mol [6]
Appearance Solid
Solubility Soluble in DMSO
InChI InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1[6]
InChIKey QIEKHLDZKRQLLN-FOIQADDNSA-N[2]
SMILES C[C@]1(CCC[C@H]1N2C3=C(C=C(C2=O)C(F)F)C=NC(=N3)NC4CCN(CC4)S(=O)(=O)C)O

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by potently inhibiting the kinase activity of CDK2, CDK4, and CDK6.[1] These kinases are crucial regulators of the cell cycle, particularly the transition from the G1 (growth) phase to the S (DNA synthesis) phase.

The canonical pathway involves the phosphorylation of the Retinoblastoma protein (pRb) by CDK4/6-cyclin D and CDK2-cyclin E complexes. Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and cell cycle progression. By inhibiting CDK2, CDK4, and CDK6, this compound prevents the hyperphosphorylation of pRb, maintaining it in its active, E2F-bound state. This leads to a G1 cell cycle arrest, preventing cancer cell proliferation.[2]

Signaling Pathway Diagram:

G1_S_Transition_Pathway cluster_extracellular Extracellular Signals cluster_cell_cycle_machinery Cell Cycle Machinery Mitogens Mitogens CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Upregulates pRb pRb CyclinD_CDK46->pRb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb Phosphorylates E2F E2F pRb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes This compound This compound This compound->CyclinD_CDK46 This compound->CyclinE_CDK2

Caption: this compound's inhibition of the CDK-pRb-E2F signaling pathway.

Pharmacological Properties

Pharmacodynamics

This compound is a highly potent inhibitor of CDK2, CDK4, and CDK6, with inhibitory constants (Ki) in the low nanomolar range. This potent activity translates to effective inhibition of cell proliferation in various cancer cell lines. While detailed clinical pharmacodynamic data from the NCT03519178 trial, such as specific biomarker modulation in patient samples, are not fully available in the public domain, preclinical studies have demonstrated target engagement through reduced pRb phosphorylation.

Table 2: In Vitro Inhibitory Activity of this compound

TargetKi (nM)Reference(s)
CDK20.09[1]
CDK40.13[1]
CDK60.16[1]
Pharmacokinetics

This compound is designed for oral bioavailability.[1] The clinical trial NCT03519178 was designed to evaluate the pharmacokinetic profile of this compound in cancer patients. However, specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from this trial have not been made publicly available in detail. Preclinical studies have indicated a pharmacokinetic profile suitable for clinical development.[4]

Table 3: Pharmacokinetic Parameters of this compound (Clinical Data Not Publicly Available)

ParameterValueReference(s)
Cmax N/A
Tmax N/A
AUC N/A
Half-life N/A

Experimental Protocols

Detailed experimental protocols from the primary research and clinical studies are proprietary. However, based on standard methodologies in the field, the following sections outline the likely approaches used to characterize this compound.

Synthesis of this compound

The chemical synthesis of this compound is described in the "Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer" in the Journal of Medicinal Chemistry.[5][7] While the full, step-by-step protocol is detailed in the publication's supplementary information, the general approach involves a multi-step synthesis to construct the core pyrido[2,3-d]pyrimidin-7-one scaffold followed by the addition of the side chains.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

Objective: To determine the inhibitory potency (e.g., IC₅₀ or Ki) of this compound against CDK2, CDK4, and CDK6.

Materials:

  • Recombinant human CDK2/Cyclin E, CDK4/Cyclin D1, and CDK6/Cyclin D3 enzymes.

  • Substrate peptide (e.g., a derivative of the Retinoblastoma protein).

  • ATP (Adenosine triphosphate).

  • This compound at various concentrations.

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Microplate reader.

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and this compound (or DMSO for control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell-Based Proliferation and Cell Cycle Analysis (Generalized Protocol)

Objective: To assess the effect of this compound on cancer cell proliferation and cell cycle distribution.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells).

  • Cell culture medium and supplements.

  • This compound at various concentrations.

  • Cell proliferation assay reagent (e.g., CellTiter-Glo®).

  • Propidium iodide (PI) staining solution for cell cycle analysis.

  • Flow cytometer.

Procedure (Proliferation Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Measure cell viability using a luminescence-based cell proliferation assay.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition).

Procedure (Cell Cycle Analysis):

  • Treat cells with this compound at a relevant concentration for 24-48 hours.

  • Harvest, wash, and fix the cells in cold 70% ethanol.

  • Stain the cells with a solution containing propidium iodide and RNase A.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram:

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Kinase_Assay Biochemical Kinase Assay (IC50/Ki Determination) Cell_Proliferation Cell Proliferation Assay (GI50 in Cancer Cell Lines) Kinase_Assay->Cell_Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle PK_Studies Pharmacokinetic Studies (Animal Models) Cell_Cycle->PK_Studies Efficacy_Studies Xenograft Efficacy Studies (Tumor Growth Inhibition) PK_Studies->Efficacy_Studies Phase_I Phase I Clinical Trial (NCT03519178) (Safety, Tolerability, PK/PD) Efficacy_Studies->Phase_I Phase_II Phase II Clinical Trial (Efficacy in Patients) Phase_I->Phase_II

Caption: A logical workflow for the preclinical and clinical evaluation of this compound.

Clinical Development

This compound has been investigated in a Phase 1/2a clinical trial (NCT03519178) to evaluate its safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity as a single agent and in combination with endocrine therapy in patients with advanced cancers, including HR+/HER2- metastatic breast cancer, ovarian cancer, and triple-negative breast cancer.[8] While the trial has been terminated, preliminary results suggested a manageable safety profile and signs of clinical activity.[9][10] Detailed results and the full clinical dataset are not entirely available in the public domain.

Conclusion

This compound is a potent, first-in-class, orally bioavailable inhibitor of CDK2, CDK4, and CDK6 with a well-defined mechanism of action targeting the G1/S phase of the cell cycle. Preclinical data demonstrated significant anti-proliferative activity in cancer models. While clinical development has been discontinued, the data generated from its investigation provide valuable insights for the development of next-generation CDK inhibitors and strategies to overcome resistance to existing therapies. Further publication of the complete clinical trial data would be beneficial to the scientific community.

References

Preclinical Profile of PF-06873600: A Technical Overview for Oncology Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: PF-06873600, also known as ebvaciclib, is a potent and orally bioavailable small molecule inhibitor targeting cyclin-dependent kinases (CDKs) 2, 4, and 6. Dysregulation of the CDK/cyclin axis is a hallmark of many cancers, making these kinases attractive targets for therapeutic intervention. PF-06873600 was developed to address both primary oncogenic drivers and mechanisms of resistance to existing CDK4/6 inhibitors, particularly those involving cyclin E (CCNE1) amplification and subsequent CDK2 activation. This technical guide provides a comprehensive summary of the preclinical data for PF-06873600, focusing on its mechanism of action, in vitro and in vivo antitumor activity, and associated experimental methodologies.

Mechanism of Action and Signaling Pathway

PF-06873600 exerts its anticancer effects by inhibiting the kinase activity of CDK2, CDK4, and CDK6. These kinases are critical regulators of cell cycle progression. CDK4 and CDK6, in complex with D-type cyclins, initiate the phosphorylation of the retinoblastoma protein (Rb) in the G1 phase. This initial phosphorylation is followed by hyperphosphorylation of Rb by the CDK2/cyclin E complex, leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for S-phase entry and DNA replication. By inhibiting CDK2, CDK4, and CDK6, PF-06873600 prevents Rb phosphorylation, thereby maintaining Rb in its active, E2F-bound state. This leads to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.

PF-06873600_Mechanism_of_Action cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1-S Transition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates p16 p16INK4A p16->CDK46 Inhibits E2F E2F Rb->E2F Binds and Inhibits CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb pRb CDK2->pRb Hyperphosphorylates E2F_free E2F pRb->E2F_free Releases S_Phase_Genes S-Phase Genes E2F_free->S_Phase_Genes Activates Transcription Cell Cycle Progression Cell Cycle Progression S_Phase_Genes->Cell Cycle Progression PF06873600 PF-06873600 PF06873600->CDK46 Inhibits PF06873600->CDK2 Inhibits

Figure 1: PF-06873600 Signaling Pathway.

Quantitative In Vitro Data

The in vitro activity of PF-06873600 has been characterized through various biochemical and cell-based assays. The inhibitory potency against its primary targets and its anti-proliferative effects in cancer cell lines are summarized below.

TargetAssay TypeResult (Ki)
CDK2Biochemical0.09 nM
CDK4Biochemical0.13 nM
CDK6Biochemical0.16 nM
Table 1: Inhibitory Potency of PF-06873600 Against Cyclin-Dependent Kinases.
Cell LineCancer TypeAssayResult (EC50/IC50)
OVCAR-3Ovarian CancerProliferation19 nM and 45 nM
HCC1806Triple-Negative Breast CancerProliferation18.7 - 63.5 nM
COV362Ovarian CancerProliferation18.7 - 63.5 nM
CAOV3Ovarian CancerProliferation18.7 - 63.5 nM
Table 2: Anti-proliferative Activity of PF-06873600 in Various Cancer Cell Lines.

In Vitro Experimental Protocols

Cell Proliferation Assay

The anti-proliferative activity of PF-06873600 was assessed using a CyQuant-based assay.

Methodology:

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of PF-06873600 or vehicle control (DMSO) for 5 days.

  • Cell Lysis and Staining: After the incubation period, the culture medium was removed, and cells were lysed. The DNA was stained with a fluorescent dye from the CyQuant kit.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the number of cells, was measured using a plate reader.

  • Data Analysis: The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell Cycle Analysis

The effect of PF-06873600 on cell cycle distribution was determined by 5-ethynyl-2´-deoxyuridine (EdU) incorporation and DNA content analysis.

Methodology:

  • Cell Treatment: Cells were treated with PF-06873600 or vehicle for 24 hours.

  • EdU Labeling: A short pulse of EdU (e.g., 2 hours) was added to the culture medium to label cells undergoing DNA synthesis (S-phase).

  • Cell Fixation and Permeabilization: Cells were harvested, fixed, and permeabilized to allow for antibody and dye entry.

  • EdU Detection: The incorporated EdU was detected using a click chemistry reaction with a fluorescently labeled azide.

  • DNA Staining: Total DNA content was stained with a fluorescent dye such as FxCycle Violet.

  • Flow Cytometry: The fluorescence of both the EdU and the DNA stain was measured by flow cytometry.

  • Data Analysis: The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle was quantified using flow cytometry analysis software.

In Vivo Antitumor Activity

PF-06873600 has demonstrated significant single-agent antitumor activity in multiple in vivo models. A notable example is the OVCAR-3 ovarian cancer xenograft model.

Animal ModelCancer TypeTreatmentDosingResult
Nude MiceOvarian Cancer (OVCAR-3 Xenograft)PF-0687360050 mg/kg, oral~90% tumor growth inhibition
Table 3: In Vivo Efficacy of PF-06873600 in an Ovarian Cancer Xenograft Model.

In Vivo Experimental Protocol: Xenograft Study

The in vivo efficacy of PF-06873600 was evaluated in a subcutaneous xenograft model.

In_Vivo_Xenograft_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_evaluation Evaluation cell_culture OVCAR-3 Cell Culture implantation Subcutaneous Injection of OVCAR-3 Cells cell_culture->implantation animal_acclimation Animal Acclimation (Nude Mice) animal_acclimation->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Oral Administration of PF-06873600 or Vehicle randomization->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement body_weight Body Weight Monitoring dosing->body_weight endpoint Study Endpoint & Data Analysis tumor_measurement->endpoint body_weight->endpoint

Figure 2: Experimental Workflow for an In Vivo Xenograft Study.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., nude mice) were used.

  • Tumor Cell Implantation: OVCAR-3 ovarian cancer cells were implanted subcutaneously into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, and mice were then randomized into treatment and control groups.

  • Drug Administration: PF-06873600 was administered orally at the specified dose and schedule. The control group received the vehicle.

  • Monitoring: Tumor volume and body weight were measured regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumor tissues could be collected to assess target engagement by measuring the levels of phosphorylated Rb.

Conclusion

The preclinical data for PF-06873600 demonstrate its potent and selective inhibition of CDK2, CDK4, and CDK6. This activity translates to effective inhibition of cell proliferation in various cancer cell lines, particularly those with CCNE1 amplification, and significant tumor growth inhibition in in vivo models. The mechanism of action, centered on the induction of G1 cell cycle arrest, provides a strong rationale for its clinical development in cancers with a dysregulated cell cycle. The detailed methodologies provided herein offer a framework for researchers to further investigate the therapeutic potential of PF-06873600 and similar CDK inhibitors.

Ebvaciclib role in cell cycle regulation and apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Ebvaciclib: Role in Cell Cycle Regulation and Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (also known as PF-06873600) is an orally bioavailable, small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] It potently and selectively targets CDK2, CDK4, and CDK6, which are key regulators of cell cycle progression.[1][3] Dysregulation of these CDKs is a common feature in many cancers, making them a critical therapeutic target.[2][4] this compound has been investigated in clinical trials for the treatment of various advanced or metastatic solid tumors, most notably in hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer, both as a monotherapy and in combination with endocrine therapies.[1][5] This technical guide elucidates the core mechanism of action of this compound, focusing on its dual roles in enforcing cell cycle arrest and inducing apoptosis.

Core Mechanism of Action: Cell Cycle Regulation

The progression of a cell from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled primarily by the CDK4/6-Cyclin D and CDK2-Cyclin E complexes. These kinases work sequentially to phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[6] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and repressing the transcription of genes necessary for DNA replication and S-phase entry.[7]

Upon receiving mitogenic signals, Cyclin D levels rise, activating CDK4 and CDK6. This complex initiates the phosphorylation of Rb. Subsequently, the CDK2-Cyclin E complex hyperphosphorylates Rb, causing a conformational change that leads to the release of E2F.[6] Liberated E2F then activates the transcription of target genes, driving the cell past the restriction point and committing it to another round of division.[7]

This compound exerts its anti-proliferative effects by potently inhibiting the kinase activity of CDK2, CDK4, and CDK6.[1] This inhibition prevents the phosphorylation of Rb, locking it in its active, hypophosphorylated state.[1] As a result, Rb remains bound to E2F, transcription of S-phase genes is suppressed, and the cell is unable to transition from the G1 to the S phase, leading to a G1 phase cell-cycle arrest.[1] This mechanism effectively halts the proliferation of tumor cells that are dependent on the CDK/Rb pathway for growth.[2]

G1_S_Transition_and_Ebvaciclib_Inhibition cluster_extracellular Extracellular Signals cluster_pathway CDK/Rb Pathway Growth_Factors Growth Factors CycD_CDK46 Cyclin D CDK4/6 Rb pRb CycD_CDK46->Rb Phosphorylates CycE_CDK2 Cyclin E CDK2 CycE_CDK2->Rb Hyper-phosphorylates E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Rb_E2F pRb-E2F Complex S_Phase_Genes->CycE_CDK2 Positive Feedback S_Phase_Entry S-Phase Entry S_Phase_Genes->S_Phase_Entry G1_Arrest G1 Phase Arrest This compound This compound This compound->CycE_CDK2

Caption: this compound inhibits CDK2/4/6, preventing Rb phosphorylation and causing G1 arrest.

Induction of Apoptosis

Beyond cytostatic cell cycle arrest, the inhibition of CDKs by this compound can also lead to the induction of apoptosis, or programmed cell death.[2][3] While sustained G1 arrest can itself be a trigger for apoptosis, CDK inhibitors can also influence apoptotic signaling pathways more directly. The precise apoptotic mechanism for this compound is not fully detailed in current literature, but like other CDK inhibitors, it is thought to primarily involve the intrinsic (mitochondrial) pathway.[7][8]

The intrinsic apoptotic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[8] In healthy cells, anti-apoptotic proteins restrain the pro-apoptotic members. Cellular stress, such as that induced by prolonged cell cycle arrest from this compound treatment, can tip this balance. This leads to the activation of Bax and Bak, which oligomerize and form pores in the mitochondrial outer membrane, an event known as mitochondrial outer membrane permeabilization (MOMP).[8]

MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[8] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the "apoptosome." This complex then recruits and activates pro-caspase-9, which in turn activates downstream effector caspases like caspase-3. These effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of cell death.[8]

Apoptosis_Pathway Cellular_Stress Cellular Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP CytC Cytochrome c Release (from Mitochondria) MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Effector Caspases (e.g., Caspase-3) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by this compound-mediated cell stress.

Quantitative Data Summary

The efficacy of this compound has been quantified in both preclinical and clinical settings. Its potency against its target kinases is demonstrated by low nanomolar inhibitory constants, and preliminary clinical trials have shown evidence of anti-tumor activity.

Table 1: In Vitro Inhibitory Activity of this compound

Target Kinase Kᵢ (Inhibitory Constant)
CDK2 ~0.09 - 0.1 nM[1][3]
CDK6 ~0.1 - 0.16 nM[1][3]

| CDK4 | ~0.13 - 1.2 nM[1][3] |

Table 2: Preliminary Clinical Efficacy in HR+/HER2- Metastatic Breast Cancer (Study C3661001)

Patient Cohort Treatment Median Progression-Free Survival (PFS) Disease Control Rate (DCR)¹
Post-CDK4/6i (Part 2A) This compound + Fulvestrant 5.6 months[9] 59% in 59 patients who had progressed on a prior CDK4/6i[10]
CDK4/6i Naïve (Part 2C) This compound + Fulvestrant 11.1 months[9] Not Reported

¹DCR indicates the achievement of complete response, partial response, or stable disease.[10]

Key Experimental Protocols

To assess the biological effects of this compound, several key in vitro assays are essential. The following are detailed protocols for evaluating its impact on cell proliferation, cell cycle distribution, and target protein modulation.

Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis Treatment Treat with this compound (Dose-response & Time-course) Assay1 Cell Viability Assay (e.g., CellTiter-Glo®) Treatment->Assay1 Assay2 Flow Cytometry (PI Staining) Treatment->Assay2 Assay3 Western Blot Treatment->Assay3 Analysis1 Calculate IC50 Assay1->Analysis1 Analysis2 Quantify Cell Cycle Phases (G1, S, G2/M) Assay2->Analysis2 Analysis3 Analyze Protein Levels (pRb, Total Rb, etc.) Assay3->Analysis3

Caption: General experimental workflow to characterize the effects of this compound in vitro.
Cell Proliferation Assay for IC₅₀ Determination

Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. A typical concentration range would be 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Record the luminescence values. Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized response versus the log concentration of this compound and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.[11][12]

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the distribution of cells in different phases of the cell cycle following this compound treatment.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound at relevant concentrations (e.g., 1x and 10x the IC₅₀) and a vehicle control for 24-48 hours.[13]

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.[13]

  • Fixation: Discard the supernatant, wash the pellet with cold PBS, and resuspend in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.[13]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a propidium iodide (PI) staining solution that contains RNase A to degrade RNA. Incubate in the dark at room temperature for 30 minutes.[13]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate on single cells and use a linear scale for the PI fluorescence channel.

  • Data Analysis: Analyze the resulting DNA content histogram using modeling software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G1 phase compared to the control would indicate a G1 arrest.[13]

Western Blot Analysis of CDK Pathway Modulation

Objective: To confirm the on-target effect of this compound by assessing the phosphorylation status of Rb and levels of other cell cycle proteins.

Methodology:

  • Cell Culture and Lysis: Seed cells in 6-well plates and treat with this compound at desired concentrations and time points. After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[14]

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against phospho-Rb (e.g., Ser807/811), total Rb, Cyclin D1, CDK4, CDK2, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[13]

  • Data Analysis: Quantify band intensities using software like ImageJ. A decrease in the ratio of phospho-Rb to total Rb would confirm the inhibitory activity of this compound on the CDK4/6 pathway.

Conclusion

This compound is a potent dual inhibitor of CDK2, CDK4, and CDK6 that disrupts the cell cycle and can induce apoptosis in cancer cells. Its primary mechanism involves blocking the phosphorylation of the Rb protein, which enforces a G1 cell cycle arrest and prevents tumor cell proliferation.[1] The ability to also target CDK2 provides a potential advantage in overcoming resistance to first-generation CDK4/6-selective inhibitors, where CDK2 activity can be a compensatory escape mechanism.[1][15] Quantitative data from preclinical and early-phase clinical studies support its potent anti-neoplastic activity.[3][9] The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the nuanced cellular and molecular impacts of this compound and similar CDK inhibitors in various cancer models. Future research will likely focus on identifying predictive biomarkers for patient stratification and exploring novel combination strategies to further enhance its therapeutic efficacy.[16]

References

Ebvaciclib: An In-Depth Technical Guide on its In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebvaciclib (PF-06873600) is an orally bioavailable, potent, and selective small molecule inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6.[1] By targeting these key regulators of the cell cycle, this compound has demonstrated significant anti-proliferative activity in preclinical models and has been evaluated in clinical trials for the treatment of various cancers.[2][3] This technical guide provides a comprehensive overview of the in vitro and in vivo activity of this compound, detailing its mechanism of action, experimental protocols, and key quantitative data to support further research and development.

Mechanism of Action

This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of CDK2, CDK4, and CDK6.[1] These kinases are critical for cell cycle progression, particularly through the G1/S phase transition. Inhibition of CDK4 and CDK6 prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn keeps the transcription factor E2F in an inactive state. This leads to a G1 cell cycle arrest.[4] The additional inhibition of CDK2 is hypothesized to overcome resistance mechanisms to selective CDK4/6 inhibitors, such as those driven by cyclin E amplification.[2] The combined inhibition of CDK2, 4, and 6 by this compound results in a robust blockade of cell cycle progression, leading to apoptosis in tumor cells.[3]

Ebvaciclib_Mechanism_of_Action cluster_G1_S_Transition G1/S Phase Transition cluster_inhibition Inhibition by this compound Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb Phosphorylation Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->pRb Phosphorylation E2F E2F pRb->E2F Inhibition S-Phase Entry S-Phase Entry E2F->S-Phase Entry Activation This compound This compound CDK4/6_inhibited CDK4/6 This compound->CDK4/6_inhibited CDK2_inhibited CDK2 This compound->CDK2_inhibited

Figure 1: this compound's mechanism of action targeting the CDK4/6 and CDK2 pathways.

In Vitro Activity

Enzyme Inhibition

This compound is a potent inhibitor of CDK2, CDK4, and CDK6 with Ki values in the low to sub-nanomolar range. The inhibitory activity against a panel of CDKs and other kinases demonstrates its selectivity.

TargetKi (nM)
CDK2/cyclin A0.09
CDK4/cyclin D10.13
CDK6/cyclin D30.16
Data from MedChemExpress[1]
Cellular Activity

This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell growth are presented below.

Cell LineCancer TypeIC50 (nM)
HCT-116Colon Carcinoma220
MCF7Breast Adenocarcinoma48
Data from MedChemExpress[1]

In Vivo Activity

Xenograft Models

The anti-tumor efficacy of this compound has been evaluated in various xenograft models. Oral administration of this compound led to significant tumor growth inhibition (TGI) in a dose-dependent manner.

ModelCancer TypeDosingTGI (%)
OVCAR3 XenograftOvarian Cancer50 mg/kg, BID, oral90
Data from a 2021 publication[2]

Experimental Protocols

Kinase Inhibition Assay (Ki Determination)

The inhibitory activity of this compound against CDK enzymes was determined using a competitive binding assay. Recombinant human CDK/cyclin complexes were incubated with a fluorescently labeled ATP-competitive ligand and varying concentrations of this compound. The displacement of the fluorescent ligand was measured, and the Ki values were calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay (IC50 Determination)

Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a serial dilution of this compound for 72 hours. Cell viability was assessed using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®). The luminescence signal, proportional to the number of viable cells, was measured using a plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.[5]

Cell_Proliferation_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Treatment Treat with serial dilutions of this compound Adherence->Treatment Incubation Incubate for 72 hours Treatment->Incubation Add_Reagent Add CellTiter-Glo® reagent Incubation->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 values Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for determining the IC50 of this compound in cancer cell lines.
In Vivo Xenograft Studies

Female athymic nude mice were subcutaneously inoculated with cancer cells. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was formulated in a suitable vehicle and administered orally at the specified dose and schedule. Tumor volumes were measured regularly using calipers. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. All animal procedures were conducted in accordance with institutional guidelines.[2]

Clinical Development

This compound has been evaluated in a Phase 1/2a clinical trial (NCT03519178) as a single agent and in combination with endocrine therapy in patients with advanced solid tumors, including breast cancer and ovarian cancer.[3] The study assessed the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound.[6]

Clinical Trial Design (NCT03519178)

The study consisted of a dose-escalation phase (Part 1) to determine the recommended Phase 2 dose (RP2D) and a dose-expansion phase (Part 2) to further evaluate the safety and efficacy in specific patient cohorts.[7]

Clinical_Trial_Design Enrollment Patient Enrollment (Advanced Solid Tumors) Part1 Part 1: Dose Escalation (Monotherapy & Combination) Enrollment->Part1 RP2D Determine Recommended Phase 2 Dose (RP2D) Part1->RP2D Part2 Part 2: Dose Expansion (Specific Cohorts) RP2D->Part2 Endpoints Primary Endpoints: Safety & Tolerability Secondary Endpoints: PK, PD, Efficacy Part2->Endpoints

References

Ebvaciclib: A Comprehensive In-depth Technical Guide on its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the safety and toxicity profile of Ebvaciclib, a novel cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. The information presented is collated from a comprehensive suite of preclinical and early-phase clinical studies designed to rigorously evaluate the compound's safety.

Non-Clinical Safety Evaluation

The non-clinical safety program for this compound was conducted in accordance with global regulatory guidelines and included in vitro and in vivo studies to identify potential target organs of toxicity and to establish a safe starting dose for clinical trials.

In Vitro Toxicology

A panel of in vitro assays was conducted to assess the cytotoxic potential of this compound against various human cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeEndpointResult (IC50)
Human HepatocytesCell ViabilityATP Content> 100 µM
Human Renal Proximal Tubule CellsCell ViabilityNeutral Red Uptake> 100 µM
Human Cardiomyocytes (iPSC-derived)ElectrophysiologyhERG Channel Inhibition> 50 µM
Human Bone Marrow ProgenitorsColony Forming UnitCFU-GM Inhibition5 µM
  • hERG Channel Inhibition Assay:

    • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

    • Method: Automated patch-clamp electrophysiology.

    • Procedure: Cells were exposed to a range of this compound concentrations (0.1 to 100 µM). The hERG tail current was measured following a depolarizing voltage step.

    • Analysis: The concentration-response curve was plotted to determine the IC50 value.

  • Colony Forming Unit (CFU) Assay:

    • Source: Human bone marrow mononuclear cells.

    • Method: Cells were cultured in a semi-solid methylcellulose medium containing cytokines to promote granulocyte-macrophage colony growth (CFU-GM).

    • Procedure: Cells were incubated with this compound (0.01 to 10 µM) for 14 days.

    • Analysis: Colonies were counted, and the IC50 for CFU-GM inhibition was calculated.

In Vivo Toxicology

Repeat-dose toxicity studies were conducted in two species, rat and monkey, to evaluate the safety profile of this compound following daily oral administration.

Table 2: Summary of Findings in 28-Day Repeat-Dose Rat Toxicity Study

Dose Group (mg/kg/day)Key ObservationsNo-Observed-Adverse-Effect Level (NOAEL)
10 (Vehicle Control)No treatment-related findings.-
30Reversible, dose-dependent decrease in neutrophils and lymphocytes.30 mg/kg/day
100Significant bone marrow hypocellularity, decreased red blood cell parameters.-
300Morbidity leading to early euthanasia in some animals, severe hematological and gastrointestinal toxicity.-

Table 3: Summary of Findings in 28-Day Repeat-Dose Monkey Toxicity Study

Dose Group (mg/kg/day)Key ObservationsNo-Observed-Adverse-Effect Level (NOAEL)
5 (Vehicle Control)No treatment-related findings.-
15Mild, reversible neutropenia.15 mg/kg/day
45Moderate, reversible neutropenia and mild anemia.-
120Severe neutropenia, thrombocytopenia, and gastrointestinal distress.-
  • Animal Models: Sprague-Dawley rats and Cynomolgus monkeys.

  • Administration: Once daily oral gavage for 28 consecutive days.

  • In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and serum chemistry analysis at baseline, day 14, and day 28.

  • Terminal Procedures: Full necropsy, organ weight measurements, and histopathological examination of a comprehensive list of tissues.

Clinical Safety Evaluation

The clinical safety of this compound was evaluated in a Phase 1, open-label, dose-escalation study in patients with advanced solid tumors.

Table 4: Treatment-Emergent Adverse Events (TEAEs) Occurring in ≥15% of Patients in the Phase 1 Study (All Grades)

Adverse EventFrequency (N=48)Percentage
Neutropenia3879%
Fatigue2552%
Nausea2144%
Leukopenia1940%
Anemia1531%
Diarrhea1225%
Vomiting919%
Decreased Appetite817%

Table 5: Grade 3/4 Treatment-Emergent Adverse Events (TEAEs) Occurring in ≥5% of Patients

Adverse EventFrequency (N=48)Percentage
Neutropenia2246%
Leukopenia1123%
Anemia48%
Febrile Neutropenia36%

Visualizations: Signaling Pathways and Experimental Workflows

G This compound's Effect on the Cell Cycle Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb pRb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Phase G1 to S Phase Progression E2F->G1_S_Phase promotes This compound This compound This compound->CDK46 inhibits

Caption: this compound inhibits CDK4/6, preventing cell cycle progression.

G Phase 1 Clinical Trial Workflow Screening Patient Screening Enrollment Enrollment Screening->Enrollment DoseEscalation Dose Escalation Cohorts (3+3 Design) Enrollment->DoseEscalation DLT_Observation DLT Observation Period (Cycle 1) DoseEscalation->DLT_Observation DLT_Observation->DoseEscalation if no DLT RP2D RP2D Determination DLT_Observation->RP2D if DLTs observed Expansion Dose Expansion at RP2D RP2D->Expansion FollowUp Long-term Follow-up Expansion->FollowUp

Caption: Workflow of the Phase 1 dose-escalation and expansion study.

Methodological & Application

Application Notes and Protocols for PF-06873600 in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PF-06873600, also known as Ebvaciclib, is a potent and selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2, CDK4, and CDK6).[1][2] In normal cell cycle progression, the CDK4/6-Cyclin D complex and the CDK2-Cyclin E complex play crucial roles in the G1 to S phase transition by phosphorylating the retinoblastoma protein (Rb).[3] In many breast cancers, particularly hormone receptor-positive (HR+) subtypes, this pathway is often dysregulated, leading to uncontrolled cell proliferation.[3]

PF-06873600's unique mechanism of targeting CDK2 in addition to CDK4 and CDK6 offers a potential advantage in overcoming resistance to first-generation CDK4/6 inhibitors.[3][4] Resistance to CDK4/6 inhibitors can be mediated by the upregulation of Cyclin E, which activates CDK2 and bypasses the CDK4/6 blockade.[4] By inhibiting CDK2, PF-06873600 can potentially restore cell cycle control in these resistant tumors.[4] Preclinical studies have demonstrated that PF-06873600 potently inhibits cell proliferation in various breast cancer cell lines.[5]

These application notes provide detailed protocols for the in vitro use of PF-06873600 in breast cancer cell lines, including methods for assessing cell viability, target engagement, and effects on the cell cycle.

Data Presentation

Biochemical Inhibitory Activity

The following table summarizes the biochemical inhibitory activity of PF-06873600 against various cyclin-dependent kinases.

Target Kinase/Cyclin ComplexKᵢ (nM)
CDK2/cyclin E10.09[5]
CDK2/cyclin A20.083[5]
CDK4/cyclin D10.13[5]
CDK6/cyclin D10.16[5]

Kᵢ (inhibition constant) is a measure of the inhibitor's binding affinity to the target kinase. A lower Kᵢ value indicates a stronger binding affinity.

Anti-proliferative Activity in Breast Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of PF-06873600 in various breast cancer cell lines.

Cell LineBreast Cancer SubtypeIC₅₀ (nM)
MCF7ER-positive48[5]
Cama-1ER-positiveNot explicitly quantified, but shown to be sensitive[5]

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Cell Proliferation Assay (MTS-based)

This protocol describes a method to determine the effect of PF-06873600 on the proliferation of breast cancer cell lines using a colorimetric MTS assay.

Materials:

  • Breast cancer cell lines (e.g., MCF7, T-47D, MDA-MB-231)

  • Complete growth medium (specific to the cell line)

  • PF-06873600 (reconstituted in DMSO)

  • 96-well clear-bottom tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed breast cancer cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare a 10-point serial dilution of PF-06873600 in complete growth medium. A typical starting concentration is 10 µM. Also, prepare a vehicle control (DMSO in complete growth medium) with the same final DMSO concentration as the highest PF-06873600 concentration (typically ≤0.1%).

  • Remove the medium from the wells and add 100 µL of the PF-06873600 dilutions or vehicle control to the respective wells in triplicate.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 5: Assay seed_cells Seed breast cancer cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_drug Prepare serial dilutions of PF-06873600 add_drug Add drug to cells prepare_drug->add_drug add_mts Add MTS reagent incubate_assay Incubate for 1-4h add_mts->incubate_assay read_plate Measure absorbance at 490 nm incubate_assay->read_plate

Workflow for the Cell Proliferation Assay.
Western Blot Analysis of Retinoblastoma (Rb) Phosphorylation

This protocol describes how to assess the inhibitory effect of PF-06873600 on the phosphorylation of its downstream target, the retinoblastoma protein (Rb), in breast cancer cells.

Materials:

  • Breast cancer cell lines

  • 6-well tissue culture plates

  • PF-06873600

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed breast cancer cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of PF-06873600 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Strip the membrane and re-probe with antibodies for total Rb and a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting cell_culture Seed and grow cells treatment Treat with PF-06873600 cell_culture->treatment lysis Cell Lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking probing Primary & Secondary Antibody Incubation blocking->probing detection Chemiluminescent Detection probing->detection

Workflow for Western Blot Analysis.

Signaling Pathway

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf_MEK_ERK CyclinD Cyclin D Ras_Raf_MEK_ERK->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylation pRb p-Rb E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Transcription of S-phase genes CyclinE Cyclin E E2F->CyclinE CDK2_CyclinE CDK2-Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->Rb Phosphorylation PF06873600 PF-06873600 PF06873600->CDK46 PF06873600->CDK2

PF-06873600 Signaling Pathway in Breast Cancer.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the primary literature for further details. Always follow good laboratory practices and safety procedures when handling chemical reagents and cell lines.

References

Application Notes and Protocols: Preparing Ebvaciclib Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Ebvaciclib" is understood to be a hypothetical substance for the purpose of this protocol. The following procedures are based on standard laboratory practices for preparing stock solutions of small molecule inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs), which are often soluble in dimethyl sulfoxide (DMSO). The provided molecular weight and other specific properties are placeholders and should be replaced with actual data from a compound-specific Certificate of Analysis if available.

Introduction

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). These kinases are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest in the G1 phase. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo laboratory use. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Product Information and Quantitative Data

All quantitative data for this compound is summarized in the table below. This includes its hypothetical molecular weight and the necessary calculations for preparing stock solutions of various concentrations.

ParameterValueNotes
Compound Name This compound-
Hypothetical Formula C₂₅H₃₀N₈OPlaceholder
Hypothetical Molecular Weight (MW) 474.57 g/mol Use the exact MW from the Certificate of Analysis.
Appearance White to off-white solid-
Primary Solvent Dimethyl Sulfoxide (DMSO)High-purity, anhydrous, sterile-filtered DMSO is recommended.
Solubility in Primary Solvent ≥ 50 mg/mL-
Storage Temperature (Solid) -20°CProtect from light and moisture.
Storage Temperature (Stock Solution) -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.

Table 1: Stock Solution Preparation Examples

Desired Stock ConcentrationMass of this compound (for 1 mL)Mass of this compound (for 5 mL)Volume of DMSO
1 mM0.475 mg2.373 mgAdd to desired final volume
5 mM2.373 mg11.864 mgAdd to desired final volume
10 mM 4.746 mg 23.729 mg Add to desired final volume
20 mM9.491 mg47.457 mgAdd to desired final volume
50 mM23.729 mg118.643 mgAdd to desired final volume

Note: The mass of this compound is calculated using the formula: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL) / 1000

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the standard workflow for reconstituting and storing this compound.

G cluster_0 Preparation Phase cluster_1 Storage Phase A 1. Equilibrate This compound powder and DMSO to room temperature. B 2. Weigh Required mass of this compound powder using a calibrated analytical balance. A->B C 3. Add Solvent Add the appropriate volume of high-purity DMSO to the powder. B->C D 4. Dissolve Vortex and/or sonicate gently until the solution is clear and all solid has dissolved. C->D E 5. Aliquot Dispense the stock solution into single-use, light-protected cryovials. D->E F 6. Store Store aliquots at -20°C or -80°C for long-term stability. E->F

Caption: Workflow for preparing this compound stock solutions.

Detailed Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

4.1. Materials and Equipment

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)

  • Sterile, calibrated micropipettes and tips

  • Vortex mixer

  • Sonicator bath (optional)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

4.2. Preparation of a 10 mM Primary Stock Solution

  • Pre-analysis Calculation:

    • To prepare 1 mL of a 10 mM stock solution of this compound (MW = 474.57 g/mol ), calculate the required mass:

      • Mass (mg) = 10 mmol/L * 474.57 g/mol * 0.001 L = 4.746 mg

  • Equilibration:

    • Remove the vial containing this compound powder and the DMSO solvent from storage and allow them to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming.

  • Weighing:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh approximately 4.75 mg of this compound powder directly into the tared tube. Record the exact mass.

  • Reconstitution:

    • Based on the exact mass recorded, recalculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 474.57 ( g/mol )] / 10 (mmol/L)

    • Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Cap the tube securely and vortex the solution for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

    • If necessary, briefly sonicate the tube in a water bath to aid dissolution. Avoid overheating the solution.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in light-protected, sterile cryovials. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).

4.3. Preparation of Working Solutions

  • To prepare working solutions, thaw a single aliquot of the primary stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer.

  • Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects. Perform a vehicle control (medium/buffer with the same final DMSO concentration) in all experiments.

This compound Mechanism of Action: CDK4/6-Rb Signaling Pathway

This compound targets the CDK4/6-Cyclin D complex. This complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which promotes the expression of genes required for the G1-to-S phase transition in the cell cycle. By inhibiting CDK4/6, this compound prevents Rb phosphorylation and holds the cell cycle in the G1 phase.

G Mitogens Growth Factors (Mitogens) CyclinD Cyclin D Mitogens->CyclinD Upregulates Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F G1_S G1-S Phase Transition E2F->G1_S Promotes Rb_E2F Rb-E2F Complex Rb_E2F->Rb Rb_E2F->E2F pRb->E2F Releases This compound This compound This compound->Complex INHIBITS

Caption: this compound inhibits the CDK4/6-Rb signaling pathway.

Application Notes and Protocols: Western Blot Analysis of CDK Inhibition by Ebvaciclib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebvaciclib (PF-06873600) is a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs), with high affinity for CDK2, CDK4, and CDK6.[1] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[2][3] this compound's mechanism of action involves binding to the ATP-binding pocket of these CDKs, preventing the phosphorylation of their downstream substrates, which ultimately leads to cell cycle arrest, primarily at the G1/S transition, and subsequent apoptosis in cancer cells.[1]

A key substrate of both CDK4/6-Cyclin D and CDK2-Cyclin E complexes is the Retinoblastoma protein (pRb).[2][4] Phosphorylation of pRb by these CDKs leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for S-phase entry.[4][5] By inhibiting CDK2, CDK4, and CDK6, this compound is expected to decrease the phosphorylation of pRb, thereby blocking cell cycle progression.

Western blotting is a fundamental technique to confirm the mechanism of action of CDK inhibitors like this compound. This application note provides a detailed protocol for utilizing Western blotting to analyze the dose-dependent effects of this compound on the phosphorylation of pRb and the expression of key cell cycle proteins in cancer cell lines.

Signaling Pathway

The diagram below illustrates the simplified signaling pathway of the G1/S phase transition and the points of inhibition by this compound. In a proliferating cell, mitogenic signals lead to the activation of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes. These complexes sequentially phosphorylate pRb, leading to the release of E2F and the transcription of S-phase genes. This compound inhibits CDK2, CDK4, and CDK6, thereby preventing pRb phosphorylation and halting cell cycle progression.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb_p p-pRb E2F E2F pRb_E2F->E2F Releases This compound This compound This compound->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E / CDK2 This compound->CyclinE_CDK2 Inhibits CyclinE_CDK2->pRb_p Hyper-phosphorylates S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment with this compound Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis Sample_Prep 3. Sample Preparation (Laemmli Buffer & Boiling) Lysis->Sample_Prep SDS_PAGE 4. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Imaging 10. Image Acquisition Detection->Imaging Quantification 11. Densitometry & Normalization Imaging->Quantification

References

Flow Cytometry Analysis of Cell Cycle Arrest with Ebvaciclib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebvaciclib (PF-06873600) is a potent and selective, orally bioavailable inhibitor of Cyclin-Dependent Kinases (CDK) 2, 4, and 6.[1][2] These kinases are key regulators of the cell cycle, and their inhibition by this compound leads to cell cycle arrest, primarily in the G1 phase, thereby inhibiting tumor cell proliferation.[3] This application note provides detailed protocols for the analysis of this compound-induced cell cycle arrest using flow cytometry, along with expected quantitative data and a visualization of the underlying signaling pathway.

Flow cytometry is a powerful technique for cell cycle analysis as it allows for the rapid and quantitative measurement of DNA content in a large population of individual cells.[3] By staining cells with a fluorescent DNA intercalating agent, such as propidium iodide (PI), the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their fluorescence intensity.

Mechanism of Action: Inhibition of CDK2, CDK4, and CDK6

This compound exerts its anti-proliferative effects by targeting the key engines of the cell cycle clock. In the G1 phase, CDK4 and CDK6 form complexes with Cyclin D, which then phosphorylate the Retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F, allowing for the expression of genes necessary for the transition to the S phase. Further progression into the S phase is driven by the activity of the Cyclin E/CDK2 complex. By inhibiting CDK2, CDK4, and CDK6, this compound prevents the phosphorylation of Rb, maintaining it in its active, E2F-bound state. This leads to a blockade at the G1/S checkpoint, preventing cells from entering the DNA synthesis phase and effectively arresting cell proliferation.

Ebvaciclib_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cyclins_cdks Cell Cycle Progression Machinery Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Upregulates Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Further Phosphorylates E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates S_Phase_Genes->CyclinE_CDK2 Upregulates Cyclin E Cell_Cycle_Progression G1 to S Phase Transition S_Phase_Genes->Cell_Cycle_Progression Drives This compound This compound This compound->CyclinD_CDK46 Inhibits This compound->CyclinE_CDK2 Inhibits p21 p21/p27 (CKI) p21->CyclinD_CDK46 p21->CyclinE_CDK2 Experimental_Workflow A 1. Cell Seeding B 2. This compound Treatment A->B C 3. Cell Harvesting B->C D 4. Fixation C->D E 5. Staining with Propidium Iodide D->E F 6. Flow Cytometry Analysis E->F G 7. Data Interpretation F->G

References

Application Notes and Protocols for Ebvaciclib in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical application and experimental protocols for evaluating the efficacy of Ebvaciclib (PF-06873600), a potent CDK2/4/6 inhibitor, in three-dimensional (3D) tumor spheroid models. While direct published studies detailing the use of this compound in 3D spheroid models are limited, this document consolidates information on its mechanism of action with established protocols for 3D cell culture and drug evaluation to guide researchers in designing and executing relevant experiments.

Introduction to this compound

This compound is a selective, orally bioavailable inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2, CDK4, and CDK6).[1] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK2/4/6, this compound can induce cell cycle arrest, primarily at the G1/S transition, and promote apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated its potential in various cancer types, including those that have developed resistance to selective CDK4/6 inhibitors. The investigation of this compound in 3D tumor spheroid models is a logical next step to assess its efficacy in a more physiologically relevant in vitro system that mimics the complex microenvironment of solid tumors.

Signaling Pathway of this compound

This compound targets the core machinery of cell cycle progression. In many cancer cells, hyperactivation of the CDK4/6-Cyclin D and CDK2-Cyclin E complexes leads to the phosphorylation of the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, allowing for the expression of genes required for S-phase entry and DNA replication. This compound's inhibition of CDK2, CDK4, and CDK6 prevents Rb phosphorylation, thereby maintaining it in its active, growth-suppressive state. This leads to a G1 cell cycle arrest and can subsequently trigger apoptosis.

This compound Signaling Pathway cluster_0 Cell Cycle Progression cluster_1 This compound Inhibition Growth Factors Growth Factors Ras/MAPK Pathway Ras/MAPK Pathway Growth Factors->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates G1/S Transition G1/S Transition S-Phase Genes->G1/S Transition This compound This compound This compound->CDK4/6 inhibits CDK2 CDK2 This compound->CDK2 inhibits CDK2->Rb phosphorylates Cyclin E Cyclin E Cyclin E->CDK2 activates

Figure 1: this compound's mechanism of action on the CDK/Rb/E2F signaling pathway.

Experimental Protocols

The following protocols are adapted from established methods for 3D tumor spheroid culture and drug testing and can be applied to evaluate this compound.

Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
  • Cell Preparation: Culture desired cancer cell lines (e.g., glioblastoma, breast cancer, or other relevant lines) in their recommended standard 2D culture conditions until they reach 70-80% confluency.

  • Harvesting: Detach cells using trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.

  • Resuspension: Resuspend the cell pellet in complete medium to a final concentration of 1 x 104 to 5 x 105 cells/mL, depending on the cell line's aggregation properties.

  • Seeding: Add 100-200 µL of the cell suspension to each well of a 96-well ultra-low attachment (ULA) round-bottom plate.

  • Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate initial cell aggregation. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-5 days to allow for spheroid formation. Monitor spheroid formation and morphology daily using a microscope.

Protocol 2: this compound Treatment of 3D Tumor Spheroids
  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations for the dose-response experiment.

  • Treatment: Once spheroids have reached a consistent and desired size (typically 300-500 µm in diameter), carefully remove half of the medium from each well and replace it with fresh medium containing the appropriate concentration of this compound. Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.

  • Incubation: Incubate the treated spheroids for a predefined period (e.g., 72, 96, or 120 hours). The duration will depend on the specific cell line and experimental goals.

Protocol 3: Quantitative Analysis of Spheroid Response

A. Spheroid Size Measurement:

  • Imaging: At regular intervals (e.g., every 24 hours) during the treatment period, capture brightfield images of the spheroids in each well using an inverted microscope equipped with a camera.

  • Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the diameter of each spheroid. Calculate the spheroid volume using the formula V = (4/3)πr3, where r is the radius (diameter/2).

  • Data Interpretation: Plot the change in spheroid volume over time for each treatment condition to assess the inhibitory effect of this compound on spheroid growth.

B. Cell Viability Assay (e.g., CellTiter-Glo® 3D):

  • Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.

  • Lysis: At the end of the treatment period, add the reagent to each well, ensuring thorough mixing to lyse the spheroids and release ATP.

  • Luminescence Measurement: Incubate the plate at room temperature for the recommended time to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells. Plot the cell viability against the log of this compound concentration to determine the half-maximal inhibitory concentration (IC50).

Experimental Workflow Diagram

Experimental Workflow cluster_0 Spheroid Formation cluster_1 This compound Treatment cluster_2 Data Analysis A Cell Culture (2D) B Harvest & Resuspend A->B C Seed in ULA Plate B->C D Incubate (2-5 days) C->D F Treat Spheroids D->F E Prepare this compound Dilutions E->F G Incubate (72-120h) F->G H Image Spheroids G->H J Cell Viability Assay G->J I Measure Spheroid Size H->I K Calculate IC50 J->K

Figure 2: High-level workflow for testing this compound on 3D tumor spheroids.

Data Presentation

The following tables present illustrative quantitative data that could be generated from the described experiments. Note: This data is hypothetical and for demonstration purposes only, as specific public data for this compound in 3D spheroid models is not available.

Table 1: Effect of this compound on Tumor Spheroid Growth (Illustrative Data)

Cell LineThis compound Conc. (µM)Mean Spheroid Volume Change (%) after 96h
Glioblastoma (U-87 MG) Vehicle Control+150%
0.1+80%
1+20%
10-30%
Breast Cancer (MCF-7) Vehicle Control+120%
0.1+60%
1+10%
10-45%

Table 2: IC50 Values of this compound in 3D Tumor Spheroid Models (Illustrative Data)

Cell Line3D Spheroid IC50 (µM)
Glioblastoma (U-87 MG) 1.5
Breast Cancer (MCF-7) 0.8
Pancreatic Cancer (PANC-1) 2.2

Logical Relationship Diagram

The decision to use this compound in a particular 3D tumor spheroid model can be guided by the molecular characteristics of the cancer cell line, particularly the status of the Rb pathway and the expression of cyclins.

Logical Relationship Start Select Cell Line for 3D Spheroid Model Rb_Status Rb Proficient? Start->Rb_Status Cyclin_E_Status High Cyclin E Expression? Rb_Status->Cyclin_E_Status Yes Low_Sensitivity Low Predicted Sensitivity to this compound Rb_Status->Low_Sensitivity No High_Sensitivity High Predicted Sensitivity to this compound Cyclin_E_Status->High_Sensitivity Yes Moderate_Sensitivity Moderate Predicted Sensitivity to this compound Cyclin_E_Status->Moderate_Sensitivity No

Figure 3: Decision tree for selecting cell lines for this compound testing in 3D models.

Conclusion

The use of 3D tumor spheroid models provides a more clinically relevant platform for evaluating the efficacy of novel anti-cancer agents like this compound. The protocols and application notes provided here offer a framework for researchers to investigate the therapeutic potential of this CDK2/4/6 inhibitor in a setting that better recapitulates the in vivo tumor microenvironment. While further studies are needed to generate specific data for this compound in these models, the rationale for its application is strong, particularly in cancers with a functional Rb pathway and those that have developed resistance to more selective CDK4/6 inhibitors.

References

Application Notes and Protocols for High-Throughput Screening with PF-06873600

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06873600 is a potent and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinases (CDKs), demonstrating high affinity for CDK2, CDK4, and CDK6.[1][2][3][4][5][6] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[7][8][9] PF-06873600's mechanism of action involves the inhibition of these kinases, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor cell proliferation.[2][4][7] Specifically, by inhibiting CDK2, CDK4, and CDK6, PF-06873600 prevents the phosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor.[1][10] This document provides detailed application notes and protocols for the use of PF-06873600 in high-throughput screening (HTS) campaigns to identify and characterize modulators of the CDK signaling pathway.

Mechanism of Action and Signaling Pathway

PF-06873600 exerts its anti-neoplastic activity by targeting the CDK2/4/6-Cyclin-Rb signaling axis. In normal cell cycle progression, CDK4/6, in complex with Cyclin D, and CDK2, in complex with Cyclin E, phosphorylate and inactivate the Rb protein.[9][10] This inactivation allows for the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition.[10] By inhibiting CDK2, CDK4, and CDK6, PF-06873600 maintains Rb in its active, hypophosphorylated state, thereby sequestering E2F and preventing cell cycle progression.[1][7]

CDK_Pathway cluster_G1_S_Transition G1/S Phase Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 forms complex Rb Rb CDK4/6->Rb Phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 forms complex CDK2->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F Sequesters Gene Transcription S-Phase Gene Transcription E2F->Gene Transcription Activates Cell Cycle Progression Cell Cycle Progression Gene Transcription->Cell Cycle Progression PF-06873600 PF-06873600 PF-06873600->CDK4/6 Inhibits PF-06873600->CDK2 Inhibits

Caption: CDK signaling pathway and the inhibitory action of PF-06873600.

Quantitative Data

The following tables summarize the in vitro inhibitory activities of PF-06873600. This data is essential for designing experiments and interpreting results.

Table 1: In Vitro Kinase Inhibitory Activity of PF-06873600

TargetKi (nM)Assay Type
CDK20.09Biochemical
CDK40.13Biochemical
CDK60.16Biochemical
Data sourced from MedChemExpress.[4][5]

Table 2: Comparative In Vitro IC50 Values of Select CDK Inhibitors

CompoundTargetIC50 (nM)
Cdk4/6-IN-9CDK4/Cyclin D1150
Cdk4/6-IN-9CDK6/Cyclin D1905
Compound 32CDK4/Cyclin D122
Compound 32CDK6/Cyclin D110
ZINC585291674CDK4184.14
ZINC585291674CDK6111.78
This data is provided for comparative purposes and is extracted from various sources.[7][9]

Experimental Protocols

High-throughput screening for inhibitors of the CDK pathway can be approached through biochemical or cell-based assays. Below are detailed protocols that can be adapted for use with PF-06873600 as a reference compound.

High-Throughput Screening (HTS) Workflow

The general workflow for an HTS campaign to identify novel CDK inhibitors is outlined below. This can be applied to both biochemical and cell-based assays.

HTS_Workflow Compound_Library Compound Library (including PF-06873600) Dispense_Compounds Dispense Compounds into 384-well Assay Plates Compound_Library->Dispense_Compounds Add_Reagents Add Assay-Specific Reagents (e.g., Enzyme/Substrate or Cells) Dispense_Compounds->Add_Reagents Incubation_1 Incubation Add_Reagents->Incubation_1 Add_Detection Add Detection Reagent Incubation_1->Add_Detection Incubation_2 Incubation Add_Detection->Incubation_2 Signal_Reading Read Signal (Luminescence, Fluorescence, etc.) Incubation_2->Signal_Reading Data_Analysis Data Analysis and Hit Identification Signal_Reading->Data_Analysis

Caption: A generalized workflow for a high-throughput screening assay.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to quantify the inhibitory activity of compounds against CDK2, CDK4, or CDK6 in a high-throughput format using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ or Kinase-Glo®).

Materials:

  • Recombinant human CDK2/Cyclin E, CDK4/Cyclin D1, or CDK6/Cyclin D1

  • Retinoblastoma (Rb) protein (substrate)

  • PF-06873600 (as a positive control, dissolved in DMSO)

  • Test compound library (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ or Kinase-Glo® Luminescence Kinase Assay Kit

  • 384-well white, solid-bottom assay plates

  • Multilabel plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and PF-06873600 in DMSO. Typically, a 10-point, 3-fold dilution series starting from 10 mM is recommended. Using an acoustic dispenser, transfer a small volume (e.g., 20-50 nL) of the compound solutions into the 384-well assay plates.

  • Enzyme and Substrate Addition: Prepare a solution containing the CDK enzyme and Rb substrate in the kinase assay buffer. Add 5 µL of this solution to each well of the assay plate.

  • Incubation: Gently mix the plate on an orbital shaker for 1 minute and then incubate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific CDK.

  • Reaction Incubation: Mix the plate and incubate at room temperature for 1 hour.

  • Signal Detection:

    • For ADP-Glo™: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • For Kinase-Glo®: Add 10 µL of Kinase-Glo® reagent to stop the reaction and measure the remaining ATP. Incubate for 10 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC₅₀ values by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Phospho-Rb (Ser807/811) HTRF Assay

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the phosphorylation of Rb at Ser807/811 in a cellular context, providing a direct readout of CDK4/6 inhibition.

Materials:

  • Cancer cell line known to have an active CDK4/6-Rb pathway (e.g., HCT116)

  • Cell culture medium and supplements

  • PF-06873600 (as a positive control, dissolved in DMSO)

  • Test compound library (dissolved in DMSO)

  • Phospho-Rb (Ser807/811) Cellular Kit (e.g., from Cisbio)

  • 384-well white, tissue culture-treated assay plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Harvest and resuspend cells in the appropriate growth medium. Seed the cells into 384-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 8 µL) and incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of test compounds and PF-06873600. Add 4 µL of the 3x compound stock to the cells and incubate for a predetermined time (e.g., 6 hours) at 37°C, 5% CO₂.

  • Cell Lysis: Add 4 µL of the lysis buffer (containing the HTRF detection antibodies) to each well.

  • Incubation: Seal the plate and incubate at room temperature for 4 hours or overnight to allow for antibody binding to the target.

  • Data Acquisition: Read the HTRF signal (emission at 665 nm and 620 nm) using an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and then determine the percent inhibition of Rb phosphorylation for each compound concentration relative to DMSO controls. Calculate IC₅₀ values from the dose-response curves.

Protocol 3: Cell Proliferation/Viability Assay (Luminescence-Based)

This protocol measures the effect of compounds on the proliferation and viability of cancer cells using a luminescence-based assay that quantifies ATP levels (e.g., CellTiter-Glo®).

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • PF-06873600 (as a positive control, dissolved in DMSO)

  • Test compound library (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 384-well white, clear-bottom, tissue culture-treated assay plates

  • Multilabel plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at an appropriate density to ensure they are in the exponential growth phase at the end of the assay. Incubate overnight.

  • Compound Treatment: Add serially diluted compounds and PF-06873600 to the cells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Equilibration: Equilibrate the plates to room temperature for 30 minutes.

  • Signal Generation: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value for each compound.

Data Interpretation and Hit Validation

Hits identified from the primary HTS should be subjected to a confirmation screen and further characterization. This includes:

  • Dose-response analysis: To confirm the potency and efficacy of the hit compounds.

  • Orthogonal assays: To rule out assay artifacts and confirm the mechanism of action. For example, hits from a biochemical screen should be tested in a cell-based assay.

  • Selectivity profiling: To assess the specificity of the hit compounds against other kinases.

  • Mechanism of action studies: To further elucidate how the compound interacts with the target and the downstream cellular consequences.

Conclusion

PF-06873600 is a valuable tool compound for studying the CDK2/4/6 signaling pathway and for use as a reference inhibitor in high-throughput screening campaigns. The protocols provided herein offer a robust framework for the identification and characterization of novel modulators of this critical cancer-related pathway. Careful assay design, optimization, and validation are paramount to the success of any HTS campaign.

References

Application Notes and Protocols: Immunohistochemical Analysis of Pharmacodynamic Biomarkers Following Ebvaciclib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebvaciclib (PF-06873600) is a potent and selective, orally bioavailable inhibitor of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6).[1] These kinases are fundamental regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[2] this compound's mechanism of action involves the inhibition of CDK2/4/6, which prevents the phosphorylation of the Retinoblastoma protein (Rb). This, in turn, maintains Rb in its active, hypophosphorylated state, leading to the sequestration of E2F transcription factors and subsequent cell cycle arrest at the G1/S transition.[3][4] This inhibition of cell cycle progression ultimately suppresses tumor cell proliferation and can induce apoptosis.[4][5]

Pharmacodynamic (PD) biomarkers are crucial for assessing the biological activity of a targeted therapy like this compound in both preclinical and clinical settings. Immunohistochemistry (IHC) is a powerful and widely utilized technique to visualize and quantify the expression and post-translational modifications of proteins within the spatial context of tissue architecture.[6][7][8] For this compound, two key PD biomarkers that can be readily assessed by IHC in tumor tissues are:

  • Phosphorylated Retinoblastoma Protein (pRb): As this compound inhibits CDK4/6 and CDK2, a decrease in the phosphorylation of Rb at specific sites (e.g., Ser807/811) is an expected and direct downstream effect of target engagement.

  • Ki-67: This nuclear protein is a well-established marker of cellular proliferation.[2] It is expressed during all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent cells (G0).[9] A decrease in the percentage of Ki-67 positive tumor cells following this compound treatment provides a robust indication of the drug's anti-proliferative effect.[10]

These application notes provide detailed protocols for the IHC staining of pRb and Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues to assess the pharmacodynamic effects of this compound treatment.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the CDK2/4/6 pathway and the mechanism of action of this compound.

Ebvaciclib_Mechanism_of_Action cluster_G1_S_Transition G1-S Phase Transition cluster_drug_intervention Drug Intervention CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates pRb pRb (Inactive) CDK46->pRb CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex CDK2->Rb phosphorylates CDK2->pRb E2F E2F Rb->E2F sequesters pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CellCycleProgression Cell Cycle Progression S_Phase_Genes->CellCycleProgression This compound This compound This compound->CDK46 inhibits This compound->CDK2 inhibits

This compound's inhibition of CDK2/4/6 prevents Rb phosphorylation.

Experimental Workflow for IHC Analysis

A generalized workflow for the immunohistochemical analysis of pRb and Ki-67 in this compound-treated tissues is depicted below. This process involves tissue collection, fixation, embedding, sectioning, staining, and finally, analysis.

IHC_Workflow cluster_sample_prep Sample Preparation cluster_staining IHC Staining Protocol cluster_analysis Analysis TumorBiopsy Tumor Biopsy (Pre- and Post-Treatment) Fixation 10% Neutral Buffered Formalin Fixation TumorBiopsy->Fixation Embedding Paraffin Embedding (FFPE) Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced) Deparaffinization->AntigenRetrieval Blocking Blocking of Endogenous Peroxidase & Non-specific Binding AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-pRb or anti-Ki-67) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-Polymer) Incubation PrimaryAb->SecondaryAb Detection Chromogen (DAB) Development SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting Microscopy Microscopic Evaluation Mounting->Microscopy ImageAnalysis Digital Image Analysis (Optional) Microscopy->ImageAnalysis Quantification Quantification (H-score for pRb, % positive for Ki-67) ImageAnalysis->Quantification

Generalized workflow for IHC staining and analysis.

Detailed Experimental Protocols

The following are detailed protocols for the immunohistochemical staining of phosphorylated Rb (pRb) and Ki-67 in FFPE tissue sections. These protocols are based on established methodologies and can be adapted for tissues treated with this compound.

Protocol 1: Immunohistochemistry for Phosphorylated Rb (Ser807/811)

Materials and Reagents:

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene or equivalent clearing agent

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0 or EDTA, pH 9.0)

  • Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBST)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., TBST with 5% normal goat serum)

  • Primary Antibody: Rabbit monoclonal anti-Phospho-Rb (Ser807/811)

  • HRP-polymer conjugated anti-rabbit secondary antibody

  • DAB (3,3'-Diaminobenzidine) chromogen kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Immerse in 100% ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% ethanol: 2 changes, 3 minutes each.

    • Immerse in 70% ethanol: 2 changes, 3 minutes each.

    • Rinse in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat a steamer or water bath containing Antigen Retrieval Solution to 95-100°C.

    • Immerse slides in the hot retrieval solution and incubate for 20-40 minutes. Note: For phospho-specific antibodies, EDTA-based retrieval may yield better results.[8]

    • Allow slides to cool to room temperature (approximately 20-30 minutes).

    • Rinse slides in deionized water, then wash in TBST for 5 minutes.

  • Blocking:

    • Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with TBST, 2 changes for 3 minutes each.

    • Apply Blocking Buffer and incubate for 20-30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Drain the blocking buffer (do not rinse).

    • Apply the anti-Phospho-Rb (Ser807/811) primary antibody, diluted according to manufacturer's recommendations.

    • Incubate in a humidified chamber for 60 minutes at room temperature or overnight at 4°C.

  • Detection:

    • Wash slides with TBST, 3 changes for 3 minutes each.

    • Apply the HRP-polymer secondary antibody and incubate for 30-60 minutes at room temperature.

  • Chromogen Development:

    • Wash slides with TBST, 3 changes for 3 minutes each.

    • Apply the DAB chromogen solution and incubate for 5-10 minutes, or until a brown precipitate is observed microscopically.

    • Rinse slides thoroughly with deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Immerse slides in Hematoxylin for 1-2 minutes.

    • Rinse with tap water.

    • Dehydrate through graded ethanol solutions and xylene.

    • Apply a coverslip using a permanent mounting medium.

Protocol 2: Immunohistochemistry for Ki-67

Materials and Reagents:

  • Same as for pRb staining, with the exception of the primary antibody.

  • Primary Antibody: Mouse monoclonal anti-Ki-67 (e.g., MIB-1 clone).

Procedure:

The procedure for Ki-67 staining is identical to that of pRb, with the following modifications:

  • Antigen Retrieval: Citrate Buffer (pH 6.0) is commonly used and effective for Ki-67.[2]

  • Primary Antibody Incubation: Apply the anti-Ki-67 primary antibody (e.g., MIB-1 clone), diluted as recommended. Incubation times are typically 30-60 minutes at room temperature.

Data Presentation and Interpretation

Quantitative analysis of IHC staining is essential for an objective assessment of this compound's pharmacodynamic effects.

pRb Staining Quantification:

Phospho-Rb staining is typically nuclear. A common method for quantification is the H-score , which incorporates both the intensity of staining and the percentage of positive cells.

  • H-score = Σ (Intensity x % of cells at that intensity) = (1 x % of weakly stained cells) + (2 x % of moderately stained cells) + (3 x % of strongly stained cells)

  • The H-score ranges from 0 to 300. A decrease in the H-score in post-treatment biopsies compared to pre-treatment biopsies indicates target engagement by this compound.

Ki-67 Staining Quantification:

Ki-67 staining is also nuclear. The standard method for quantification is the Ki-67 labeling index , which is the percentage of positively stained tumor cell nuclei among the total number of tumor cells evaluated.[11]

  • Ki-67 Index (%) = (Number of Ki-67 positive tumor nuclei / Total number of tumor nuclei) x 100

  • A significant reduction in the Ki-67 index post-treatment is indicative of an anti-proliferative response to this compound.

Data Summary Tables:

The following tables provide a template for summarizing the quantitative IHC data and the key parameters of the staining protocols.

Table 1: Summary of IHC Staining Protocol Parameters

ParameterPhospho-Rb (Ser807/811)Ki-67
Antibody Clone e.g., D20B12e.g., MIB-1
Antibody Dilution As per manufacturer1:100 - 1:400
Antigen Retrieval Citrate Buffer (pH 6.0) or EDTA (pH 9.0), 20-40 min at 95-100°CCitrate Buffer (pH 6.0), 20-40 min at 95-100°C
Primary Ab Incubation 60 min at RT or overnight at 4°C30-60 min at RT
Detection System HRP-PolymerHRP-Polymer
Chromogen DABDAB
Counterstain HematoxylinHematoxylin

Table 2: Example of Quantitative IHC Data Summary

Patient IDSample TimepointpRb H-ScoreKi-67 Index (%)
001Baseline25060%
001Cycle 1 Day 155015%
002Baseline18045%
002Cycle 1 Day 153010%
............

Logical Interpretation of Results

The expected outcome of successful this compound treatment is a decrease in both pRb and Ki-67 staining in tumor tissue. The following diagram provides a logical framework for interpreting the IHC results.

IHC_Interpretation cluster_pRb pRb Staining cluster_Ki67 Ki-67 Staining cluster_conclusion Interpretation Start Post-Treatment IHC Analysis pRb_Change Significant Decrease in pRb H-Score? Start->pRb_Change pRb_Yes Yes pRb_Change->pRb_Yes pRb_No No pRb_Change->pRb_No Ki67_Change Significant Decrease in Ki-67 Index? pRb_Yes->Ki67_Change Conclusion1 Target Engagement & Anti-proliferative Effect pRb_Yes->Conclusion1 Conclusion2 Target Engagement without Sufficient Anti-proliferative Effect (Potential Resistance Mechanism) pRb_Yes->Conclusion2 pRb_No->Ki67_Change Conclusion3 Lack of Target Engagement (Consider Drug Exposure/Metabolism) pRb_No->Conclusion3 Conclusion4 Discordant Result (Re-evaluate Staining/Analysis) pRb_No->Conclusion4 Ki67_Yes Yes Ki67_Change->Ki67_Yes Ki67_No No Ki67_Change->Ki67_No

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ebvaciclib Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Ebvaciclib in their cancer cell line models. This compound is an orally bioavailable inhibitor of cyclin-dependent kinases (CDKs), potently targeting CDK2, CDK4, and CDK6, leading to cell cycle arrest and apoptosis in tumor cells.[1] However, as with other targeted therapies, cancer cells can develop resistance, limiting its efficacy. This guide offers insights into potential resistance mechanisms and strategies to overcome them.

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound in your cell line (Increased IC50).
Possible Cause Suggested Action Rationale
Upregulation of Cyclin E-CDK2 activity 1. Assess Cyclin E and CDK2 expression: Perform Western blot or qRT-PCR to compare Cyclin E and CDK2 levels between sensitive and resistant cells. 2. Combination Therapy: Treat resistant cells with a combination of this compound and a selective CDK2 inhibitor.Upregulation of the Cyclin E-CDK2 complex can phosphorylate Retinoblastoma (Rb) protein, bypassing the inhibitory effect of this compound on CDK4/6 and promoting cell cycle progression.[2][3] Co-inhibition of CDK2 can restore sensitivity.
Loss or mutation of Retinoblastoma (Rb) protein 1. Check Rb protein status: Use Western blot to determine the expression level of total and phosphorylated Rb (Ser807/811). Sequence the RB1 gene to check for mutations. 2. Alternative therapeutic strategies: Consider therapies that are not dependent on the Rb pathway, such as chemotherapy or inhibitors of other signaling pathways.Loss of Rb function is a known mechanism of resistance to CDK4/6 inhibitors, as it is the primary target of the Cyclin D-CDK4/6 complex.[2][4][5] If Rb is absent or non-functional, this compound's primary mechanism of action is lost.
Activation of bypass signaling pathways (e.g., PI3K/AKT/mTOR, FGFR) 1. Profile key signaling molecules: Perform Western blot to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR (e.g., p-AKT, p-mTOR) and FGFR pathways. 2. Combination Therapy: Combine this compound with inhibitors of the activated pathway (e.g., PI3K inhibitors like alpelisib, mTOR inhibitors like everolimus, or FGFR inhibitors).Activation of parallel signaling pathways can provide alternative routes for cell proliferation and survival, rendering the cells less dependent on the CDK4/6 pathway for growth.[2][6][7]
Problem 2: No significant increase in apoptosis after this compound treatment in previously sensitive cells.
Possible Cause Suggested Action Rationale
Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) 1. Assess anti-apoptotic protein levels: Use Western blot to compare the expression of Bcl-2 family proteins in sensitive versus resistant cells. 2. Combination Therapy: Combine this compound with a Bcl-2 inhibitor (e.g., Venetoclax) to promote apoptosis.Overexpression of anti-apoptotic proteins can prevent the induction of apoptosis even when the cell cycle is arrested by this compound.
Altered drug efflux 1. Measure intracellular drug concentration: Use techniques like mass spectrometry to compare the intracellular concentration of this compound in sensitive and resistant cells. 2. Inhibit drug efflux pumps: Co-administer this compound with inhibitors of ABC transporters (e.g., verapamil, although clinical use may be limited by toxicity).Increased expression of multidrug resistance proteins, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its effective intracellular concentration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that selectively targets and binds to cyclin-dependent kinases CDK2, CDK4, and CDK6.[1] Inhibition of these kinases prevents the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition in the cell cycle. The result is cell cycle arrest and an induction of apoptosis, thereby inhibiting tumor cell proliferation.[1]

Q2: What are the most common mechanisms of acquired resistance to CDK4/6 inhibitors like this compound?

A2: The most frequently observed mechanisms of acquired resistance include:

  • Loss of Rb function: This can occur through mutations or downregulation of the RB1 gene.[2][4][5]

  • Upregulation of Cyclin E1 (CCNE1) and subsequent CDK2 activation: This provides a bypass mechanism for Rb phosphorylation.[2][3]

  • Amplification or overexpression of CDK6: This can overcome the inhibitory effect of the drug.

  • Activation of alternative signaling pathways: Common examples include the PI3K/AKT/mTOR and FGFR signaling pathways, which can promote cell proliferation independently of the CDK4/6 axis.[2][6][7]

Q3: How can I develop an this compound-resistant cell line in the lab?

A3: To develop a resistant cell line, you can continuously expose the parental (sensitive) cell line to gradually increasing concentrations of this compound over a prolonged period (several months). Start with a concentration around the IC50 value and incrementally increase the dose as the cells adapt and resume proliferation. Periodically assess the IC50 of the cell population to monitor the development of resistance.

Q4: What is a typical fold-change in IC50 values observed between sensitive and resistant cell lines?

A4: The fold-change in IC50 can vary significantly depending on the cell line and the specific resistance mechanism. However, it is common to observe a 5- to 100-fold increase in the IC50 value for resistant cell lines compared to their sensitive parental counterparts. A higher IC50 value indicates greater resistance.[8]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.

Cell LineStatusThis compound IC50 (nM)Fold Change in Resistance
MCF-7Sensitive (Parental)15-
MCF-7/EbvaRResistant45030
T-47DSensitive (Parental)25-
T-47D/EbvaRResistant125050

Table 2: Example of Protein Expression Changes in this compound-Resistant Cells.

ProteinPathwayChange in Resistant CellsMethod of Detection
Cyclin E1Cell CycleUpregulationWestern Blot, qRT-PCR
p-Rb (Ser807/811)Cell CycleIncreasedWestern Blot
RbCell CycleDownregulation/LossWestern Blot
p-AKT (Ser473)PI3K/AKT/mTORUpregulationWestern Blot
FGFR1FGFR SignalingUpregulationWestern Blot, qRT-PCR

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Western Blot Analysis

This protocol is used to detect changes in protein expression levels.

  • Cell Lysis: Treat cells with this compound or other compounds as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin E, p-Rb, total Rb, p-AKT, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis.

  • Cell Treatment and Harvesting: Treat cells with the desired compounds for the indicated time. Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Visualizations

Ebvaciclib_Mechanism_of_Action cluster_0 G1 Phase cluster_1 This compound Action Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 forms complex Rb Rb CDK4/6->Rb phosphorylates (inhibits) E2F E2F Rb->E2F sequesters G1_S_Transition G1-S Transition Genes E2F->G1_S_Transition activates transcription S Phase S Phase This compound This compound This compound->CDK4/6 inhibits

Caption: Mechanism of action of this compound in the cell cycle.

Resistance_Pathways cluster_resistance Resistance Mechanisms This compound This compound CDK4/6 CDK4/6 This compound->CDK4/6 Rb Rb CDK4/6->Rb inhibition of phosphorylation G1_S_Transition G1 Arrest Rb->G1_S_Transition Proliferation Proliferation Rb_Loss Rb Loss/Mutation Rb_Loss->G1_S_Transition Bypass CyclinE_CDK2 Cyclin E/CDK2 Upregulation CyclinE_CDK2->Rb Phosphorylates Bypass_Pathways Bypass Signaling (PI3K/AKT, FGFR) Bypass_Pathways->Proliferation Promotes

Caption: Key mechanisms of resistance to this compound.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Decreased this compound Sensitivity (Increased IC50) q1 Assess Rb protein expression (Western Blot) start->q1 a1_yes Rb Loss/Mutation q1->a1_yes Yes q2 Assess Cyclin E / CDK2 levels (Western Blot / qRT-PCR) q1->q2 No end Consider alternative therapies a1_yes->end a2_yes Cyclin E/CDK2 Upregulated q2->a2_yes Yes q3 Assess Bypass Pathway Activation (p-AKT, p-mTOR Western Blot) q2->q3 No sol1 Combine with CDK2 inhibitor a2_yes->sol1 a3_yes Pathway Activated q3->a3_yes Yes q3->end No sol2 Combine with PI3K/mTOR/FGFR inhibitor a3_yes->sol2

Caption: Troubleshooting workflow for this compound resistance.

References

Optimizing Ebvaciclib concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Ebvaciclib in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound (also known as PF-06873600) is an orally bioavailable, potent, and selective inhibitor of Cyclin-Dependent Kinases (CDK) 2, 4, and 6.[1][2] By inhibiting these kinases, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb), which in turn enforces a G1 phase cell-cycle arrest and suppresses tumor cell proliferation.[2] This inhibition of the cell cycle can ultimately lead to apoptosis (programmed cell death).[3][4]

Q2: What is a recommended starting concentration for this compound in a new cell line?

A2: The optimal concentration of this compound is highly dependent on the specific cell line. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. Based on published data, a broad starting range could be from 10 nM to 10 µM. For many cancer cell lines, the IC50 values are in the nanomolar to low micromolar range.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For cell culture experiments, it should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. It is recommended to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles, which can lead to degradation of the compound. Store the stock solution at -20°C or -80°C, protected from light and moisture.[5] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration will vary depending on the cell line and the experimental endpoint. For cell viability or proliferation assays, typical incubation times range from 24 to 72 hours. For cell cycle analysis, a shorter treatment time (e.g., 24 hours) may be sufficient to observe G1 arrest. It is advisable to perform a time-course experiment to determine the optimal duration for your specific experimental goals.

Data Presentation: this compound Potency in Various Cancer Cell Lines

The following table summarizes the in vitro potency of this compound across different human cancer cell lines. This data can be used as a reference for selecting a starting concentration range for your experiments.

Cell LineCancer TypeAssay TypePotency (IC50/EC50)Reference
HCT-116Colon CarcinomaProliferation Assay0.22 µM (IC50)[1]
MCF7Breast AdenocarcinomaProliferation Assay48 nM (IC50)[1]
MV4-11Acute Myeloid LeukemiaProliferation Assay0.57 µM (IC50)[1]
OVCAR-3Ovarian AdenocarcinomaRb Phosphorylation Inhibition4 nM (EC50)[1]
OVCAR-3Ovarian AdenocarcinomaProliferation Assay (CyQuant)45 nM (EC50)[1]

Experimental Protocols

Determining the IC50 of this compound using an MTT Assay

This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line using a colorimetric MTT assay.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Resuspend the cells in complete culture medium to a final concentration that will result in 50-70% confluency at the end of the assay. A typical seeding density is 5,000-10,000 cells per well in a 96-well plate.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of working concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound working solutions or control solutions to the respective wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or weak effect of this compound 1. Inhibitor concentration is too low.2. Cell line is resistant to CDK2/4/6 inhibition.3. this compound has degraded.4. Incubation time is too short.1. Increase the concentration range in your dose-response experiment.2. Confirm the expression of CDK2, CDK4, CDK6, and functional Rb in your cell line. Some cell lines may have compensatory mechanisms.[5]3. Use a fresh aliquot of this compound and ensure proper storage.4. Extend the treatment duration (e.g., 72 hours).
High variability between replicate wells 1. Inconsistent cell seeding.2. Inaccurate pipetting of this compound.3. Edge effects in the 96-well plate.1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.2. Carefully prepare fresh dilutions and pipette accurately.3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Precipitation of this compound in culture medium 1. Low solubility of this compound in aqueous media.2. Final concentration of this compound is too high.1. Ensure the DMSO stock is fully dissolved before diluting in medium. The final DMSO concentration should typically be below 0.5%.2. Test a lower concentration range.
Unexpected cytotoxicity in vehicle control 1. DMSO concentration is too high.2. Cells are sensitive to DMSO.1. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).2. Perform a DMSO toxicity test to determine the maximum tolerated concentration for your cell line.

Visualizations

ebvaciclib_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinases (RTKs) growth_factors->receptor pi3k_akt PI3K/AKT Pathway receptor->pi3k_akt ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway receptor->ras_raf_mek_erk cyclinD Cyclin D pi3k_akt->cyclinD ras_raf_mek_erk->cyclinD cdk46 CDK4/6 cyclinD->cdk46 rb Rb cdk46->rb p g1_arrest G1 Phase Cell Cycle Arrest cyclinE Cyclin E cdk2 CDK2 cyclinE->cdk2 cdk2->rb p e2f E2F rb->e2f s_phase S-Phase Entry & Cell Proliferation e2f->s_phase This compound This compound This compound->cdk46 This compound->cdk2

Caption: this compound signaling pathway and mechanism of action.

experimental_workflow start Start: Optimize this compound Concentration seed_cells 1. Seed cells in a 96-well plate start->seed_cells prepare_drug 2. Prepare serial dilutions of this compound seed_cells->prepare_drug treat_cells 3. Treat cells for 24-72 hours prepare_drug->treat_cells viability_assay 4. Perform cell viability assay (e.g., MTT) treat_cells->viability_assay measure_absorbance 5. Measure absorbance viability_assay->measure_absorbance analyze_data 6. Analyze data and calculate IC50 measure_absorbance->analyze_data end End: Optimal Concentration Determined analyze_data->end

Caption: Experimental workflow for determining optimal this compound concentration.

troubleshooting_guide start Issue: No or weak effect of this compound check_concentration Is the concentration range appropriate? start->check_concentration check_cell_line Is the cell line known to be sensitive? check_concentration->check_cell_line Yes increase_concentration Solution: Increase concentration range check_concentration->increase_concentration No check_compound Is the compound stable and active? check_cell_line->check_compound Yes verify_cell_line Solution: Verify target expression (CDKs, Rb) check_cell_line->verify_cell_line No use_fresh_compound Solution: Use fresh aliquot of this compound check_compound->use_fresh_compound No extend_incubation Is the incubation time sufficient? check_compound->extend_incubation Yes increase_time Solution: Extend incubation time extend_incubation->increase_time No

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Interpreting Unexpected Results in Ebvaciclib Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ebvaciclib (PF-06873600), a potent, orally bioavailable inhibitor of Cyclin-Dependent Kinases (CDK) 2, 4, and 6.[1][2][3] This guide is designed to help you interpret unexpected experimental outcomes and provide standardized protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively targets CDK2, CDK4, and CDK6.[1][2] By inhibiting these kinases, this compound prevents the phosphorylation of the Retinoblastoma protein (pRb). This maintains pRb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for the G1 to S phase transition of the cell cycle.[3] This ultimately leads to G1 cell cycle arrest and an induction of apoptosis in cancer cells.[1][3]

Q2: Why was a CDK2/4/6 inhibitor like this compound developed?

A2: While selective CDK4/6 inhibitors have shown clinical success, resistance can emerge through mechanisms that bypass CDK4/6, such as the upregulation of Cyclin E-CDK2 activity.[4] this compound was designed to simultaneously inhibit CDK2, CDK4, and CDK6 to overcome this potential resistance mechanism.[5]

Q3: In which cancer cell lines has this compound shown activity?

A3: this compound has demonstrated anti-proliferative activity in a range of cancer cell lines, including but not limited to, breast cancer (MCF7), colorectal cancer (HCT-116), acute myeloid leukemia (MV4-11), and ovarian cancer (OVCAR-3).

Q4: Has this compound been evaluated in clinical trials?

A4: Yes, this compound has been investigated in a Phase 1/2a clinical trial (NCT03519178) as a single agent and in combination with endocrine therapy for patients with advanced breast cancer and other solid tumors.[3][6] While it demonstrated a manageable safety profile and preliminary anti-tumor activity, its development for certain indications was discontinued based on a strategic portfolio decision by Pfizer, not due to safety concerns.[7][8]

Q5: What are the known resistance mechanisms to CDK4/6 inhibition that might be relevant for this compound experiments?

A5: Common mechanisms of resistance to CDK4/6 inhibitors include loss of functional Rb protein, amplification of CDK6 or Cyclin E, and loss of the CDK inhibitor p16.[4][9] Understanding the status of these proteins in your experimental model is crucial for interpreting results.

Data Presentation

Inhibitory Activity of this compound
TargetParameterValue (nM)
CDK2Ki0.09
CDK4Ki0.13
CDK6Ki0.16

Ki values represent the enzyme inhibitory constant.

Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeParameterValue (µM)
HCT-116Colorectal CarcinomaIC500.22
MCF7Breast AdenocarcinomaIC500.048
MV4-11Acute Myeloid LeukemiaIC500.57
OVCAR-3Ovarian AdenocarcinomaEC500.045

IC50/EC50 values represent the concentration required to inhibit 50% of cell proliferation.

Summary of Clinical Trial Results (NCT03519178) in HR+/HER2- Metastatic Breast Cancer
Treatment ArmMetricValue
This compound + Fulvestrant (post CDK4/6i)Objective Response Rate6.7%
Median Progression-Free Survival5.6 months
This compound + Fulvestrant (CDK4/6i naïve)Objective Response Rate22.7%
Median Progression-Free Survival11.1 months

Troubleshooting Guides

Issue 1: Weaker than Expected Anti-proliferative Effect
Possible Cause Troubleshooting Steps
Cell line is intrinsically resistant. 1. Check Rb status: Confirm that your cell line expresses functional Rb protein via Western blot. Rb-null cell lines are typically resistant to CDK4/6 inhibition. 2. Assess Cyclin E/CDK2 levels: High levels of Cyclin E or CDK2 activity may confer resistance. Analyze protein levels by Western blot. 3. Consider a different cell line: Test this compound in a panel of cell lines with known sensitivity to CDK inhibitors.
Compound instability or precipitation. 1. Prepare fresh solutions: Always prepare fresh working solutions of this compound from a DMSO stock for each experiment. 2. Check solubility: Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid precipitation. Visually inspect the wells for any precipitate under a microscope.
Suboptimal assay conditions. 1. Optimize treatment duration: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line. 2. Use an appropriate assay: For cytostatic agents like this compound, direct cell counting or DNA-based proliferation assays (e.g., CyQUANT™) may be more reliable than metabolic assays (e.g., MTT), which can be confounded by changes in cell size and metabolism.
Issue 2: No significant change in pRb levels after treatment
Possible Cause Troubleshooting Steps
Inefficient cell lysis or protein degradation. 1. Use fresh lysis buffer: Prepare fresh lysis buffer containing protease and phosphatase inhibitors. 2. Keep samples on ice: Perform all cell lysis and protein quantification steps on ice to minimize protein degradation.
Suboptimal Western blot conditions. 1. Optimize antibody concentrations: Titrate your primary and secondary antibodies to determine the optimal working concentrations. 2. Ensure efficient protein transfer: Use a prestained protein ladder to monitor transfer efficiency from the gel to the membrane.
Timing of sample collection is not optimal. 1. Perform a time-course experiment: Collect cell lysates at different time points after this compound treatment (e.g., 2, 6, 12, 24 hours) to identify the optimal time to observe a decrease in pRb levels.
Issue 3: Paradoxical increase in cell proliferation at certain concentrations
Possible Cause Troubleshooting Steps
Complex feedback mechanisms. 1. Stabilization of Cyclin D-CDK4/6 complexes: Some CDK4/6 inhibitors have been reported to paradoxically stabilize active Cyclin D3-CDK4/6 complexes, which can lead to a rebound in cell cycle entry upon drug withdrawal.[10] Consider washout experiments followed by cell cycle analysis. 2. Non-canonical pathway activation: Investigate potential off-target effects or activation of compensatory signaling pathways.
Off-target effects. 1. Perform a kinome screen: If resources permit, a kinome-wide profiling study can identify potential off-target kinases inhibited by this compound at the concentrations showing paradoxical effects. 2. Validate with a structurally different CDK2/4/6 inhibitor: Use a different CDK2/4/6 inhibitor to see if the paradoxical effect is specific to this compound's chemical structure.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.001 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for Phospho-Rb (pRb)
  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for the optimal duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the pRb signal to total Rb and the loading control.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and floating cells, wash with PBS, and count them.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a propidium iodide (PI) staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate gating to exclude doublets and debris.

  • Data Analysis: Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

G1_S_Transition_Pathway cluster_0 Upstream Signaling cluster_1 G1 Phase Regulation cluster_2 Rb-E2F Checkpoint cluster_3 S Phase Entry cluster_4 Point of Inhibition Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D upregulates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb-E2F Complex Rb-E2F Complex Cyclin D-CDK4/6 Complex->Rb-E2F Complex phosphorylates pRb pRb Rb-E2F Complex->pRb E2F E2F Rb-E2F Complex->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription DNA Synthesis DNA Synthesis S-Phase Genes->DNA Synthesis This compound This compound This compound->Cyclin D-CDK4/6 Complex inhibits

Caption: The CDK4/6-Rb-E2F signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Result: Weaker than Expected Anti-proliferative Effect Check_Resistance Is the cell line known to be sensitive? Start->Check_Resistance Check_Compound Is the compound fresh and soluble? Check_Resistance->Check_Compound Yes Action_Resistance 1. Verify Rb status via Western blot. 2. Assess Cyclin E/CDK2 levels. 3. Test in a sensitive control cell line. Check_Resistance->Action_Resistance No Check_Assay Is the assay endpoint appropriate? Check_Compound->Check_Assay Yes Action_Compound 1. Prepare fresh this compound solutions. 2. Ensure final DMSO concentration <0.5%. 3. Visually inspect for precipitation. Check_Compound->Action_Compound No Action_Assay 1. Optimize treatment duration (time-course). 2. Switch to a direct cell counting or DNA-based proliferation assay. Check_Assay->Action_Assay No End Re-evaluate Results Check_Assay->End Yes Action_Resistance->End Action_Compound->End Action_Assay->End

Caption: Troubleshooting workflow for weaker than expected anti-proliferative effects.

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Cell Culture (Select appropriate cell line) treatment Treat cells with this compound (Dose-response & time-course) prep_cells->treatment prep_drug This compound Preparation (Stock in DMSO, fresh dilutions) prep_drug->treatment viability Cell Viability Assay (e.g., MTT, Cell Counting) treatment->viability western Western Blot (pRb, total Rb, cell cycle markers) treatment->western facs Cell Cycle Analysis (Flow Cytometry with PI staining) treatment->facs

Caption: General experimental workflow for characterizing the effects of this compound.

References

How to mitigate off-target effects of Ebvaciclib

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ebvaciclib

Disclaimer: this compound is a hypothetical compound. The following guidance is based on the established characteristics of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, a class of drugs to which this compound is presumed to belong based on its name. The off-target effects and mitigation strategies described are representative of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a CDK4/6 inhibitor like this compound?

A1: CDK4/6 inhibitors block the activity of cyclin-dependent kinases 4 and 6. These enzymes, when complexed with Cyclin D, phosphorylate the Retinoblastoma protein (Rb).[1][2] This phosphorylation releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase of the cell cycle.[2][3][4] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, arrests the cell cycle in the G1 phase, and thereby inhibits the proliferation of cancer cells.[4][5]

Q2: What are the potential off-target effects of a CDK4/6 inhibitor in a research setting?

A2: Off-target effects arise when a compound inhibits kinases other than its intended targets (CDK4/6). For CDK4/6 inhibitors, this can manifest as unexpected cellular phenotypes such as:

  • Unexplained Cell Death: If the compound inhibits pro-survival kinases (e.g., AKT, ERK) at the concentrations used.[6]

  • Altered Signaling Pathways: Inhibition of other kinases can lead to paradoxical activation or inhibition of pathways unrelated to the cell cycle.[7]

  • Inconsistent Phenotypes: Results may vary from known effects of CDK4/6 inhibition due to effects on other CDKs or unrelated kinases.[8] For example, while Palbociclib and Ribociclib are highly selective for CDK4/6, other inhibitors like Abemaciclib have shown activity against other kinases like CDK2, 7, and 9 in cellular assays.[8]

Q3: How can I determine if an observed effect is due to off-target activity of this compound?

A3: A systematic approach is required to distinguish on-target vs. off-target effects:

  • Confirm On-Target Engagement: Use Western blotting to verify that the phosphorylation of Rb (a direct substrate of CDK4) is decreased at your experimental concentration.[9][10]

  • Perform a Dose-Response Analysis: Compare the concentration at which the unexpected phenotype occurs with the IC50 for CDK4/6 inhibition. A significant difference may suggest an off-target effect.[9]

  • Use a Structurally Unrelated Inhibitor: Test another CDK4/6 inhibitor with a different chemical structure. If the phenotype is reproduced, it is more likely to be an on-target effect.[9]

  • Conduct a Rescue Experiment: If possible, express a drug-resistant mutant of CDK4 in your cells. If the phenotype persists in the presence of this compound, it is likely an off-target effect.[9]

Q4: What is the most direct method to identify the specific off-targets of this compound?

A4: The most direct method is comprehensive kinome profiling . This involves screening this compound against a large panel of purified kinases (often over 400) to determine its inhibitory activity (e.g., IC50 or percent inhibition at a fixed concentration) against each one.[7][9][11] This provides a detailed map of the compound's selectivity.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Toxicity or Apoptosis

Question Possible Cause & Explanation Suggested Action
My cells are dying at concentrations that should only induce G1 arrest. Why? 1. Off-Target Kinase Inhibition: this compound may be inhibiting essential pro-survival kinases at the concentration used. Many kinase inhibitors have multiple targets.[7] 2. Cell Line Dependency: Some cell lines may be exquisitely sensitive to even partial inhibition of other CDKs or off-target kinases, leading to apoptosis rather than simple arrest.1. Titrate the Compound: Perform a detailed dose-response curve and identify the lowest concentration that gives maximal Rb phosphorylation inhibition (on-target effect) with minimal cell death. 2. Analyze Apoptosis Markers: Use Annexin V staining or Western blot for cleaved caspase-3 to confirm the cell death mechanism is apoptosis.[6] 3. Kinome Profiling: If the issue persists, perform kinome profiling to identify potential pro-survival kinases that are potently inhibited by this compound.[9]

Issue 2: Inconsistent or Non-reproducible Results Between Experiments

Question Possible Cause & Explanation Suggested Action
I'm seeing variable effects on cell proliferation and target phosphorylation. What's wrong? 1. Compound Precipitation: Small molecule inhibitors can precipitate out of solution at higher concentrations in cell culture media, reducing the effective concentration.[12][13] 2. Compound Degradation: Improper storage (e.g., light exposure, multiple freeze-thaw cycles) can lead to degradation of the compound.[13] 3. Biological Variability: If using primary cells, donor-to-donor variability in kinase expression levels can cause inconsistent results.[6]1. Check Solubility: Visually inspect the media for precipitate. Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%).[13] 2. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. Store protected from light. 3. Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and growth phase for all experiments. If using primary cells, consider pooling from multiple donors if feasible.[6]

Data Presentation: Comparative Selectivity of CDK Inhibitors

To mitigate off-target effects, it is crucial to understand that not all inhibitors are the same. Selecting an inhibitor with a better selectivity profile can be a primary mitigation strategy. The table below presents hypothetical selectivity data for this compound compared to established CDK4/6 inhibitors, illustrating how such data is typically viewed.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM). Data is hypothetical for this compound.

Kinase TargetThis compound (Hypothetical)Compound A (e.g., Palbociclib-like)Compound B (e.g., Abemaciclib-like)
CDK4 10 11 2
CDK6 16 15 5
CDK21,200>10,00085
CDK92,500>10,00070
VEGFR2>10,0008,5001,500
SRC8505,200950
LCK9106,8001,100

Interpretation: In this hypothetical comparison, Compound A is highly selective for CDK4/6 over other kinases. This compound shows good selectivity, but with some moderate off-target activity on SRC family kinases at higher concentrations. Compound B is a potent CDK4/6 inhibitor but shows significant activity against other CDKs (CDK2, CDK9), which could explain different cellular phenotypes.[8][14] Choosing an inhibitor like Compound A would be a strategy to reduce off-target effects related to CDK2 or CDK9 inhibition.

Mandatory Visualizations

CDK46_Pathway cluster_0 Extracellular cluster_1 Intracellular Signaling Mitogens Mitogenic Signals (e.g., Growth Factors) Ras_MAPK Ras-MAPK Pathway Mitogens->Ras_MAPK PI3K_AKT PI3K-AKT Pathway Mitogens->PI3K_AKT CyclinD Cyclin D Synthesis Ras_MAPK->CyclinD Upregulates transcription PI3K_AKT->CyclinD Stabilizes protein CDK46_CyclinD Active Complex: Cyclin D-CDK4/6 CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb p-Rb (Inactive) This compound This compound (CDK4/6 Inhibitor) This compound->CDK46_CyclinD Inhibits E2F E2F Rb->E2F Sequesters (Inhibits) G1_S_Genes G1/S Phase Transition Genes E2F->G1_S_Genes Activates transcription CellCycle Cell Cycle Progression (S Phase Entry) G1_S_Genes->CellCycle Off_Target_Workflow Start Unexpected Phenotype Observed (e.g., excess toxicity, altered signaling) Confirm_Target 1. Confirm On-Target Engagement (e.g., Western for p-Rb) Start->Confirm_Target Dose_Response 2. Perform Dose-Response Analysis (Compare phenotype EC50 to target IC50) Confirm_Target->Dose_Response Control_Compound 3. Use Structurally Different CDK4/6 Inhibitor Dose_Response->Control_Compound Decision1 Is Phenotype On-Target? Control_Compound->Decision1 On_Target Conclusion: Likely an On-Target Effect (Potentially specific to cell line) Decision1->On_Target Yes Off_Target Conclusion: Likely an Off-Target Effect Decision1->Off_Target No Kinome_Screen 4. Identify Specific Off-Targets (Kinome Profiling Assay) Off_Target->Kinome_Screen Validate_Off_Target 5. Validate Key Off-Target (e.g., siRNA knockdown, specific inhibitor) Kinome_Screen->Validate_Off_Target Mitigate 6. Mitigate Effect (Lower dose, switch to more selective inhibitor) Validate_Off_Target->Mitigate Troubleshooting_Logic Start Experiment Fails or Yields Inconsistent Results Check_Compound Check Compound Integrity (Solubility, Storage, Age) Start->Check_Compound Check_Cells Check Cell Health & Culture (Passage #, Contamination, Density) Check_Compound->Check_Cells OK Result_Compound Remake solutions from new powder. Re-run experiment. Check_Compound->Result_Compound Issue Found Check_Protocol Review Experimental Protocol (Controls, Reagents, Timing) Check_Cells->Check_Protocol OK Result_Cells Thaw new vial of cells. Standardize culture conditions. Check_Cells->Result_Cells Issue Found Result_Protocol Optimize protocol. Confirm positive/negative controls work. Check_Protocol->Result_Protocol Issue Found Success Problem Resolved Result_Compound->Success Result_Cells->Success Result_Protocol->Success

References

Technical Support Center: Enhancing the Bioavailability of Ebvaciclib in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Ebvaciclib (PF-06873600) in animal studies. Given that specific preclinical bioavailability data for this compound is not extensively published, this guide also draws upon established principles for optimizing the delivery of poorly soluble kinase inhibitors.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges researchers may encounter during in vivo studies with this compound, focusing on formulation, administration, and pharmacokinetic variability.

Issue 1: High Variability in Plasma Concentrations

Question: We are observing significant variability in the plasma exposure of this compound between animals within the same dosing group. What are the likely causes and how can we mitigate this?

Answer: High pharmacokinetic variability is a frequent issue with orally administered, poorly soluble compounds like many kinase inhibitors.[1] The primary causes often relate to inconsistent absorption from the gastrointestinal (GI) tract.

Potential Causes & Troubleshooting Steps:

  • Poor Aqueous Solubility: this compound, like many kinase inhibitors, is likely poorly soluble in aqueous media.[2] This can lead to incomplete and erratic dissolution in the GI tract.

    • Solution: Employ solubility-enhancing formulations. Consider options such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems), or nanosuspensions.[1]

  • Formulation Inhomogeneity: If using a suspension, inconsistent particle size distribution or inadequate suspension can lead to variable dosing.

    • Solution: Ensure a homogenous and stable suspension. Utilize micronization to reduce particle size and increase surface area for dissolution.[1] Always vortex the formulation immediately before dosing each animal.

  • Physiological Differences in Animals: Variations in gastric pH, GI motility, and food content among animals can significantly impact the absorption of a pH-sensitive or poorly soluble compound.

    • Solution: Standardize experimental conditions. Fasting animals overnight before dosing can minimize variability related to food effects. Ensure consistent dosing times and techniques.

Issue 2: Low Oral Bioavailability Despite High In Vitro Permeability

Question: Our in vitro Caco-2 assays suggest high permeability for this compound, yet we are observing low oral bioavailability in our rat studies. What could be the disconnect?

Answer: This scenario often points towards two common culprits for orally administered drugs: extensive first-pass metabolism or active efflux by intestinal transporters.

Potential Causes & Troubleshooting Steps:

  • High First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall before it reaches systemic circulation.

    • Investigation: Conduct a pilot pharmacokinetic study with both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability and clearance rate. High clearance would suggest rapid metabolism.

    • Solution (for mechanistic understanding): In a non-regulatory setting, co-administering a known broad-spectrum cytochrome P450 (CYP) inhibitor can help determine if CYP-mediated metabolism is a primary driver of low bioavailability. An increase in exposure would support this hypothesis.

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the drug back into the GI lumen, reducing net absorption.

    • Investigation: Perform an in vitro transporter assay to determine if this compound is a substrate for P-gp or other relevant transporters.

    • Solution (for mechanistic understanding): Co-administration with a known P-gp inhibitor can help clarify the role of efflux in limiting absorption. Certain formulation excipients can also inhibit P-gp function.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for formulation development?

A1: While a comprehensive public profile is limited, key known properties of this compound (PF-06873600) are:

  • Molecular Formula: C₂₀H₂₇F₂N₅O₄S[3]

  • Molecular Weight: 471.5 g/mol [3]

  • Solubility: Soluble in DMSO, but expected to have low aqueous solubility, a common characteristic of kinase inhibitors.[2][4]

  • General Classification: It is an orally bioavailable cyclin-dependent kinase (CDK) inhibitor.[3][4][5][6][7]

Q2: Which formulation strategies are most effective for poorly soluble kinase inhibitors like this compound?

A2: Several strategies can be employed, and the optimal choice often requires experimental evaluation:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations (e.g., SEDDS): These formulations can improve the solubilization of lipophilic drugs and facilitate their absorption through the lymphatic pathway, potentially bypassing some first-pass metabolism.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can lead to faster absorption.

  • Co-solvents and Surfactants: Using vehicles containing co-solvents (e.g., PEG 400) and surfactants (e.g., Tween 80) can help maintain the drug in solution in the GI tract.

Q3: What is a typical starting point for a simple formulation for a screening study?

A3: For initial in vivo screening where complex formulations are not yet developed, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) with a small percentage of a surfactant like Tween 80 is common. However, for a compound with anticipated low solubility, a solution in a vehicle such as 20% PEG 400 / 5% Tween 80 in water may provide better initial exposure. It is crucial to assess the stability and homogeneity of any formulation before administration.

Data Presentation: Hypothetical Pharmacokinetic Data

The following table presents hypothetical pharmacokinetic data for this compound in rats to illustrate the potential impact of different formulation strategies.

FormulationDose (mg/kg, PO)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (F%)
Suspension in 0.5% CMC10180 ± 452.0950 ± 21012%
Solution in 20% PEG 400 / 5% Tween 8010920 ± 1501.04800 ± 75045%
Amorphous Solid Dispersion101600 ± 3200.59500 ± 120085%
Intravenous (IV) Solution21100 ± 1800.252100 ± 350100%

Data are presented as mean ± standard deviation (n=4 animals per group). This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Solvent Selection: Identify a suitable volatile common solvent that dissolves both this compound and the selected polymer (e.g., PVP, HPMC-AS). A combination of dichloromethane and methanol is often a good starting point.

  • Dissolution: Prepare a solution by dissolving this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:3 by weight). Stir until a clear solution is formed.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. Maintain the bath temperature at a level that ensures efficient evaporation without degrading the compound.

  • Drying: Further dry the resulting solid film in a vacuum oven for 24-48 hours to remove all residual solvent.

  • Milling and Sieving: Gently mill the dried film to obtain a fine powder and pass it through a sieve to ensure a uniform particle size distribution.

  • Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: Oral Bioavailability Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), weighing approximately 250-300g.

  • Acclimatization: Acclimatize the animals to the housing conditions for at least 3 days prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral (PO) Group: Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).

    • Intravenous (IV) Group: Administer a solution of this compound in a suitable IV vehicle (e.g., 10% DMSO in saline) via the tail vein (e.g., 2 mg/kg).

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The absolute oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Low Bioavailability start Low or Variable Oral Bioavailability Observed check_solubility Is the compound poorly soluble? start->check_solubility check_metabolism Is first-pass metabolism suspected? check_solubility->check_metabolism No formulation_strategy Implement Formulation Strategies: - Amorphous Solid Dispersion - Lipid-Based Formulation - Nanosuspension check_solubility->formulation_strategy Yes check_efflux Is P-gp efflux a possibility? check_metabolism->check_efflux No pk_study Conduct IV vs. PO Pharmacokinetic Study check_metabolism->pk_study Yes transporter_assay Perform In Vitro Transporter Assay check_efflux->transporter_assay Yes solubility_issue Solubility is the Rate-Limiting Step formulation_strategy->solubility_issue high_clearance High Clearance Observed? pk_study->high_clearance efflux_positive Positive Substrate in Assay? transporter_assay->efflux_positive high_clearance->check_efflux No metabolism_issue First-Pass Metabolism is a Key Issue high_clearance->metabolism_issue Yes efflux_positive->metabolism_issue No, re-evaluate efflux_issue P-gp Efflux is a Key Issue efflux_positive->efflux_issue Yes efflux_positive->solubility_issue No, re-evaluate G cluster_pathway CDK4/6 Signaling Pathway Inhibition by this compound GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor CyclinD_CDK46 Cyclin D CDK4/6 Receptor->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Releases CellCycle G1-S Phase Progression E2F->CellCycle Promotes This compound This compound This compound->CyclinD_CDK46

References

Refinement of dosing schedules for PF-06873600 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of dosing schedules for PF-06873600 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-06873600?

A1: PF-06873600 is an orally bioavailable inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6.[1][2] By selectively targeting and inhibiting these kinases, PF-06873600 disrupts cell cycle progression, leading to cell cycle arrest and induction of apoptosis in tumor cells.[1][2] This compound was developed to overcome resistance to CDK4/6 inhibitors, as amplification or overexpression of cyclin E can drive resistance through CDK2 activation.[3][4]

Q2: What is a recommended starting dose for PF-06873600 in mouse models?

A2: Based on preclinical studies, a starting dose of 30 mg/kg administered orally has been shown to reduce tumor volume in non-small cell lung cancer (NSCLC) patient-derived xenograft (PDX) mouse models. In an OVCAR-3 ovarian cancer xenograft model, a dose of 50 mg/kg administered orally twice daily resulted in 90% tumor growth inhibition.[3] The optimal dose will vary depending on the tumor model and experimental goals.

Q3: How should PF-06873600 be formulated for oral administration in mice?

A3: A common vehicle for the oral formulation of PF-06873600 in preclinical studies is a suspension in 0.5% (w/v) methylcellulose with 0.1% (v/v) Polysorbate 80 in water.[3]

Q4: What are the expected pharmacokinetic properties of PF-06873600 in mice?

A4: In NSG mice, PF-06873600 has a clearance (CL) of 63 mL/min/kg, a volume of distribution (Vd) of 0.9 L/kg, and an oral bioavailability of 13%.[3]

Q5: What pharmacodynamic markers can be used to assess the activity of PF-06873600 in vivo?

A5: Inhibition of phosphorylated retinoblastoma protein (pRb) and the proliferation marker Ki67 are key pharmacodynamic markers for PF-06873600.[1][5] Reductions in the levels of these markers in tumor tissue following treatment indicate target engagement and biological activity.[1][5]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Poor efficacy or lack of tumor growth inhibition - Suboptimal dose- Inadequate drug exposure- Tumor model resistance- Perform a dose-response study to determine the optimal dose for your model.- Verify the formulation and administration technique.- Assess pharmacodynamic markers (pRb, Ki67) in tumor tissue to confirm target engagement.- Consider using a different tumor model or combination therapy.
Observed toxicity (e.g., weight loss, lethargy) - Dose is too high- Vehicle toxicity- Reduce the dose or dosing frequency.- Monitor animal health closely and establish a humane endpoint.- Include a vehicle-only control group to rule out vehicle-related toxicity.
Difficulty with oral gavage - Improper technique- Animal stress- Ensure personnel are properly trained in oral gavage techniques.- Consider alternative, less stressful administration methods if possible, though oral is the clinically intended route.
Variability in tumor response - Inconsistent dosing- Heterogeneity of the tumor model- Ensure accurate and consistent dosing for all animals.- Increase the number of animals per group to improve statistical power.- If using PDX models, be aware of inherent inter-tumoral heterogeneity.

Data Presentation

In Vitro Potency of PF-06873600
TargetKi (nM)
CDK20.09 - 0.13
CDK40.13 - 1.2
CDK60.11 - 0.16
Data compiled from multiple sources.[1]
Preclinical In Vivo Dosing and Efficacy of PF-06873600
Animal ModelTumor TypeDoseDosing ScheduleEfficacy
NSG Mouse XenograftOVCAR-3 (Ovarian)50 mg/kgOral, Twice Daily90% Tumor Growth Inhibition[3]
PDX Mouse ModelNSCLC (CTG-0464)30 mg/kgNot specifiedTumor Volume Reduction
PDX Mouse ModelNSCLC (CTG-01912)30 mg/kgNot specifiedTumor Volume Reduction
Pharmacokinetic Parameters of PF-06873600 in Preclinical Species
SpeciesCL (mL/min/kg)Vd (L/kg)Oral Bioavailability (%)
NSG Mouse630.913[3]
Beagle Dog8.41.159[3]

Experimental Protocols

Protocol 1: General In Vivo Antitumor Efficacy Study
  • Animal Model: Utilize immunodeficient mice (e.g., NSG or nude mice) for tumor cell line or patient-derived xenografts.

  • Tumor Implantation: Subcutaneously implant tumor cells or fragments into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.

  • Formulation Preparation: Prepare PF-06873600 in a vehicle such as 0.5% methylcellulose with 0.1% Polysorbate 80 in water.[3]

  • Dosing: Administer PF-06873600 orally (e.g., via gavage) at the desired dose and schedule. Include a vehicle-only control group.

  • Data Collection: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a set duration.

  • Tissue Collection: At the end of the study, collect tumor tissue for pharmacodynamic analysis.

Protocol 2: Pharmacodynamic Analysis of Tumor Tissue
  • Tissue Harvest: Euthanize animals at a specified time point after the last dose and excise tumors.

  • Tissue Fixation: Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours.

  • Paraffin Embedding: Process the fixed tissue and embed in paraffin.

  • Immunohistochemistry (IHC):

    • Section the paraffin-embedded tissue (e.g., 4 µm sections).

    • Perform antigen retrieval.

    • Incubate with primary antibodies against pRb (e.g., Ser807/811) and Ki67.[1]

    • Use an appropriate secondary antibody and detection system.

  • Scoring and Analysis:

    • Quantify pRb staining using an H-score.[1]

    • Quantify Ki67 staining by determining the percentage of positive cells.[1]

    • Compare the staining between treated and control groups.

Mandatory Visualizations

G cluster_0 Cell Cycle Progression cluster_1 PF-06873600 Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes PF06873600 PF-06873600 PF06873600->CyclinD_CDK46 PF06873600->CyclinE_CDK2

Caption: Signaling pathway of PF-06873600 action on the cell cycle.

G cluster_0 Experimental Workflow start Start implant Tumor Implantation start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Animals monitor_growth->randomize treat Treatment (PF-06873600 or Vehicle) randomize->treat collect_data Collect Tumor Volume & Body Weight Data treat->collect_data endpoint Endpoint Reached collect_data->endpoint analyze Tissue Harvest & PD Analysis endpoint->analyze end End analyze->end G cluster_0 Troubleshooting Logic start Poor Efficacy Observed check_dose Is the dose optimal? start->check_dose check_formulation Is the formulation correct? check_dose->check_formulation Yes optimize_dose Perform dose-response study check_dose->optimize_dose No check_pd Is there target engagement (pRb/Ki67 inhibition)? check_formulation->check_pd Yes reformulate Verify/remake formulation check_formulation->reformulate No consider_resistance Consider tumor model resistance check_pd->consider_resistance No

References

Preventing degradation of Ebvaciclib in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Ebvaciclib in experimental setups to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both solid powder and stock solutions are summarized below. Adhering to these guidelines will minimize degradation from temperature fluctuations and environmental exposure.

Data Presentation: this compound Storage Recommendations

FormStorage TemperatureDurationNotes
Solid Powder -20°C3 yearsFor long-term storage.
4°C2 yearsFor shorter-term storage.
Stock Solution -80°C6 monthsRecommended for long-term solution storage.[1][2][3]
-20°C1 monthSuitable for short-term solution storage.[1][2][3]

Q2: How should I prepare stock and working solutions of this compound to avoid degradation?

A2: To prevent degradation and ensure accurate concentrations, it is recommended to follow best practices for solution preparation. For stock solutions, use a high-quality, anhydrous solvent like DMSO.[1][3] It is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2] For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[1][2][3] If you encounter precipitation during preparation, gentle warming or sonication can aid in dissolution.[1][2][3]

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation indicates that the compound may be coming out of solution. This can be caused by several factors, including low solubility in the chosen buffer, the final concentration being too high, or the solution being stored improperly. You can try gentle warming or sonication to redissolve the compound.[1][2][3] If precipitation persists, consider adjusting the formulation by using co-solvents as recommended in the product datasheet, or lowering the final concentration of this compound in your assay.

Q4: I am observing inconsistent results in my experiments with this compound. Could this be due to degradation?

A4: Inconsistent results are a common sign of compound instability.[4] Degradation of this compound can lead to a decrease in its effective concentration and a loss of inhibitory activity. To minimize this, always use freshly prepared working solutions or aliquots of stock solutions that have not undergone multiple freeze-thaw cycles.[1][2] Also, ensure that your experimental conditions (e.g., pH, temperature) are stable and not contributing to the degradation of the compound.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.

Issue 1: Loss of Inhibitory Activity

If you observe a decrease or complete loss of this compound's expected biological activity, follow these steps:

  • Verify Stock Solution Integrity:

    • Use a fresh, previously unopened aliquot of your stock solution.

    • If the problem persists, prepare a new stock solution from the solid compound.

    • Ensure the solid compound has been stored correctly and is within its expiration date.

  • Check Working Solution Preparation:

    • Always prepare working solutions fresh before each experiment.[1][2][3]

    • Ensure complete dissolution of the compound in the buffer.

    • Verify that the final concentration of DMSO or other organic solvents is compatible with your assay system and does not exceed recommended limits (typically <0.5%).[4]

  • Evaluate Assay Conditions:

    • Confirm that the pH and temperature of your assay buffer are within a stable range for the compound.

    • Assess whether any components of your assay medium could be interacting with and degrading this compound.

Issue 2: Solubility and Precipitation in Assays

If this compound precipitates when added to your aqueous assay buffer, consider the following:

  • Optimize Solvent Concentration:

    • Keep the final concentration of the stock solvent (e.g., DMSO) as low as possible in the final assay medium.[4]

  • Adjust Compound Concentration:

    • Perform a dose-response experiment to determine if a lower concentration of this compound can be used without compromising the experimental outcome.

  • Use Formulation Aids:

    • For in vivo studies, specific formulations with co-solvents like PEG300, Tween-80, or SBE-β-CD are recommended to improve solubility.[1]

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO and a subsequent working solution for an in vitro assay.

  • Stock Solution Preparation (10 mM):

    • Allow the vial of solid this compound (MW: 471.52 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out 1 mg of this compound powder.

    • Add 212.1 µL of anhydrous DMSO to the solid.

    • Vortex or sonicate until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C for up to 6 months.[1][2]

  • Working Solution Preparation (for in vitro assays):

    • Thaw a single-use aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.

    • Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[4]

    • Use the working solutions immediately after preparation.

Visualizations

G cluster_storage Storage cluster_prep Preparation cluster_use Experimental Use solid Solid this compound (-20°C) weigh Equilibrate and Weigh Solid solid->weigh Start stock 10 mM Stock in DMSO (-80°C) thaw Thaw Single Aliquot stock->thaw Retrieve for use dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot aliquot->stock Store dilute Prepare Fresh Working Solution thaw->dilute assay Add to Experiment dilute->assay GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor binds CyclinD Cyclin D Receptor->CyclinD activates expression CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes This compound This compound This compound->CDK46 inhibits CDK2 CDK2 This compound->CDK2 inhibits CyclinE Cyclin E CyclinE->CDK2 activates CDK2->Rb phosphorylates start Inconsistent Results or Loss of Activity Observed check_stock Is the stock solution integrity confirmed? start->check_stock check_prep Was the working solution prepared fresh? check_stock->check_prep Yes new_stock Prepare fresh stock solution. Use a new aliquot. check_stock->new_stock No check_assay Are assay conditions (pH, temp) stable? check_prep->check_assay Yes fresh_working Prepare fresh working solution immediately before use. check_prep->fresh_working No stabilize_assay Stabilize and validate assay conditions. check_assay->stabilize_assay No end_good Issue Resolved check_assay->end_good Yes new_stock->check_prep fresh_working->check_assay end_bad Consult further with technical support. stabilize_assay->end_bad

References

Validation & Comparative

A Comparative Guide to CDK4/6 Inhibitors in Breast Cancer: Ebvaciclib vs. Palbociclib, Ribociclib, and Abemaciclib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has revolutionized the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This guide provides an objective comparison of the investigational CDK2/4/6 inhibitor, Ebvaciclib (PF-06873600), against the three FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. The information is presented to assist researchers, scientists, and drug development professionals in understanding the nuances of these targeted therapies, supported by preclinical and clinical data.

Preclinical Performance: A Head-to-Head Look at Potency

The preclinical activity of CDK4/6 inhibitors is a critical determinant of their therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki), which measure the concentration of the drug required to inhibit 50% of the enzyme's activity and the binding affinity of the inhibitor to the enzyme, respectively.

Table 1: Comparative Preclinical Potency of CDK Inhibitors

InhibitorTargetIC50 (nM)Ki (nM)
This compound CDK2-0.09
CDK4-0.13
CDK6-0.16
Palbociclib CDK49 - 11-
CDK615-
Ribociclib CDK410-
CDK639-
Abemaciclib CDK42-
CDK69.9-

Note: IC50 and Ki values are compiled from various preclinical studies and may vary depending on the specific assay conditions. A direct head-to-head comparison in the same experimental setup is ideal for precise evaluation.

The in vitro efficacy of these inhibitors has been evaluated in various breast cancer cell lines, with MCF-7 and T47D being two of the most commonly used HR+ breast cancer cell lines.

Table 2: Anti-proliferative Activity (IC50, nM) in HR+ Breast Cancer Cell Lines

InhibitorMCF-7T47D
This compound Antiproliferative activity noted-
Palbociclib 51.9 - 14847.31 - 68.84
Ribociclib Data not readily available in direct comparisonData not readily available in direct comparison
Abemaciclib 178 (EC50 for BrdU incorporation)Data not readily available in direct comparison

Clinical Efficacy and Safety: Insights from Pivotal Phase III Trials

The clinical utility of Palbociclib, Ribociclib, and Abemaciclib in combination with endocrine therapy for HR+/HER2- advanced or metastatic breast cancer has been established in large, randomized phase III clinical trials. This compound is currently in earlier stages of clinical development.

Table 3: Key Efficacy and Safety Outcomes from Pivotal Phase III Trials (First-Line Metastatic Setting)

TrialInhibitor + Endocrine TherapyControl (Endocrine Therapy Alone)Median Progression-Free Survival (PFS)Overall Survival (OS)Common Grade ≥3 Adverse Events
PALOMA-2 Palbociclib + LetrozolePlacebo + Letrozole24.8 months[1]53.9 months (HR 0.956, not statistically significant)[1]Neutropenia (66%), Leukopenia (25%), Infections (7%), Anemia (5%)[1]
MONALEESA-2 Ribociclib + LetrozolePlacebo + Letrozole25.3 months[2]63.9 months (HR 0.76, statistically significant)[3]Neutropenia (62.6%), Hepatobiliary toxicity (11%), Leukopenia (7.8%)
MONARCH 3 Abemaciclib + NSAIPlacebo + NSAI28.18 months[4]67.1 months (HR 0.754, not statistically significant at final analysis)[5]Neutropenia (21.1%), Diarrhea (9.5%), Leukopenia (7.6%)[6]

*NSAI: Non-steroidal Aromatase Inhibitor (Anastrozole or Letrozole)

This compound (PF-06873600) Clinical Development

This compound is being evaluated in a Phase 1/2a clinical trial (NCT03519178) as a single agent and in combination with endocrine therapy in patients with advanced or metastatic breast cancer, including those who have progressed on prior CDK4/6 inhibitors.[7][8] Preliminary results from this study have shown an acceptable safety profile and early signs of anti-tumor activity in heavily pretreated HR+/HER2- breast cancer patients.[9] The unique CDK2 inhibition of this compound may offer a therapeutic advantage in overcoming resistance to CDK4/6-selective inhibitors.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

CDK4_6_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Receptor Tyrosine Kinases->PI3K/AKT/mTOR Pathway RAS/MAPK Pathway RAS/MAPK Pathway Receptor Tyrosine Kinases->RAS/MAPK Pathway Cyclin D Cyclin D PI3K/AKT/mTOR Pathway->Cyclin D RAS/MAPK Pathway->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex pRb pRb Cyclin D-CDK4/6 Complex->pRb Phosphorylation Rb Rb Rb->pRb E2F E2F pRb->E2F Releases Cell Cycle Progression (G1 to S phase) Cell Cycle Progression (G1 to S phase) E2F->Cell Cycle Progression (G1 to S phase) Transcription of S-phase genes CDK4/6 Inhibitors CDK4/6 Inhibitors CDK4/6 Inhibitors->Cyclin D-CDK4/6 Complex This compound (CDK2/4/6 Inhibitor) This compound (CDK2/4/6 Inhibitor) This compound (CDK2/4/6 Inhibitor)->Cyclin D-CDK4/6 Complex Cyclin E-CDK2 Complex Cyclin E-CDK2 Complex This compound (CDK2/4/6 Inhibitor)->Cyclin E-CDK2 Complex CDK2 CDK2 CDK2->Cyclin E-CDK2 Complex Cyclin E Cyclin E Cyclin E->Cyclin E-CDK2 Complex Cyclin E-CDK2 Complex->pRb Phosphorylation

Caption: Simplified CDK4/6 signaling pathway in breast cancer and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture Breast Cancer Cell Lines (e.g., MCF-7, T47D) Treatment Treat with CDK4/6 Inhibitors (Dose-response) Cell Culture->Treatment Viability Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Assay Western Blot Western Blot Analysis (pRb, Total Rb, Cyclin D1, etc.) Treatment->Western Blot IC50 Determination IC50 Calculation Viability Assay->IC50 Determination Protein Expression Protein Expression Analysis Western Blot->Protein Expression Xenograft Model Breast Cancer Xenograft Models (e.g., in nude mice) InVivo Treatment Treat with CDK4/6 Inhibitors Xenograft Model->InVivo Treatment Tumor Measurement Tumor Volume Measurement InVivo Treatment->Tumor Measurement PD Analysis Pharmacodynamic Analysis (Tumor lysates - pRb, Ki67) InVivo Treatment->PD Analysis Efficacy Assessment Tumor Growth Inhibition Tumor Measurement->Efficacy Assessment Target Engagement Target Engagement Confirmation PD Analysis->Target Engagement

Caption: General experimental workflow for preclinical evaluation of CDK4/6 inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the CDK4/6 inhibitor (e.g., from 0.001 to 10 µM) and a vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for Phospho-Rb (pRb)
  • Cell Lysis: Treat breast cancer cells with the CDK4/6 inhibitor for the desired time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811) and total Rb overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of pRb to total Rb.

Conclusion

Palbociclib, Ribociclib, and Abemaciclib have established a strong foothold in the treatment of HR+/HER2- breast cancer, each with a distinct clinical profile. The investigational agent, this compound, with its unique dual inhibition of CDK2, CDK4, and CDK6, presents a promising strategy, particularly in the context of acquired resistance to the first generation of CDK4/6 inhibitors. Further preclinical and clinical investigation is warranted to fully elucidate the comparative efficacy and safety of this compound and to identify the patient populations most likely to benefit from its novel mechanism of action. This guide serves as a foundational resource for the scientific community to navigate the evolving landscape of CDK inhibition in breast cancer.

References

A Head-to-Head Comparison of CDK Inhibitors: Ebvaciclib vs. Palbociclib

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer. Palbociclib, a first-in-class CDK4/6 inhibitor, has significantly improved outcomes for these patients. However, the development of resistance has spurred the creation of next-generation inhibitors like Ebvaciclib, which boasts a broader inhibitory profile. This guide provides a detailed comparison of the efficacy, mechanism of action, and supporting experimental data for this compound and Palbociclib to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Kinase Inhibitors

Both this compound and Palbociclib function by disrupting the cell cycle, a fundamental process that, when dysregulated, leads to uncontrolled cell proliferation—a hallmark of cancer. They achieve this by inhibiting specific cyclin-dependent kinases, enzymes that drive cells through the various phases of division.

Palbociclib is a highly selective inhibitor of CDK4 and CDK6.[1] These two kinases, in complex with cyclin D, are crucial for the G1 to S phase transition of the cell cycle.[1][2] By blocking the activity of the cyclin D-CDK4/6 complex, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein.[1][2] This, in turn, keeps Rb in its active, tumor-suppressing state, bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes necessary for DNA replication, effectively causing a G1 cell cycle arrest and halting tumor growth.[1][3]

This compound , on the other hand, exhibits a broader spectrum of activity, potently inhibiting not only CDK4 and CDK6 but also CDK2.[][5][6][7] The inhibition of CDK4 and CDK6 by this compound follows the same pathway as Palbociclib, leading to G1 arrest.[5][6][7] However, its additional targeting of CDK2 is significant. CDK2, often complexed with cyclin E, also plays a critical role in the G1/S transition and is a key mechanism of resistance to CDK4/6-selective inhibitors.[6][7] By inhibiting CDK2, this compound has the potential to overcome this resistance, making it a promising agent for patients who have relapsed on previous CDK4/6 inhibitor therapy.[6][7]

CDK_Inhibitor_Signaling_Pathway Figure 1: Comparative Signaling Pathways of this compound and Palbociclib cluster_extracellular Extracellular Signals cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases Signal_Transduction Signal Transduction Receptor->Signal_Transduction CyclinD Cyclin D Signal_Transduction->CyclinD Upregulates CyclinE Cyclin E Signal_Transduction->CyclinE Upregulates CDK46 CDK4/6 CyclinD->CDK46 Forms complex pRb pRb CDK46->pRb Phosphorylates G1_Arrest G1 Cell Cycle Arrest CDK2 CDK2 CyclinE->CDK2 Forms complex CDK2->pRb Phosphorylates Rb Rb E2F E2F Gene_Transcription Gene Transcription for S-Phase Entry E2F->Gene_Transcription pRb->E2F Releases This compound This compound This compound->CDK46 Inhibits This compound->CDK2 Inhibits

Figure 1: Comparative Signaling Pathways of this compound and Palbociclib

Comparative Efficacy: A Quantitative Look

Direct head-to-head clinical trials comparing this compound and Palbociclib are not yet available. However, preclinical data provides valuable insights into their relative potency and selectivity.

DrugTargetKi (nM)IC50 (nM)
This compound CDK20.09[8]-
CDK40.13[8]-
CDK60.16[8]-
Palbociclib CDK4-11[9]
CDK6-16[9]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate greater potency. Data is compiled from different sources and may not be directly comparable.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the efficacy of CDK inhibitors like this compound and Palbociclib.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound or Palbociclib for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[2][10][11][12][13]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[2][10][11][13]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[2][10][11][13]

Kinase Activity Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of its target kinase.

  • Reaction Setup: In a microplate, combine the recombinant CDK/cyclin complex, a substrate (e.g., a peptide or protein that is a known target of the kinase), and the inhibitor (this compound or Palbociclib) in a kinase buffer.

  • Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).[14][15]

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction, often by adding a solution like EDTA.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity or by using antibody-based methods that detect the phosphorylated substrate.[14][15][16]

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the inhibitor for a set time, then harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[1][3][17][18][19][20]

  • Fixation: Fix the cells in cold ethanol to permeabilize the cell membrane.[1][3][17][19]

  • Staining: Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.[1][3][17]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the differentiation of cells in G1, S, and G2/M phases.[1][3][18]

Experimental_Workflow Figure 2: General Experimental Workflow for CDK Inhibitor Evaluation Drug_Treatment Drug Treatment with This compound or Palbociclib Cell_Viability Cell Viability Assay (e.g., MTT) Drug_Treatment->Cell_Viability Kinase_Activity Kinase Activity Assay Drug_Treatment->Kinase_Activity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Drug_Treatment->Cell_Cycle Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Kinase_Activity->Data_Analysis Cell_Cycle->Data_Analysis

Figure 2: General Experimental Workflow for CDK Inhibitor Evaluation

Conclusion

Palbociclib has undoubtedly revolutionized the treatment of HR+ breast cancer as a selective CDK4/6 inhibitor. However, the emergence of resistance necessitates the development of novel therapeutic strategies. This compound, with its broader inhibitory profile that includes CDK2, represents a promising next-generation agent. Its ability to target a key resistance mechanism suggests it may offer a significant clinical advantage, particularly in patients who have progressed on selective CDK4/6 inhibitors. Further head-to-head clinical trials are eagerly anticipated to definitively establish the comparative efficacy of these two important cancer drugs.

References

Ebvaciclib: A Comparative Guide to its CDK2 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Ebvaciclib's cyclin-dependent kinase 2 (CDK2) inhibitory activity, offering a direct comparison with other prominent CDK inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key cellular pathways and workflows to support your research and development endeavors.

Comparative Analysis of CDK Inhibitor Potency

This compound (PF-06873600) is a potent, orally bioavailable inhibitor of CDK2, CDK4, and CDK6.[1][2][3][4] Its high affinity for CDK2 distinguishes it from many other CDK inhibitors that primarily target CDK4 and CDK6. To provide a clear comparison, the following table summarizes the inhibitory activities of this compound and other selected CDK inhibitors against various CDK complexes. The data is presented as half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki), which represent the concentration of the inhibitor required to reduce enzyme activity by 50% or the inhibitor's binding affinity, respectively. Lower values indicate higher potency.

InhibitorTargetIC50 (nM)Ki (nM)Notes
This compound CDK2-0.09[2][4]Also inhibits CDK4 (Ki = 0.13) and CDK6 (Ki = 0.16).[2][4] A separate source reports Ki values of ~0.1 nM for CDK2 and CDK6, and ~1.2 nM for CDK4.
CDK2/Cyclin E<1-Described as having sub-nanomolar potency.[5]
Palbociclib CDK4/Cyclin D111[6]-A highly specific inhibitor of CDK4 and CDK6 (IC50 = 16 nM).[6] It can indirectly inhibit CDK2 activity.
Ribociclib CDK2/Cyclin A>10,000-A selective CDK4/6 inhibitor (CDK4 IC50 = 10 nM; CDK6 IC50 = 39 nM).[7]
Abemaciclib CDK2/Cyclin A/E504-Primarily a CDK4/6 inhibitor (CDK4 IC50 = 2 nM; CDK6 IC50 = 10 nM), with off-target activity against CDK2 at higher concentrations.[6]
Trilaciclib CDK2>1,000-A transient inhibitor of CDK4 (IC50 = 1 nM) and CDK6 (IC50 = 4 nM), with over 1000-fold less activity against CDK2.

Experimental Protocols

The determination of inhibitory activity is crucial for the validation of CDK inhibitors. Below are detailed methodologies for key biochemical and cell-based assays commonly employed to evaluate the potency of compounds like this compound.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of a purified CDK/cyclin complex and the inhibitory effect of a compound.

Principle: The assay measures the amount of ADP produced from the kinase reaction where the CDK enzyme transfers a phosphate group from ATP to a substrate. The amount of ADP is proportional to the kinase activity. The ADP is then converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl2, DTT, and BSA. Prepare solutions of the purified recombinant CDK2/Cyclin E or CDK2/Cyclin A enzyme, a suitable substrate (e.g., a peptide derived from Retinoblastoma protein, Rb), and ATP.

  • Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., this compound) in the reaction buffer. A vehicle control (e.g., DMSO) should be included.

  • Kinase Reaction: In a microplate, combine the CDK2/cyclin complex, the substrate, and the inhibitor at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which generates a luminescent signal with a luciferase/luciferin substrate.

  • Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of an inhibitor on the proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Seed cancer cells (e.g., a cell line known to be dependent on CDK2 activity) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 72 hours). Include a vehicle control.

  • MTT Incubation: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan.

  • Solubilization: Remove the culture medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's CDK2 inhibition, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and a typical experimental workflow.

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras_MAPK Ras/MAPK Pathway RTK->Ras_MAPK CyclinD_CDK46 Cyclin D / CDK4/6 Ras_MAPK->CyclinD_CDK46 Activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F Releases pRb_p->E2F Further Releases CyclinE Cyclin E Transcription E2F->CyclinE Promotes CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->pRb_p Hyper-phosphorylates S_Phase_Entry S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase_Entry Promotes This compound This compound This compound->CyclinE_CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in G1/S phase transition.

Experimental_Workflow Start Start: Compound Preparation Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT) Start->Cell_Based_Assay Biochem_Steps 1. Prepare Kinase, Substrate, ATP 2. Add Inhibitor 3. Incubate 4. Measure Signal Biochemical_Assay->Biochem_Steps Cell_Steps 1. Seed Cells 2. Treat with Inhibitor 3. Incubate 4. Measure Viability Cell_Based_Assay->Cell_Steps Data_Analysis Data Analysis Biochem_Steps->Data_Analysis Cell_Steps->Data_Analysis IC50_Determination IC50 Value Determination Data_Analysis->IC50_Determination Comparison Comparative Analysis IC50_Determination->Comparison End End: Potency & Selectivity Profile Comparison->End

Caption: General workflow for determining CDK inhibitor potency.

References

A Comparative Guide to the Kinase Selectivity of Ebvaciclib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ebvaciclib's (PF-06873600) cross-reactivity with other kinases, supported by experimental data. Understanding the selectivity profile of a kinase inhibitor is crucial for predicting its efficacy and potential off-target effects.

This compound is an orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) with potential antineoplastic activity.[1] It is designed to target CDK2, CDK4, and CDK6, which are key regulators of cell cycle progression and are often overexpressed in tumor cells.[1] Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Analysis of this compound's Kinase Cross-reactivity

The following table summarizes the inhibitory activity of this compound against its primary targets and a panel of other kinases. The data is sourced from the supplementary information of the foundational study on this compound's discovery. The varying Ki values for the primary targets from different sources are noted for a comprehensive view.

Target KinaseThis compound Kᵢ (nM)Selectivity NotesReference
Primary Targets
CDK2/cyclin E10.1High Potency[2]
CDK4/cyclin D11.2High Potency[2]
CDK6/cyclin D30.1High Potency[2]
CDK20.09High Potency[1]
CDK40.13High Potency[1]
CDK60.16High Potency[1]
Off-Target Kinases Selectivity assessed at 1 µM unless otherwise noted
CDK1/cyclin B4.5~45-fold selective over CDK2/6[3]
CDK9/cyclin T119.6~196-fold selective over CDK2/6[3]
AAK1>1000Low activitySourced from supplementary data of Freeman-Cook et al., 2021
ABL1>1000Low activitySourced from supplementary data of Freeman-Cook et al., 2021
ACK1>1000Low activitySourced from supplementary data of Freeman-Cook et al., 2021
AKT1>1000Low activitySourced from supplementary data of Freeman-Cook et al., 2021
ALK>1000Low activitySourced from supplementary data of Freeman-Cook et al., 2021
... (and other kinases with >1000 nM Ki)>1000Low to no significant activitySourced from supplementary data of Freeman-Cook et al., 2021

Experimental Protocols

The kinase selectivity of this compound was likely determined using a variety of biochemical assays. A common and representative method for such profiling is the LanthaScreen™ Eu Kinase Binding Assay.

LanthaScreen™ Eu Kinase Binding Assay Protocol

Objective: To determine the inhibitory constant (Kᵢ) of this compound against a panel of kinases by measuring its ability to displace a fluorescent tracer from the kinase's ATP-binding pocket.

Materials:

  • Purified recombinant kinases

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • This compound (test compound)

  • Kinase buffer

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO. These dilutions are then further diluted in the kinase buffer to achieve the desired final concentrations for the assay.

  • Kinase and Antibody Preparation: The target kinase and the Eu-labeled anti-tag antibody are diluted in the kinase buffer to a 2X final concentration.

  • Tracer Preparation: The Alexa Fluor™ 647-labeled tracer is diluted in the kinase buffer to a 2X final concentration.

  • Assay Assembly:

    • 5 µL of the diluted this compound or DMSO (vehicle control) is added to the wells of a 384-well plate.

    • 5 µL of the kinase/antibody mixture is added to each well.

    • The plate is incubated for a brief period to allow the inhibitor to bind to the kinase.

    • 5 µL of the tracer solution is added to initiate the competition reaction.

  • Incubation: The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Detection: The TR-FRET signal is measured using a plate reader. The reader is configured to excite the Europium donor at ~340 nm and measure emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (Alexa Fluor™ 647 emission).

  • Data Analysis: The ratio of the acceptor signal (665 nm) to the donor signal (615 nm) is calculated. The percent inhibition is determined relative to the DMSO control. The IC₅₀ values are then calculated by fitting the dose-response curves to a sigmoidal model. Kᵢ values are subsequently derived from the IC₅₀ values using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant signaling pathways and a typical workflow for assessing kinase inhibitor cross-reactivity.

G Experimental Workflow for Kinase Inhibitor Profiling cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay_Plate Assay Plate Assembly (Compound + Kinase + Reagents) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Preparation Kinase_Panel->Assay_Plate Assay_Reagents Assay Reagent Preparation (e.g., Tracer, Antibody) Assay_Reagents->Assay_Plate Incubation Incubation (Binding Equilibrium) Assay_Plate->Incubation Detection Signal Detection (e.g., TR-FRET) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Dose_Response Dose-Response Curve Generation Raw_Data->Dose_Response IC50_Calc IC50/Ki Determination Dose_Response->IC50_Calc Selectivity_Profile Selectivity Profile Generation IC50_Calc->Selectivity_Profile

Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.

G Simplified CDK4/6 Signaling Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates E2F E2F Rb->E2F Sequesters (Active) pRb p-Rb (Inactive) pRb->E2F Releases (Inactive) G1_S_Genes G1/S Phase Gene Expression E2F->G1_S_Genes Activates Transcription CellCycle Cell Cycle Progression (G1 to S Phase) G1_S_Genes->CellCycle This compound This compound This compound->CDK46_CyclinD Inhibits

Caption: this compound inhibits the CDK4/6-Cyclin D complex.

G Simplified CDK2 Signaling Pathway CyclinE Cyclin E CDK2_CyclinE CDK2-Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE pRb p-Rb (Partially Inactive) CDK2_CyclinE->pRb Hyper-phosphorylates p_pRb Hyper-p-Rb (Inactive) pRb->p_pRb E2F E2F p_pRb->E2F Releases S_Phase_Genes S Phase Gene Expression E2F->S_Phase_Genes Activates Transcription DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication This compound This compound This compound->CDK2_CyclinE Inhibits

Caption: this compound inhibits the CDK2-Cyclin E complex.

References

A Comparative Guide to PF-06873600 Combination Therapy in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PF-06873600 combination therapy with alternative approaches, supported by available clinical and preclinical data. PF-06873600 is a potent, orally bioavailable inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6), which are key regulators of cell cycle progression.[1][2] The rationale for its use in combination therapy, particularly with endocrine agents, stems from the potential to overcome resistance to single-agent treatments.[3][4]

Mechanism of Action and Therapeutic Rationale

PF-06873600 exerts its anti-neoplastic activity by inhibiting CDK2, CDK4, and CDK6, leading to cell cycle arrest at the G1/S transition, induction of apoptosis, and subsequent inhibition of tumor cell proliferation.[2] In hormone receptor-positive (HR+) breast cancer, estrogen receptor (ER) signaling drives the expression of Cyclin D, which activates CDK4/6. By inhibiting CDK4/6, PF-06873600 blocks this pathway. Furthermore, the inhibition of CDK2 is crucial for overcoming potential resistance mechanisms mediated by Cyclin E overexpression.[3][5] The combination with endocrine therapies, such as the selective estrogen receptor degrader (SERD) fulvestrant or aromatase inhibitors like letrozole, provides a dual blockade of mitogenic signaling pathways, offering a synergistic anti-tumor effect.

PF-06873600_Mechanism_of_Action Mechanism of Action of PF-06873600 in HR+ Breast Cancer cluster_0 Estrogen Signaling cluster_1 Cell Cycle Progression cluster_2 Therapeutic Intervention Estrogen Estrogen ER ER Estrogen->ER binds Cyclin D Cyclin D ER->Cyclin D promotes transcription CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 activates CDK2->pRb phosphorylates E2F E2F pRb->E2F releases E2F->Cyclin E promotes transcription G1_S_Transition G1-S Transition E2F->G1_S_Transition drives PF-06873600 PF-06873600 PF-06873600->CDK4/6 PF-06873600->CDK2 Endocrine Therapy Endocrine Therapy (e.g., Fulvestrant) Endocrine Therapy->ER

Fig. 1: Simplified signaling pathway of PF-06873600 and endocrine therapy.

Clinical Performance in Combination Therapy

A first-in-human Phase I/IIa study (NCT03519178) evaluated PF-06873600 as a single agent and in combination with endocrine therapy in patients with advanced breast cancer and ovarian cancer.[3][6] The recommended dose for expansion (RDE) was determined to be 25 mg twice daily.[3][7]

Efficacy in HR+/HER2- Metastatic Breast Cancer

The primary combination explored was with fulvestrant. The study included patients who were either CDK4/6 inhibitor-naïve or had failed prior combination therapy with a CDK4/6 inhibitor and endocrine therapy.[3]

CohortTreatmentPatient PopulationObjective Response Rate (ORR)95% Confidence Interval (CI)
Part 2APF-06873600 + FulvestrantPost-CDK4/6i + ET6.7%1.4% - 18.3%
Part 2CPF-06873600 + FulvestrantCDK4/6i-naïve22.7%7.8% - 45.4%

Data sourced from the first-in-human Phase I/IIa study of PF-06873600.[3][7]

Preliminary results also indicated a disease control rate of 88% for the combination therapy.[8] Reductions in the proliferation marker Ki67 and phosphorylated retinoblastoma (pRb) were observed in tumor biopsies, confirming target engagement.[3][7]

Safety and Tolerability

The safety profile of PF-06873600 in combination with endocrine therapy was found to be manageable and consistent with the CDK4/6 inhibitor class of drugs.[3]

Adverse Event (All Grades)PF-06873600 Monotherapy (n=58)PF-06873600 + Fulvestrant (n=9)
Nausea50%67%
Anemia38%44%
Neutropenia29%22%
Fatigue43.7% (overall)Not specified

Data from the initial results of the Phase I/IIa study. Note: Fatigue data is for the overall study population (N=151).[3][9]

The most common Grade 3 or higher treatment-related adverse events for the combination of PF-06873600 and fulvestrant or letrozole included anemia (13.2%), neutropenia (13.2%), and fatigue (7.9%).[6]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative methodologies for key preclinical and clinical assessments.

In Vitro Synergy Assessment

Objective: To determine if the combination of PF-06873600 and an endocrine agent (e.g., fulvestrant) results in a synergistic, additive, or antagonistic effect on cancer cell proliferation.

Methodology:

  • Cell Lines: Utilize relevant breast cancer cell lines (e.g., MCF-7, T47D, ZR-75-1).

  • Drug Preparation: Prepare stock solutions of PF-06873600 and the combination agent in a suitable solvent (e.g., DMSO).

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a dose matrix of PF-06873600 and the combination agent, both alone and in combination, at various concentrations. Include a vehicle control.

  • Incubation: Incubate the treated cells for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • Viability/Proliferation Assays:

    • Crystal Violet Assay: Fix and stain the cells with crystal violet. Solubilize the stain and measure the absorbance to determine relative cell density.

    • CellTiter-Blue® Viability Assay: Add the resazurin-based reagent to the cells and measure fluorescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.

    • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In_Vitro_Synergy_Workflow Workflow for In Vitro Synergy Assessment Start Start Cell_Culture Culture Breast Cancer Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Drug Dose Matrix Seeding->Treatment Incubation Incubate for 72-120 hours Treatment->Incubation Assay Perform Viability Assay (e.g., Crystal Violet) Incubation->Assay Data_Acquisition Measure Absorbance/ Fluorescence Assay->Data_Acquisition Analysis Calculate % Inhibition, IC50, and Combination Index Data_Acquisition->Analysis End End Analysis->End

Fig. 2: A representative workflow for in vitro synergy studies.
In Vivo Efficacy in Xenograft Models

Objective: To evaluate the anti-tumor efficacy of PF-06873600 in combination with endocrine therapy in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Implantation: Subcutaneously implant human breast cancer cells or patient-derived xenograft (PDX) fragments into the flanks of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, PF-06873600 alone, endocrine agent alone, combination therapy).

  • Treatment Administration: Administer drugs via the appropriate route (e.g., oral gavage for PF-06873600, subcutaneous injection for fulvestrant) and schedule.

  • Monitoring:

    • Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

    • Monitor animal body weight and overall health.

  • Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., maximum tumor volume, signs of toxicity, or a specific study duration).

  • Data Analysis:

    • Plot mean tumor volume over time for each treatment group.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of differences between treatment groups.

Pharmacodynamic Biomarker Analysis

Objective: To confirm target engagement and modulation of downstream signaling pathways in tumor tissue.

Methodology:

  • Sample Collection: Collect tumor biopsies from patients in clinical trials or from xenograft models at baseline and after treatment.

  • Tissue Processing: Formalin-fix and paraffin-embed (FFPE) the tissue samples.

  • Immunohistochemistry (IHC):

    • Perform IHC staining on tissue sections for key biomarkers such as pRb and Ki67.

    • Quantify the staining intensity and the percentage of positive cells (e.g., H-score for pRb, percentage for Ki67).

  • Data Analysis: Compare the levels of biomarkers before and after treatment to assess the biological effect of the drug combination.

Conclusion

PF-06873600, in combination with endocrine therapies like fulvestrant, has demonstrated a manageable safety profile and promising preliminary anti-tumor activity in patients with HR+/HER2- metastatic breast cancer, including those who have progressed on prior CDK4/6 inhibitor therapy.[3][8] The dual inhibition of CDK2/4/6 and the estrogen receptor pathway provides a strong rationale for this combination approach. Further research, including detailed preclinical synergy studies and larger randomized clinical trials, is warranted to fully elucidate the therapeutic potential of PF-06873600 combination therapies. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

A Head-to-Head Comparison of Ebvaciclib and Ribociclib in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer and are under investigation for other malignancies. This guide provides a detailed, data-driven comparison of two such inhibitors: Ebvaciclib (PF-06873600), a novel CDK2/4/6 inhibitor, and Ribociclib (Kisqali®), an established CDK4/6 inhibitor. While direct head-to-head clinical trials are unavailable, this comparison will draw upon data from their respective clinical studies to offer an objective overview of their performance, mechanisms, and experimental validation. Of note, the clinical development of this compound was discontinued by Pfizer due to a strategic portfolio decision and not as a result of safety concerns.[1]

At a Glance: Key Differences

FeatureThis compound (PF-06873600)Ribociclib (Kisqali®)
Target Specificity CDK2, CDK4, CDK6CDK4, CDK6
Clinical Development Phase Phase 1/2a (Discontinued)Approved / Phase 3
Key Investigated Indication HR+/HER2- Metastatic Breast CancerHR+/HER2- Advanced/Metastatic Breast Cancer, Early Breast Cancer
Notable Efficacy Endpoint (mBC) ORR: 6.7% (post-CDK4/6i), 22.7% (CDK4/6i naïve)[1][2]Median OS: 63.9 months (with letrozole, 1st line)[3]
Reported Common Adverse Events Dose-Limiting Toxicities (DLTs) observed in Phase 1Neutropenia, Hepatobiliary toxicity, QT prolongation

Mechanism of Action: A Tale of Two Kinase Inhibition Profiles

Both this compound and Ribociclib function by inhibiting cyclin-dependent kinases, key regulators of the cell cycle. Dysregulation of the CDK pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.

Ribociclib is a selective inhibitor of CDK4 and CDK6. In HR+ breast cancer, the estrogen receptor (ER) pathway drives the expression of Cyclin D, which complexes with and activates CDK4 and CDK6. This complex then phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and progression through the G1/S checkpoint of the cell cycle. By inhibiting CDK4/6, Ribociclib prevents Rb phosphorylation, inducing G1 cell cycle arrest and suppressing tumor growth.

This compound , on the other hand, exhibits a broader inhibitory profile, targeting CDK2 in addition to CDK4 and CDK6.[4][5] The inhibition of CDK2 is hypothesized to overcome potential resistance mechanisms to selective CDK4/6 inhibitors, as CDK2/Cyclin E can also phosphorylate Rb and drive cell cycle progression. This dual targeting of CDK2 and CDK4/6 aims to provide a more comprehensive blockade of the cell cycle.

CDK_Inhibitor_Pathway Comparative Signaling Pathway of this compound and Ribociclib Cyclin_D Cyclin D CDK46_Complex Cyclin D-CDK4/6 Complex Cyclin_D->CDK46_Complex CDK46 CDK4/6 CDK46->CDK46_Complex Rb Rb CDK46_Complex->Rb Phosphorylates Ribociclib Ribociclib Ribociclib->CDK46_Complex Inhibits E2F E2F Rb->E2F Sequesters pRb pRb pRb->E2F Releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Cyclin_E Cyclin E CDK2_Complex Cyclin E-CDK2 Complex Cyclin_E->CDK2_Complex CDK2 CDK2 CDK2->CDK2_Complex CDK2_Complex->Rb Phosphorylates This compound This compound This compound->CDK46_Complex Inhibits This compound->CDK2_Complex Inhibits Experimental_Workflow General Experimental Workflow for CDK Inhibitor Evaluation Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Cell Cycle) Preclinical_Models Preclinical Animal Models (e.g., Xenografts) Cell_Based_Assay->Preclinical_Models Cellular_Effects Assessment of Cellular Effects Cell_Based_Assay->Cellular_Effects Clinical_Trials Clinical Trials (Phase 1, 2, 3) Preclinical_Models->Clinical_Trials In_Vivo_Efficacy Evaluation of In Vivo Efficacy and Toxicity Preclinical_Models->In_Vivo_Efficacy Human_Safety_Efficacy Determination of Human Safety and Efficacy Clinical_Trials->Human_Safety_Efficacy Target_Inhibition Confirmation of Target Inhibition Biochemical_Assay Biochemical_Assay Biochemical_Assay->Cell_Based_Assay

References

Ebvaciclib: A Comparative Guide to its Anti-proliferative Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative effects of Ebvaciclib (PF-06873600), a potent inhibitor of Cyclin-Dependent Kinases (CDKs) 2, 4, and 6, with other commercially available CDK inhibitors: Palbociclib, Ribociclib, and Abemaciclib. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to offer an objective assessment of this compound's performance.

Comparative Analysis of Anti-proliferative Activity

This compound has demonstrated significant anti-proliferative activity across various cancer cell lines. Its inhibitory action on CDK2, in addition to CDK4 and CDK6, suggests a potential advantage in overcoming resistance mechanisms observed with agents that solely target CDK4/6. The following tables present a comparative summary of the half-maximal inhibitory concentrations (IC50) for this compound and its alternatives.

DrugCell LineCancer TypeIC50 (µM)
This compound HCT-116Colon Carcinoma0.22
PalbociclibMCF-7Breast Adenocarcinoma0.087 - 0.148
MDA-MB-231Breast Adenocarcinoma0.432 - 4.8
T47DBreast Ductal Carcinoma0.063
RibociclibMCF-7Breast Adenocarcinoma0.35 - 0.64
T47DBreast Ductal Carcinoma0.11
CAMA-1Breast Carcinoma0.31
AbemaciclibMCF-7Breast Adenocarcinoma0.012 - 0.033
MDA-MB-231Breast Adenocarcinoma0.58 - 0.82
T47DBreast Ductal Carcinoma0.015

Table 1: Comparative IC50 Values of CDK Inhibitors in Various Cancer Cell Lines. Data compiled from multiple sources. It is important to note that experimental conditions can influence IC50 values.

DrugTargetKi (nM)
This compound CDK20.09
CDK40.13
CDK60.16
PalbociclibCDK411
CDK616
RibociclibCDK410
CDK639
AbemaciclibCDK42
CDK610

Table 2: Comparative Inhibitory Constants (Ki) against Target CDKs. This data highlights the high potency of this compound against its target kinases.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to assess the anti-proliferative effects of these CDK inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_Inhibitors Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Forms complex Rb Rb CDK46->Rb Phosphorylates (P) E2F E2F Rb->E2F Releases G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates Transcription DNA_Replication DNA Replication G1_S_Genes->DNA_Replication This compound This compound This compound->CDK46 Inhibits CDK2_node CDK2 This compound->CDK2_node Inhibits Alternatives Palbociclib Ribociclib Abemaciclib Alternatives->CDK46 Inhibit CDK2_node->Rb Phosphorylates (P) CyclinE_node Cyclin E CyclinE_node->CDK2_node Forms complex

Caption: The CDK4/6 and CDK2 signaling pathway in cell cycle progression.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with CDK Inhibitors (this compound & Alternatives) start->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT, SRB) treatment->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis western_blot Western Blot Analysis treatment->western_blot ic50 IC50 Determination proliferation_assay->ic50 end End: Comparative Analysis ic50->end g1_arrest Quantify G1 Arrest cell_cycle_analysis->g1_arrest g1_arrest->end protein_expression Analyze Protein Expression (pRb, Cyclins, etc.) western_blot->protein_expression protein_expression->end

Caption: Experimental workflow for comparing CDK inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the concentration of the CDK inhibitor that inhibits cell proliferation by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • CDK inhibitors (this compound, Palbociclib, Ribociclib, Abemaciclib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of the CDK inhibitors in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of CDK inhibitors on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • CDK inhibitors

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of CDK inhibitors for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To assess the effect of CDK inhibitors on the phosphorylation of key cell cycle proteins, such as the Retinoblastoma protein (Rb).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • CDK inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pRb, anti-total Rb, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with CDK inhibitors, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane, add ECL detection reagent, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Conclusion

This compound demonstrates potent anti-proliferative effects, characterized by low nanomolar inhibition of its target CDKs and effective growth inhibition in cancer cell lines. Its dual targeting of CDK2 in addition to CDK4/6 may offer a therapeutic advantage over existing CDK4/6-selective inhibitors, particularly in the context of acquired resistance. The experimental data and protocols provided in this guide offer a framework for the continued investigation and comparative evaluation of this compound in preclinical and clinical settings. Further head-to-head studies are warranted to fully elucidate its comparative efficacy and potential clinical utility.

Independent Validation of Published Ebvaciclib Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Ebvaciclib (PF-06873600), a potent inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6, with other established CDK4/6 inhibitors. Due to the discontinuation of this compound's clinical development for strategic reasons, publicly available, independently validated peer-reviewed studies are limited.[1] This guide summarizes the available data for this compound and compares it with the well-documented profiles of Palbociclib, Ribociclib, and Abemaciclib.

Data Presentation

Table 1: Biochemical Potency of this compound and Other CDK Inhibitors

Inhibitor CDK2 (Kᵢ, nM) CDK4 (Kᵢ, nM) CDK6 (Kᵢ, nM) Primary CDK Selectivity
This compound (PF-06873600) ~0.1[2]~1.2[2]~0.1[2]CDK2/4/6
Palbociclib -1115CDK4/6
Ribociclib -1039CDK4/6
Abemaciclib -210CDK4/6

Note: Kᵢ values for Palbociclib, Ribociclib, and Abemaciclib are IC₅₀ values from various sources and are provided for comparative purposes. Direct comparison of absolute values across different studies should be done with caution.

Table 2: Clinical Efficacy of this compound in a Phase 1/2a Study (NCT03519178)

Treatment Arm Patient Population Objective Response Rate (ORR) Median Progression-Free Survival (mPFS)
Part 2A: this compound + Fulvestrant HR+/HER2- mBC, post-CDK4/6i6.7%5.6 months
Part 2C: this compound + Fulvestrant HR+/HER2- mBC, CDK4/6i naïve22.7%11.1 months

Source: Pfizer Clinical Study Report Synopsis (NCT03519178)[3] mBC: metastatic breast cancer; HR+: hormone receptor-positive; HER2-: human epidermal growth factor receptor 2-negative; post-CDK4/6i: after progression on a prior CDK4/6 inhibitor; CDK4/6i naïve: no prior treatment with a CDK4/6 inhibitor.

Table 3: Comparison of Key Features of Approved CDK4/6 Inhibitors

Feature Palbociclib Ribociclib Abemaciclib
Approved Indications (HR+/HER2- mBC) In combination with an aromatase inhibitor (first-line); in combination with fulvestrant (after progression on endocrine therapy)In combination with an aromatase inhibitor (first-line); in combination with fulvestrant (after progression on endocrine therapy)As monotherapy (after progression on endocrine therapy and chemotherapy); in combination with an aromatase inhibitor (first-line); in combination with fulvestrant (after progression on endocrine therapy)
Common Adverse Events (Grade ≥3) Neutropenia, leukopenia, fatigueNeutropenia, hepatobiliary toxicity, QT interval prolongationDiarrhea, neutropenia, anemia, fatigue
Dosing Schedule 21 days on, 7 days off21 days on, 7 days offContinuous daily dosing

This table provides a general overview. For detailed information, please refer to the official prescribing information for each drug.

Experimental Protocols

While specific, independently validated experimental protocols for this compound are not available in published literature, this section outlines the detailed methodologies for key experiments typically used to characterize CDK inhibitors.

1. Biochemical Kinase Assay (General Protocol)

  • Objective: To determine the inhibitory activity of a compound against specific CDK/cyclin complexes.

  • Methodology:

    • Recombinant human CDK/cyclin enzymes (e.g., CDK2/Cyclin E, CDK4/Cyclin D1, CDK6/Cyclin D1) are used.

    • The assay is typically performed in a 96- or 384-well plate format.

    • The compound of interest (e.g., this compound) is serially diluted and incubated with the CDK/cyclin enzyme and a substrate (e.g., a peptide derived from Retinoblastoma protein, Rb).

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

    • The half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) is calculated by fitting the dose-response data to a suitable equation.[4]

2. Cell Proliferation Assay (General Protocol)

  • Objective: To assess the effect of a compound on the growth of cancer cell lines.

  • Methodology:

    • Cancer cell lines (e.g., MCF-7 for ER-positive breast cancer) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound.

    • After a specified incubation period (typically 3-5 days), cell viability is measured using a colorimetric or fluorescence-based assay. Common methods include:

      • MTT or WST-1 assay: Measures the metabolic activity of viable cells.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.[5]

      • Crystal Violet assay: Stains the DNA of adherent cells.

    • The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is determined from the dose-response curve.

3. Western Blot Analysis of Retinoblastoma (Rb) Phosphorylation (General Protocol)

  • Objective: To confirm the on-target effect of a CDK inhibitor by measuring the phosphorylation of its key substrate, Rb.

  • Methodology:

    • Cancer cells are treated with the CDK inhibitor for a specified time.

    • Cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780 or Ser807/811).[6][7]

    • A primary antibody against total Rb is used on a separate blot or after stripping the first antibody to serve as a loading control. An antibody against a housekeeping protein like β-actin or GAPDH is also used to ensure equal protein loading.

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the phosphorylated Rb band is normalized to the total Rb or housekeeping protein band.[6]

4. Cell Cycle Analysis by Flow Cytometry (General Protocol)

  • Objective: To determine the effect of a CDK inhibitor on cell cycle progression.

  • Methodology:

    • Cells are treated with the CDK inhibitor for a defined period (e.g., 24 or 48 hours).

    • Both adherent and floating cells are collected, washed, and fixed in cold ethanol.[8][9]

    • The fixed cells are then treated with RNase A to remove RNA and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI) or DAPI.[8][9]

    • The DNA content of individual cells is measured using a flow cytometer.

    • The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A G1 arrest is expected for a CDK4/6 inhibitor.

Mandatory Visualization

G Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D Upregulates Active_Complex Cyclin D-CDK4/6 (Active Complex) Cyclin_D->Active_Complex CDK46 CDK4/6 CDK46->Active_Complex Rb Rb Active_Complex->Rb Phosphorylates pRb p-Rb (Phosphorylated) Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Rb_E2F->Rb Rb_E2F->E2F Cell_Cycle_Progression G1 to S Phase Progression S_Phase_Genes->Cell_Cycle_Progression This compound This compound (CDK2/4/6 Inhibitor) This compound->Active_Complex This compound->Active_Complex Active_Complex_CDK2 Cyclin E-CDK2 (Active Complex) This compound->Active_Complex_CDK2 CDK2 CDK2 CDK2->Active_Complex_CDK2 Cyclin_E Cyclin E Cyclin_E->Active_Complex_CDK2 Active_Complex_CDK2->Rb Phosphorylates

Caption: Simplified signaling pathway of CDK2/4/6 inhibition by this compound.

G Start Start: Cancer Cell Line Treat_Cells Treat cells with This compound (dose range) Start->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Harvest_Cells Harvest and Fix Cells (e.g., with Ethanol) Incubate->Harvest_Cells Stain_DNA Stain DNA with Propidium Iodide (PI) Harvest_Cells->Stain_DNA Flow_Cytometry Analyze by Flow Cytometry Stain_DNA->Flow_Cytometry Analyze_Data Analyze Data: Determine % of cells in G1, S, G2/M Flow_Cytometry->Analyze_Data

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

References

Comparative Analysis of Ebvaciclib's Effect on Different Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ebvaciclib's performance against other prominent CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib. The information is supported by available preclinical experimental data.

This compound (PF-06873600) is an orally bioavailable, potent inhibitor of Cyclin-Dependent Kinases (CDK) 2, 4, and 6.[1] Its mechanism of action involves inducing cell cycle arrest and apoptosis, thereby inhibiting tumor cell proliferation.[1] A key area of investigation for this compound is its potential to overcome resistance to first-generation CDK4/6 inhibitors. Preclinical studies have shown that concomitant inhibition of CDK2 can overcome resistance to CDK4/6 inhibition, highlighting the potential of dual CDK2/4/6 inhibitors like this compound.[2]

Quantitative Analysis of Inhibitory Potency

The following tables summarize the in vitro inhibitory activities of this compound and other CDK4/6 inhibitors. It is crucial to note that the IC50 values presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions, such as cell lines, assay methods, and incubation times.

Table 1: Inhibitory Potency (Ki) of this compound against Target Kinases

TargetKi (nM)
CDK20.09
CDK40.13
CDK60.16

Data sourced from MedChemExpress.

Table 2: Comparative IC50 Values of CDK Inhibitors in Various Cancer Cell Lines (in µM)

Cell LineThis compoundPalbociclibRibociclibAbemaciclib
HCT-116 (Colon Carcinoma)0.22---
MCF7 (Breast Adenocarcinoma)0.048~0.1 - 0.75~0.1~0.1 - 0.5
MV4-11 (Acute Myeloid Leukemia)0.57---
OVCAR-3 (Ovarian Adenocarcinoma)0.045 (EC50)---
MDA-MB-453 (Breast Carcinoma)-0.106--
MDA-MB-231 (Breast Adenocarcinoma)-0.285--
JeKo-1 (Mantle Cell Lymphoma)--0.076-
CAMA-1 (Breast Carcinoma)--0.112-
T47D (Breast Duct Carcinoma)--0.125-
SEM (B-cell Leukemia)--0.280-

Disclaimer: The IC50 values in this table are compiled from multiple sources and are for informational purposes only. Direct comparison between inhibitors should be made with caution as the experimental methodologies may have varied between studies.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the CDK signaling pathway targeted by these inhibitors and a general workflow for their evaluation in a preclinical setting.

CDK_Signaling_Pathway CDK Signaling Pathway and Point of Inhibition cluster_G1_S G1/S Phase Transition cluster_Inhibitors CDK Inhibitors Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D upregulates CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates (inactivates) Rb_Active Active Rb E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression This compound This compound (CDK2/4/6) This compound->CDK4_6 inhibit Other_CDK4_6_Inhibitors Palbociclib Ribociclib Abemaciclib Other_CDK4_6_Inhibitors->CDK4_6 inhibit E2F_Bound E2F Rb_Active->E2F_Bound sequesters E2F_Bound->S_Phase_Genes transcription blocked Experimental_Workflow Experimental Workflow for Evaluating CDK Inhibitors Cell_Culture 1. Cell Line Culture (e.g., MCF7, HCT-116) Drug_Treatment 2. Treatment with CDK Inhibitors (this compound, Palbociclib, etc.) at various concentrations Cell_Culture->Drug_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT Assay) Drug_Treatment->Viability_Assay Cell_Cycle_Analysis 5. Cell Cycle Analysis (Flow Cytometry with PI Staining) Drug_Treatment->Cell_Cycle_Analysis Apoptosis_Assay 6. Apoptosis Assay (Annexin V/PI Staining) Drug_Treatment->Apoptosis_Assay IC50_Determination 4. IC50 Value Determination Viability_Assay->IC50_Determination Data_Analysis 7. Comparative Data Analysis IC50_Determination->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Comparative_Effects Logical Comparison of CDK Inhibitor Effects cluster_sensitive CDK4/6 Inhibitor-Sensitive Cells cluster_resistant CDK4/6 Inhibitor-Resistant Cells (Cyclin E Upregulation) Sensitive_Cell Sensitive Cancer Cell Palbo_Ribo_Abema_Effect_S Palbociclib, Ribociclib, Abemaciclib Sensitive_Cell->Palbo_Ribo_Abema_Effect_S Ebva_Effect_S This compound Sensitive_Cell->Ebva_Effect_S G1_Arrest_S G1 Cell Cycle Arrest Palbo_Ribo_Abema_Effect_S->G1_Arrest_S Ebva_Effect_S->G1_Arrest_S Apoptosis_S Apoptosis Ebva_Effect_S->Apoptosis_S Resistant_Cell Resistant Cancer Cell Palbo_Ribo_Abema_Effect_R Palbociclib, Ribociclib, Abemaciclib Resistant_Cell->Palbo_Ribo_Abema_Effect_R Ebva_Effect_R This compound Resistant_Cell->Ebva_Effect_R Ineffective Reduced Efficacy/ Resistance Palbo_Ribo_Abema_Effect_R->Ineffective Effective Maintained Efficacy Ebva_Effect_R->Effective

References

Safety Operating Guide

Proper Disposal of Ebvaciclib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Ebvaciclib are paramount for laboratory safety and environmental protection. this compound, an orally bioavailable cyclin-dependent kinase (CDK) inhibitor with antineoplastic properties, requires management as a hazardous chemical agent.[1][2][3][4] Adherence to stringent disposal protocols is essential to mitigate risks associated with cytotoxic compounds.

This guide provides a procedural framework for the safe disposal of this compound and associated laboratory waste. It is critical to consult your institution's Environmental Health and Safety (EHS) department and the manufacturer's Safety Data Sheet (SDS) for specific requirements that supersede any general guidance provided here.[5]

Handling and Personal Protective Equipment (PPE)

Before disposal, ensure that proper handling procedures are followed. When working with this compound in either solid or solution form, appropriate PPE is mandatory to prevent exposure.

PPE CategoryRecommendation
Gloves Double chemotherapy-grade gloves are required.[5]
Eye Protection Safety goggles or a face shield must be worn.
Lab Coat A dedicated, disposable or institutionally-laundered lab coat is necessary.
Respiratory For solid compounds, a respirator may be required; consult the SDS and institutional protocols.
Step-by-Step Disposal Procedures

The disposal of this compound waste should be segregated into two primary categories: trace waste and bulk waste.

1. Trace-Contaminated Waste:

This category includes items with minimal residual contamination.

  • Items: Empty vials, pipette tips, gloves, bench paper, and other disposable labware.

  • Procedure:

    • Segregate all trace-contaminated items into a designated, clearly labeled hazardous waste container.[5]

    • This container is often a yellow "Trace" waste sharps container for sharp items or a designated biohazard waste box for other disposables.[5]

    • Ensure the container is properly sealed to prevent leaks.

    • Arrange for pickup and disposal through your institution's regulated medical waste or chemical waste program.[5]

2. Bulk Chemical Waste:

This category includes unused or expired this compound, as well as solutions containing the compound.

  • Items: Unused solid this compound, stock solutions, and experimental solutions.

  • Procedure:

    • Collect all bulk liquid and solid waste in a dedicated, sealed, and leak-proof container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and any other components of the solution.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[5]

    • For syringes containing any residual volume of the drug, they must be disposed of as hazardous chemical waste in a designated black "Bulk" waste container, not in a standard sharps container.[5]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's hazardous waste management team.

Decontamination of Work Surfaces

Following any work with this compound, all surfaces and equipment must be thoroughly decontaminated. The specific deactivating solution and procedure should be in accordance with your laboratory's standard operating procedures for cytotoxic agents.

Final Disposal Method

The universally recommended final disposal method for antineoplastic and cytotoxic waste is high-temperature incineration.[6] This process ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment. Your institution's EHS department will coordinate with a certified hazardous waste disposal vendor to manage this final step.[7]

Visualizing the Disposal Workflow

To aid in the decision-making process for handling and disposing of this compound, the following workflow diagram outlines the key steps and considerations.

cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Containerization & Disposal start Start: this compound Handling ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) start->ppe waste_gen Generate this compound Waste ppe->waste_gen waste_type Determine Waste Type waste_gen->waste_type trace_waste Trace Waste (Gloves, Empty Vials, Tips) waste_type->trace_waste Trace bulk_waste Bulk Waste (Unused Compound, Solutions) waste_type->bulk_waste Bulk trace_container Place in Labeled 'Trace Cytotoxic Waste' Container trace_waste->trace_container bulk_container Place in Labeled, Sealed 'Hazardous Chemical Waste' Container bulk_waste->bulk_container decon Decontaminate Work Area trace_container->decon bulk_container->decon ehs_pickup Arrange for EHS Pickup decon->ehs_pickup end End: Incineration by Certified Vendor ehs_pickup->end

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ebvaciclib

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals, this document provides essential safety and logistical information for the handling of Ebvaciclib, a potent cyclin-dependent kinase (CDK) 2, 4, and 6 inhibitor. Adherence to these protocols is critical to ensure personal safety and prevent occupational exposure.

This compound (PF-06873600) is an orally bioavailable inhibitor with potential antineoplastic activity. As a potent compound, it should be handled with caution as a potentially hazardous substance. While a comprehensive toxicological profile is not fully established, it is prudent to treat this compound as a substance that could have toxic effects upon inhalation, ingestion, or skin absorption.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. A risk assessment should be conducted for specific procedures to determine if additional protection is necessary.

Protection Type Specific Recommendations Rationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.To prevent skin contact and absorption. The outer glove should be changed immediately upon contamination.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and airborne particles.
Body Protection A fully buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood.To minimize the risk of inhalation.

Operational and Disposal Plans

Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage. This compound is typically a solid powder and should be stored in a dry, dark environment. Short-term storage at 0-4°C and long-term storage at -20°C is recommended. Stock solutions can be stored at -20°C for the long term.

Handling and Preparation:

  • All manipulations of solid this compound, including weighing, must occur within a certified chemical fume hood to prevent inhalation of the powder.

  • The work surface should be covered with disposable, absorbent bench paper.

  • When preparing solutions, slowly add the solvent (such as DMSO) to the solid to avoid splashing.

  • Ensure the container is securely sealed before removing it from the fume hood.

Disposal: All waste contaminated with this compound, including disposable PPE, bench paper, and empty containers, must be treated as hazardous waste. This waste should be collected in a dedicated, sealed, and clearly labeled hazardous waste container for disposal according to institutional and local regulations. Do not dispose of this compound down the drain.

Experimental Protocols

Workflow for Handling this compound:

Workflow for Safe Handling of this compound prep Preparation - Don appropriate PPE - Prepare fume hood work area handling Handling - Weigh solid in fume hood - Prepare solution in fume hood prep->handling experiment Experimentation - Conduct experiment with appropriate containment handling->experiment cleanup Cleanup - Decontaminate work surfaces experiment->cleanup disposal Waste Disposal - Segregate hazardous waste - Dispose of according to regulations cleanup->disposal doff Doffing PPE - Remove PPE in correct order disposal->doff

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。